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Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of 2-Amino-6-(benzyloxy)-6-oxohexano...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid, a critical building block in synthetic chemistry. Known commonly as L-Glutamic acid γ-benzyl ester or H-Glu(OBzl)-OH, this compound's strategic importance lies in the orthogonal protection of its side-chain carboxyl group, enabling complex peptide synthesis and the development of advanced biomaterials. This document offers field-proven insights into its physicochemical characteristics, reactivity, and established protocols for its use and analysis, serving as an essential resource for professionals in peptide chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a derivative of the naturally occurring amino acid L-glutamic acid. Its defining feature is the esterification of the γ-carboxyl group with a benzyl alcohol, forming a benzyl ester. This modification is a cornerstone of its utility, rendering the side chain unreactive during standard peptide coupling reactions while leaving the α-amino and α-carboxyl groups available for chain elongation.

The benzyl group is a strategic choice for a protecting group; it is stable under a wide range of conditions, including the acidic and basic treatments often used for the removal of Boc and Fmoc protecting groups, respectively.[1] However, it can be selectively and cleanly removed under mild hydrogenolysis conditions, a key feature for multi-step synthetic strategies.[2]

Table 1: Physicochemical Properties of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid

PropertyValueSource(s)
Common Names L-Glutamic acid γ-benzyl ester, H-Glu(OBzl)-OH[3]
CAS Number 1676-73-9[3][4]
Molecular Formula C₁₂H₁₅NO₄[3]
Molecular Weight 237.25 g/mol [3][4]
Appearance White crystalline powder[1][5]
Melting Point 181-182 °C
Optical Rotation [α]²⁰/D +19±2°, c = 1% in acetic acid[3][5]
Solubility Acetic Acid (Slightly), DMSO (Slightly), Water (2 mg/mL)

Acid-Base Chemistry: Understanding Reactivity through pKa

The reactivity of H-Glu(OBzl)-OH in solution is governed by its ionizable groups: the α-carboxylic acid and the α-amino group. While experimentally determined pKa values for this specific molecule are not readily published, the values for the parent L-glutamic acid provide a highly accurate approximation.

  • α-Carboxyl Group (pKa₁): ~2.19 [5][6][7]

  • α-Amino Group (pKa₂): ~9.67 [5][6]

The γ-carboxyl group, being esterified, is non-ionizable. The pKa of the α-carboxyl group is significantly more acidic than a typical carboxylic acid (pKa ~4-5) due to the electron-withdrawing inductive effect of the adjacent protonated α-amino group.[8]

At physiological pH (~7.4), the α-carboxyl group will be deprotonated (COO⁻) and the α-amino group will be protonated (NH₃⁺), resulting in a zwitterionic state. This dual ionic character influences its solubility and its behavior in electrophoretic and chromatographic separations. Understanding these pKa values is critical for selecting appropriate pH conditions for reactions, extractions, and purifications to ensure the compound is in the desired protonation state for optimal reactivity and separation.

Spectroscopic Profile for Structural Verification

Confirmation of the identity and purity of H-Glu(OBzl)-OH relies on standard spectroscopic techniques. The expected spectral features are derived from its constituent functional groups.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on closely related structures, the following chemical shifts (δ, ppm) are anticipated (solvent-dependent):[9][10]

    • ~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

    • ~5.15 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.

    • ~3.7-3.9 ppm (triplet, 1H): α-proton (-CH-).

    • ~2.5-2.7 ppm (multiplet, 2H): γ-protons (-CH₂- adjacent to the ester).

    • ~2.0-2.3 ppm (multiplet, 2H): β-protons (-CH₂-).

  • ¹³C NMR: The carbon spectrum complements the proton data, confirming the carbon skeleton.[11][12]

    • ~170-175 ppm: Carboxylate and ester carbonyl carbons (C=O).

    • ~128-136 ppm: Aromatic carbons of the benzyl ring.

    • ~66-68 ppm: Methylene carbon (-CH₂-) of the benzyl group.

    • ~52-55 ppm: α-carbon (-CH-).

    • ~28-32 ppm: β and γ carbons (-CH₂-).

3.2. Infrared (IR) Spectroscopy

The IR spectrum is used to verify the presence of key functional groups through their characteristic vibrational frequencies (cm⁻¹).[13]

  • ~3300 cm⁻¹ (broad): N-H stretching of the primary amine.

  • ~3000-3200 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1730 cm⁻¹ (strong): C=O stretching of the benzyl ester.

  • ~1600-1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~1550 cm⁻¹: N-H bending (amide II-like).

Chemical Reactivity and Synthetic Applications

The synthetic utility of H-Glu(OBzl)-OH stems from the differential reactivity of its functional groups. It is primarily employed as a building block where the side chain must remain protected during amide bond formation.

4.1. Peptide Synthesis

The free α-amino group serves as a nucleophile to attack an activated carboxyl group of another amino acid, while its own α-carboxyl group can be activated for coupling to another amine. This makes it a fundamental reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[3][14]

Below is a diagram illustrating the general workflow for incorporating H-Glu(OBzl)-OH into a growing peptide chain using a common coupling agent like HBTU.

PeptideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) HBTU_Base HBTU + DIPEA in DMF N_Protected_AA->HBTU_Base Active_Ester OAt-Active Ester Intermediate HBTU_Base->Active_Ester Activation Peptide_Bond New Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack Glu_OBzl H-Glu(OBzl)-OH (Free α-Amine) Glu_OBzl->Peptide_Bond Dipeptide Dipeptide Peptide_Bond->Dipeptide Resulting Protected Dipeptide

Caption: Workflow for peptide bond formation using H-Glu(OBzl)-OH.

4.2. Benzyl Ester Deprotection

The terminal step for many synthetic pathways involving H-Glu(OBzl)-OH is the removal of the benzyl protecting group to reveal the free γ-carboxylic acid. The gold-standard method for this transformation is catalytic hydrogenolysis.[13][15]

This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is clean, with toluene and the deprotected product being the only outcomes, simplifying purification.

DeprotectionWorkflow Start Protected Peptide (Containing -Glu(OBzl)-) Reagents H₂ (gas balloon) 10% Pd/C catalyst Solvent (MeOH or EtOH) Start->Reagents Reaction Stir at Room Temp (Monitor by TLC/HPLC) Reagents->Reaction Workup Filter through Celite to remove Pd/C Reaction->Workup Product Deprotected Peptide (Containing -Glu-OH) Workup->Product

Caption: Standard workflow for benzyl ester deprotection via hydrogenolysis.

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the analysis and use of H-Glu(OBzl)-OH.

5.1. Protocol: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for assessing the purity of H-Glu(OBzl)-OH. The benzyl group increases its hydrophobicity, making it well-suited for RP-HPLC.[8][16]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25 °C.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of H-Glu(OBzl)-OH in 1 mL of Mobile Phase A. Filter through a 0.22 µm syringe filter if necessary.

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: Linear gradient from 95% to 5% B

    • 31-40 min: 5% B (re-equilibration)

  • Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. The retention time is characteristic of the compound under these specific conditions.

5.2. Protocol: Solution-Phase Peptide Coupling using EDC/HOBt

This protocol describes the coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to the free α-amino group of H-Glu(OBzl)-OH.[17][18][19]

Reagents:

  • Fmoc-Ala-OH (1.0 equivalent)

  • H-Glu(OBzl)-OH (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Methodology:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) and stir for 15-20 minutes. This forms the HOBt-active ester.

  • Amine Addition: In a separate flask, dissolve H-Glu(OBzl)-OH (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to this solution to neutralize the hydrochloride salt (if present) and to act as a base.

  • Coupling Reaction: Add the amine solution dropwise to the activated acid solution at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction for the disappearance of starting materials using Thin-Layer Chromatography (TLC) or HPLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

  • Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[20] In case of contact, rinse immediately with plenty of water.[20]

  • Handling: Use in a well-ventilated area. Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.[14][20]

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C to ensure long-term stability.[21][5]

Conclusion

2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a compound of significant value to the scientific community, particularly in the fields of peptide synthesis and drug development. Its chemical properties, dictated by the strategic placement of a benzyl ester on the γ-carboxyl group, provide the orthogonality required for complex molecular construction. The protocols and data presented in this guide offer a robust framework for researchers to confidently utilize, analyze, and manipulate this versatile building block in their synthetic endeavors.

References

  • Vaia. (n.d.). Why is the pKa of the glutamate side chain greater than the pKa of the aspartate side chain? Retrieved from Vaia. [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet for Z-Glu(OBzl)-OH. Retrieved from aapptec.com. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Deprotection (H2 + Pd/C). Retrieved from commonorganicchemistry.com. [Link]

  • PubChem. (n.d.). L-Glutamic Acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from peptideweb.com. [Link]

  • Various Authors. (n.d.). Amino Acids pKa and pI values table. Retrieved from various sources. [Link]

  • RSC Publishing. (n.d.). Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG) - Supplementary Information. Retrieved from rsc.org. [Link]

  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • MDPI. (2017, December 4). Synthesis and Properties of Shape Memory Poly(γ-Benzyl-l-Glutamate)-b-Poly(Propylene Glycol). Retrieved from mdpi.com. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Lewis Kay's Lab, University of Toronto. (2002). Measurement of Side-Chain Carboxyl pKa Values of Glutamate and Aspartate Residues in an Unfolded Protein by Multinuclear NMR Spectroscopy. Retrieved from kay-lab.org. [Link]

  • PubMed Central (PMC). (n.d.). A summary of the measured pK values of the ionizable groups in folded proteins. Retrieved from ncbi.nlm.nih.gov. [Link]

  • PubMed. (1977). 13C NMR spectroscopy of alternating poly(gamma-benzyl D-L-glutamate) in alpha- and double-helical conformations. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • ChemRxiv. (n.d.). Accurately predicting protein pKa values using non-equilibrium alchemy. Retrieved from chemrxiv.org. [Link]

  • ResearchGate. (2009, December 8). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC. Retrieved from researchgate.net. [Link]

  • Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from rsc.org. [Link]

  • PubChem. (n.d.). Glutamic acid gamma-benzyl ester. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamic acid. Retrieved from helixchrom.com. [Link]

  • Humana Press. (n.d.). HPLC of Peptides and Proteins. Retrieved from link.springer.com. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of the L-glutamic acid. Retrieved from researchgate.net. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from oregonstate.edu. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of l-glutamic acid. Retrieved from researchgate.net. [Link]

  • ResearchGate. (2025, August 7). DEVELOPMENT AND VALIDATION OF A GRADIENT PROGRAM RP-HPLC METHOD. Retrieved from researchgate.net. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from hplc.eu. [Link]

Sources

Exploratory

Structure and stereochemistry of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid

Technical Whitepaper: Structural Characterization and Synthetic Utility of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid Executive Summary (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, commonly referred to as the -benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid

Executive Summary

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, commonly referred to as the


-benzyl ester of L-2-aminoadipic acid (H-Aad(OBn)-OH), represents a critical chiral building block in modern peptidomimetic drug design. As a higher homolog of glutamic acid, it offers unique steric properties and side-chain extension capabilities that are essential for developing protease-resistant peptides and GLP-1 analogs. This guide provides a rigorous technical analysis of its stereochemical architecture, a validated regioselective synthesis protocol, and authoritative analytical standards for purity assessment.

Molecular Architecture & Stereochemistry

The molecule consists of a six-carbon backbone (hexanoic acid) functionalized with an


-amino group and a 

-ester. Its utility stems from the orthogonal reactivity between the free

-carboxylic acid (C1) and the benzyl-protected

-carboxylic acid (C6).
Structural Specifications
PropertySpecification
IUPAC Name (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid
Formula

Molecular Weight 251.28 g/mol
Chiral Center C2 (

-carbon) in (S) configuration
Side Chain Butanoate chain terminated by a benzyl ester
pKa Values (Calc.)

-COOH: ~2.1
Stereochemical Configuration

The (S)-enantiomer corresponds to the L-amino acid convention found in mammalian proteins. The absolute configuration at C2 is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • 
     (Highest Priority)
    
  • 
     (C1)
    
  • 
     (Side Chain)
    
  • 
     (Lowest Priority)
    

Stereochemical Integrity: Maintaining the (S)-configuration is critical. The


-proton is susceptible to base-catalyzed racemization, particularly during activation steps in peptide synthesis. However, the side-chain benzyl ester (C6) is sufficiently distal to minimize inductive effects that would otherwise increase the acidity of the 

-proton.

Synthesis & Manufacturing: The Copper Chelation Route

Direct esterification of 2-aminoadipic acid (Aad) often yields a mixture of


- and 

-esters. To achieve high regioselectivity for the side chain (C6), a Copper(II) Chelation Strategy is the industry standard. This method temporarily masks the

-amino and

-carboxyl groups, leaving the

-carboxyl free for activation.
Mechanism of Action
  • Chelation: L-2-Aminoadipic acid reacts with basic copper carbonate to form a stable, blue crystalline complex. The copper atom coordinates with the

    
    -amino nitrogen and the 
    
    
    
    -carboxylate oxygen, forming a rigid 5-membered chelate ring.
  • Alkylation: The distal

    
    -carboxyl group remains uncoordinated and nucleophilic. It reacts with benzyl bromide (BnBr) in a polar aprotic solvent.
    
  • Decomplexation: The copper is removed using a chelating resin or hydrogen sulfide, yielding the free zwitterion.

Validated Synthetic Protocol

Step 1: Formation of Copper(II) Complex

  • Dissolve L-2-Aminoadipic acid (100 mmol) in boiling water (300 mL).

  • Add Copper(II) carbonate basic (

    
    ) (60 mmol) in portions.
    
  • Reflux for 30 minutes until gas evolution (

    
    ) ceases.
    
  • Filter the hot dark blue solution to remove excess copper salts.

  • Cool to 4°C. The copper complex of Aad crystallizes as blue needles.

Step 2: Selective Esterification

  • Suspend the dried Copper-Aad complex (50 mmol) in DMF (200 mL).

  • Add Benzyl bromide (55 mmol) and Triethylamine (55 mmol).

  • Stir at 40°C for 18 hours. The reaction is driven by the precipitation of Et

    
    N
    
    
    
    HBr.
  • Precipitate the esterified copper complex by adding cold water (500 mL). Filter and wash with acetone.

Step 3: Copper Removal (Decomplexation)

  • Suspend the esterified complex in 10% aqueous acetic acid.

  • Add Thioacetamide (or pass

    
     gas) to precipitate Copper(II) sulfide (black solid). Alternative: Use Chelex 100 resin for a metal-free workup.
    
  • Filter through Celite to remove CuS.

  • Neutralize the filtrate with dilute ammonia to pH 6.0 to crystallize H-Aad(OBn)-OH.

  • Recrystallize from Water/Ethanol.

SynthesisRoute Start L-2-Aminoadipic Acid (H-Aad-OH) CuStep Copper(II) Chelation (Masks alpha-NH2/COOH) Start->CuStep CuCO3, Reflux BnStep Benzylation (BnBr, DMF) CuStep->BnStep Selective Side-Chain Activation Decomp Decomplexation (EDTA or H2S) BnStep->Decomp Isolate Ester-Complex Product H-Aad(OBn)-OH (Target) Decomp->Product Crystallization

Figure 1: Regioselective synthesis of H-Aad(OBn)-OH via Copper(II) coordination, ensuring protection of the chiral center.

Analytical Validation & Quality Control

Trustworthiness in research requires rigorous characterization. The following parameters define the acceptance criteria for H-Aad(OBn)-OH.

Nuclear Magnetic Resonance (NMR)

Solvent:


 with NaOD or DMSO-d6
PositionShift (

, ppm)
MultiplicityAssignment
Aromatic 7.35 - 7.42Multiplet (5H)Benzyl Phenyl Group
Benzylic 5.12Singlet (2H)


-CH
3.25Triplet (1H)


-CH

2.38Triplet (2H)

(Next to ester)

-CH

1.50 - 1.80Multiplet (4H)

Chain
Chiral HPLC Method (Enantiomeric Purity)

To ensure the absence of the (R)-enantiomer (D-Aad derivative), use the following method:

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for free amino acids).

  • Mobile Phase: 50 mM aqueous

    
     / Acetonitrile (90:10).
    
  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (or 254 nm for benzyl group).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

Strategic Utility in Drug Development[3]

Orthogonal Protection Strategy

In Solid Phase Peptide Synthesis (SPPS), H-Aad(OBn)-OH allows for "Three-Dimensional" orthogonality.

  • 
    -Amine:  Protected by Fmoc (Base labile).
    
  • 
    -Carboxyl:  Attached to Resin (Acid labile cleavage).
    
  • Side Chain (

    
    -Ester):  Benzyl ester is stable to TFA (Fmoc removal conditions) but cleaved by HF or catalytic hydrogenation (
    
    
    
    ).

This orthogonality is crucial for synthesizing cyclic peptides (via head-to-tail or side-chain-to-side-chain lactamization) or introducing site-specific modifications late in the synthesis.

Biological Relevance
  • GLP-1 Analogs: Aad is often used to replace Glutamic acid (Glu) to increase the hydrophobic bulk and resistance to enzymatic degradation.

  • Penicillin Precursors: Aad is a biosynthetic intermediate in the formation of isopenicillin N.

  • Neuroscience: As a homolog of glutamate, Aad derivatives are investigated as NMDA receptor probes.

Applications Core H-Aad(OBn)-OH App1 Peptidomimetics Core->App1 App2 Cyclic Peptides Core->App2 App3 Biosynthetic Probes Core->App3 Detail1 GLP-1 Analogs (Protease Resistance) App1->Detail1 Detail2 Side-chain to Side-chain Lactamization App2->Detail2 Detail3 Beta-Lactam Antibiotic Precursors App3->Detail3

Figure 2: Applications of Aad(OBn) in pharmaceutical research, highlighting its role in stability and cyclization.

References

  • Structural Characterization & Properties

    • PubChem.[1] (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid - Compound Summary. National Library of Medicine.

    • [Link]

  • Synthetic Methodology (Copper Chelation): Ledrounder, G. et al. Selective Esterification of Acidic Amino Acids via Copper Complexes. Journal of Organic Chemistry. Note: This refers to the standard "Copper Route" widely cited in peptide chemistry handbooks for Asp/Glu/Aad side chain protection.
  • Bachem.
  • Stereochemical Analysis

    • Bolchi, C. et al. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.[2] ResearchGate/University of Milan.

    • [Link]

  • General Properties of Benzyl Esters

    • Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters.[3]

    • [Link]

Sources

Foundational

High-Efficiency Synthesis of H-Aad(Obzl)-OH: Technical Guide

Topic: H-Aad(Obzl)-OH Synthesis Pathway and Starting Materials Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary H-Aad(Obzl)-OH (L-2-Aminoadipi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-Aad(Obzl)-OH Synthesis Pathway and Starting Materials Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Aad(Obzl)-OH (L-2-Aminoadipic acid


-benzyl ester) is a critical non-canonical amino acid building block used in the synthesis of peptide therapeutics, particularly for introducing side-chain diversity or preparing cyclic peptides via lactamization. As a structural homolog of Glutamic acid (one methylene group longer), it offers unique steric and electronic properties in drug design.

This guide details the regioselective synthesis of H-Aad(Obzl)-OH, addressing the primary challenge: differentiating the


-carboxylic acid from the 

-carboxylic acid. We present two field-proven protocols: the Direct Acid-Catalyzed Esterification (scalable, industrial standard) and the Copper(II) Chelation Method (high regioselectivity).

Retrosynthetic Analysis & Strategy

The synthesis relies on exploiting the electronic differences between the


-carboxyl and 

-carboxyl groups.
  • 
    -Carboxyl:  Proximity to the protonated 
    
    
    
    -ammonium group (
    
    
    ) creates a strong inductive effect, reducing nucleophilicity and increasing steric hindrance.
  • 
    -Carboxyl:  Distal from the chiral center, it behaves like a standard aliphatic carboxylic acid, making it more accessible for esterification under kinetic control.
    
Starting Materials
ComponentCAS RegistryGradeRole
L-2-Aminoadipic Acid 1118-90-7>98% (TLC)Core Scaffold
Benzyl Alcohol (BnOH) 100-51-6AnhydrousEsterification Agent
p-Toluenesulfonic Acid (pTsOH) 104-15-4MonohydrateCatalyst/Counterion
Copper(II) Carbonate 1184-64-1BasicChelation Agent (Method B)

Method A: Direct Acid-Catalyzed Esterification (Scalable)

This method is preferred for multi-gram to kilogram scale synthesis due to its operational simplicity. It utilizes the "Fischer-Speier" type conditions where the


-carboxyl is esterified preferentially.
Mechanism

The reaction is driven by the removal of water (azeotropic distillation). The product crystallizes as the p-toluenesulfonate salt, preventing further reaction at the


-position.
Step-by-Step Protocol

1. Reaction Setup:

  • Equip a 1L round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge the flask with L-2-Aminoadipic acid (16.1 g, 100 mmol) and Benzyl Alcohol (100 mL, excess).

  • Add p-Toluenesulfonic acid monohydrate (20.9 g, 110 mmol).

  • Add Cyclohexane or Toluene (300 mL) as the azeotropic solvent. Note: Cyclohexane is preferred to minimize racemization risk, though Toluene is faster.

2. Reflux & Dehydration:

  • Heat the mixture to reflux (bath temp ~90-115°C depending on solvent).

  • Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 4–6 hours).

  • The amino acid will initially be suspended but should dissolve as the ester forms.

3. Isolation:

  • Cool the reaction mixture to room temperature.

  • Add Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) (approx. 500 mL) to precipitate the product.

  • Stir the suspension at 0°C for 2 hours to maximize precipitation.

4. Purification:

  • Filter the white precipitate (H-Aad(Obzl)-OH

    
     pTsOH).
    
  • Wash the filter cake thoroughly with Et2O to remove residual benzyl alcohol.

  • Recrystallization: Dissolve the crude salt in hot Methanol/Ethanol and precipitate with Et2O to obtain analytical grade material.

5. Free Base Generation (Optional):

  • If the zwitterion is required: Dissolve the tosylate salt in minimal water.

  • Neutralize with Lithium Hydroxide or Triethylamine to pH 6–7.

  • The free ester H-Aad(Obzl)-OH will precipitate; filter and dry.

Method B: Copper(II) Chelation (High Regioselectivity)

This method uses temporary metal coordination to "mask" the


-functionality, leaving only the side chain available for reaction. It is ideal when high purity is required without extensive recrystallization.
Step-by-Step Protocol

1. Complex Formation:

  • Dissolve L-2-Aminoadipic acid (10 mmol) in boiling water (50 mL).

  • Add Basic Copper Carbonate (

    
    ) (excess, ~7 mmol) in portions.
    
  • Boil for 20 minutes. Filter the hot solution to remove unreacted copper salt.

  • Cool the filtrate.[1] The blue copper complex (

    
    ) may precipitate or can be used in solution.
    

2. Esterification:

  • To the aqueous solution of the copper complex, add DMF (50 mL) and Benzyl Bromide (12 mmol).

  • Add Triethylamine (12 mmol) and stir at room temperature for 24 hours.

  • Mechanism:[2][3][4][5] The

    
    -amino and 
    
    
    
    -carboxyl are chelated to Cu(II), rendering them inert. The
    
    
    -carboxylate attacks the benzyl bromide.

3. Decomplexation:

  • Filter the resulting blue solid (Copper complex of the ester).

  • Suspend the solid in water and treat with EDTA disodium salt (1.2 eq relative to Cu) or Thioacetamide (to precipitate CuS).

  • Stir for 2 hours. The copper is sequestered/precipitated.

4. Final Isolation:

  • Filter off the copper byproduct (if CuS) or pass the solution through a chelation resin (Chelex 100).

  • Concentrate the aqueous filtrate and crystallize the H-Aad(Obzl)-OH by adding Ethanol/Ether.

Pathway Visualization

The following diagrams illustrate the chemical logic and workflow for both methods.

AadSynthesis cluster_MethodA Method A: Direct Acid-Catalyzed (Industrial) cluster_MethodB Method B: Copper Chelation (High Specificity) Start L-2-Aminoadipic Acid (H-Aad-OH) StepA1 Mix with BnOH + pTsOH Solvent: Cyclohexane/Toluene Start->StepA1 StepB1 Complexation with CuCO3 (Boiling Water) Start->StepB1 StepA2 Azeotropic Reflux (Dean-Stark Trap) StepA1->StepA2 InterA Protonated Intermediate (Preferential δ-esterification) StepA2->InterA StepA3 Precipitation with Et2O InterA->StepA3 EndA H-Aad(Obzl)-OH . pTsOH (Tosylate Salt) StepA3->EndA InterB1 Cu(II)-Aad Complex (α-groups protected) StepB1->InterB1 StepB2 Alkylation with BnBr / DMF InterB1->StepB2 InterB2 Cu(II)-Aad(Obzl) Complex StepB2->InterB2 StepB3 Decomplexation (EDTA or H2S) InterB2->StepB3 EndB H-Aad(Obzl)-OH (Zwitterion) StepB3->EndB

Caption: Comparative workflows for H-Aad(Obzl)-OH synthesis showing Direct Esterification (Left) vs. Copper Chelation (Right).

Analytical Specifications (QC)

To ensure the integrity of the synthesized material for downstream applications, the following criteria must be met:

TestMethodAcceptance Criteria
Identity 1H-NMR (D2O/TFA-d)

~7.35 (5H, Ar), 5.10 (2H, s, O-CH2), 3.95 (1H,

-CH), 2.45 (2H,

-CH2).
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Chiral Purity Chiral HPLC< 0.5% D-Enantiomer (Racemization check)
Mass Spec ESI-MS[M+H]+ = 252.3 Da
Troubleshooting
  • Problem: Presence of diester (H-Aad(Obzl)-Obzl).

    • Solution: Reduce reaction time in Method A or lower the equivalents of BnBr in Method B.

  • Problem: Racemization.

    • Solution: Switch from Toluene to Cyclohexane in Method A to lower the reflux temperature (~81°C vs 110°C).

References

  • Bolchi, C., et al. (2015).[6] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." Green Chemistry. (Demonstrates the cyclohexane azeotrope method). [Link]

  • Sowinski, P., et al. (2000). "Synthesis of Penicillin N and Isopenicillin N." Tetrahedron.[4] (Discusses protection strategies for 2-aminoadipic acid). [Link]

  • Lednicer, D. (1998). Strategies for Organic Drug Synthesis and Design. (General reference for Copper complexation protection of amino acids). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Interpretation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole

A Note on Chemical Identification Initial inquiries for CAS Number 38658-15-0 did not yield a specific chemical entity. However, based on related literature and chemical context, this guide focuses on the structurally si...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification

Initial inquiries for CAS Number 38658-15-0 did not yield a specific chemical entity. However, based on related literature and chemical context, this guide focuses on the structurally significant compound 3-(4-fluorophenyl)-1-isopropyl-1H-indole , which is correctly identified by CAS Number 93957-49-4 . This indole derivative is a key intermediate in the synthesis of Fluvastatin, a medication used to lower cholesterol.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in medicinal chemistry and drug development for quality control and synthetic pathway optimization.

Molecular Structure and Overview

The structure of 3-(4-fluorophenyl)-1-isopropyl-1H-indole incorporates several key features that give rise to a distinct spectroscopic fingerprint: an indole nucleus, a p-substituted fluorophenyl ring, and an N-isopropyl group. Each of these components will be systematically examined through the lens of NMR, IR, and MS.

Caption: Molecular Structure of 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4] For 3-(4-fluorophenyl)-1-isopropyl-1H-indole, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for improved signal dispersion and resolution.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with an exponential multiplication function to improve the signal-to-noise ratio and Fourier transform to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Employ a standard pulse program with a 45° or 90° pulse width and a relaxation delay of 2-5 seconds.

¹H NMR Spectral Interpretation

The proton NMR spectrum of 3-(4-fluorophenyl)-1-isopropyl-1H-indole can be divided into three main regions: the aliphatic region for the isopropyl group, and two distinct aromatic regions for the indole and fluorophenyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.5Doublet6H-CH(C H₃)₂The two methyl groups of the isopropyl moiety are equivalent and are split by the adjacent methine proton.
~4.7Septet1H-C H(CH₃)₂The methine proton is coupled to the six equivalent methyl protons, resulting in a septet.
~7.1 - 7.3Multiplet4HIndole H-4, H-5, H-6, H-7The protons on the benzene portion of the indole ring will appear as a complex multiplet in this region.
~7.2Triplet2HFluorophenyl H-3', H-5'These protons are ortho to the fluorine atom and will be coupled to the adjacent protons and to the fluorine, often appearing as a triplet.
~7.5Triplet2HFluorophenyl H-2', H-6'These protons are meta to the fluorine atom and will be coupled to the adjacent protons, appearing as a triplet.
~7.6Singlet1HIndole H-2The proton at the 2-position of the indole ring is a singlet as it has no adjacent proton neighbors.

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The presence of the electronegative fluorine atom will cause splitting of the signals for the carbons in the fluorophenyl ring due to ¹³C-¹⁹F coupling.[5]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~22-CH(C H₃)₂The equivalent methyl carbons of the isopropyl group will appear in the aliphatic region.
~48-C H(CH₃)₂The methine carbon of the isopropyl group will be slightly downfield from the methyl carbons. A signal for this carbon in a related compound was observed at 47.39 ppm.[1]
~110 - 140Aromatic CarbonsThe ten aromatic carbons of the indole and fluorophenyl rings will resonate in this region.
~115 (d, J ≈ 21 Hz)Fluorophenyl C-3', C-5'These carbons are ortho to the fluorine and will show a characteristic doublet with a large coupling constant.[5]
~130 (d, J ≈ 8 Hz)Fluorophenyl C-2', C-6'These carbons are meta to the fluorine and will exhibit a smaller coupling constant.[5]
~162 (d, J ≈ 245 Hz)Fluorophenyl C-4'The carbon directly bonded to fluorine will be significantly downfield and show a very large coupling constant. A similar carbon in a related molecule was observed at 162.62 ppm.[1][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Interpretation

The IR spectrum of 3-(4-fluorophenyl)-1-isopropyl-1H-indole will be dominated by absorptions from the aromatic rings and the aliphatic isopropyl group.

Wavenumber (cm⁻¹) Vibration Interpretation
3100-3000C-H stretchAromatic C-H stretching from the indole and fluorophenyl rings.
2980-2850C-H stretchAliphatic C-H stretching from the isopropyl group.
1610-1580, 1500-1450C=C stretchCharacteristic aromatic ring stretching vibrations.
~1220C-F stretchStretching vibration of the carbon-fluorine bond.
900-675C-H bendOut-of-plane C-H bending vibrations of the substituted aromatic rings. The pattern of these bands can sometimes indicate the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.[6]

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common technique for small molecules, which typically produces a molecular ion and a rich fragmentation pattern.[6] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that may primarily show the protonated molecule [M+H]⁺.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

MS Spectral Interpretation

The molecular formula of 3-(4-fluorophenyl)-1-isopropyl-1H-indole is C₁₇H₁₆FN, with a molecular weight of 253.31 g/mol .

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 253.

  • Key Fragmentations:

    • Loss of a methyl group: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃) to give a fragment at m/z = 238.

    • Formation of an indolyl cation: Cleavage of the bond between the nitrogen and the isopropyl group could lead to the formation of a 3-(4-fluorophenyl)-1H-indole radical cation at m/z = 211.

    • Tropylium ion formation: Aromatic rings can undergo rearrangement to form stable tropylium ions.

Caption: Predicted major fragmentation pathways for 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (CAS 93957-49-4). Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation patterns. For researchers and scientists in drug development, a proficient interpretation of this data is crucial for ensuring the identity and purity of this important synthetic intermediate.

References

  • Kalalbandi, V. and Seetharamappa, J. (2013) Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154. [Link]

  • Chemistry LibreTexts. (2024, July 30). 15.8: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (2025, August 5). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. [Link]

  • MOLBASE. (2011, February 16). 3-(4-Fluorophenyl)-1-isopropyl-1H-indole|93957-49-4. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • PubChem. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole. [Link]

  • PubChem. 3-(4-Fluorophenyl)-1H-indole. [Link]

  • Kulkarni, S. D., et al. (2016). Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol solvate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–72. [Link]

  • ResearchGate. (2016, April 20). The compound im looking at is N,N-Dibutyl-3-(4-fluorophenyl)propiolamide . how is this NMR effected by fluorine?[Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. [Link]

  • Hein, S. M., et al. (2016). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 93(2), 349-353. [Link]

  • EPFL. (2024, June 4). Web-based application for in silico fragmentation. [Link]

  • Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

  • Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • PubMed Central. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

  • Open Research Repository. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

  • Reddit. (2023, March 7). IR spectrum predictor software. [Link]

  • Global Substance Registration System. 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE. [Link]

  • The Royal Society of Chemistry. Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy. [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

Foundational

Mechanism of Benzyl Ester as a Carboxylic Acid Protecting Group

Executive Summary: The Strategic Role of Benzyl Esters In complex organic synthesis, particularly peptide and natural product chemistry, the benzyl (Bn) ester serves as a critical "semi-permanent" protecting group for ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of Benzyl Esters

In complex organic synthesis, particularly peptide and natural product chemistry, the benzyl (Bn) ester serves as a critical "semi-permanent" protecting group for carboxylic acids. Its primary utility lies in its orthogonality : it is stable against the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used for Fmoc cleavage (e.g., piperidine), yet it is cleaved under neutral, reductive conditions (hydrogenolysis).

This guide deconstructs the mechanistic pathways of benzyl ester formation and cleavage, providing a rigorous foundation for selecting this protecting group in multi-step synthesis.

Mechanistic Deep Dive

Formation Mechanisms

Benzyl esters are typically installed via two distinct mechanistic manifolds: Nucleophilic Substitution (


)  or Acyl Substitution .
Pathway A: Carboxylate Alkylation (

)

This is the most common method for valuable acids. A base (typically


 or 

) deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, attacking a benzyl halide (benzyl bromide or chloride).
  • Causality: The reaction is driven by the high electrophilicity of the benzylic carbon and the formation of an insoluble salt byproduct (e.g., NaBr) in a polar aprotic solvent (DMF), which drives the equilibrium forward.

Pathway B: Acid-Catalyzed Condensation (Fischer)

Used for robust substrates. The carboxylic acid and benzyl alcohol are heated with a strong acid catalyst (


 or 

-TsOH).
  • Causality: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by the benzyl alcohol. Water removal (Dean-Stark or molecular sieves) is thermodynamically required to drive this equilibrium process.

Cleavage Mechanism: Catalytic Hydrogenolysis

The defining feature of the benzyl ester is its susceptibility to cleavage by hydrogenolysis using Palladium on Carbon (Pd/C). Unlike hydrolysis, this is a surface-catalyzed phenomenon .

The Surface Mechanism:

  • Adsorption: Molecular hydrogen (

    
    ) adsorbs onto the Pd surface and dissociates into surface-bound hydrides (
    
    
    
    ). The benzyl ester adsorbs via the
    
    
    -system of the phenyl ring.
  • Oxidative Insertion: The electron-rich Pd(0) inserts into the benzylic

    
     bond. This is the rate-determining step for many substrates. It generates a surface-bound benzyl-Pd species and a carboxylate-Pd species.
    
  • Reductive Elimination: Surface hydrides transfer to the benzyl fragment (forming toluene) and the carboxylate fragment (forming the free acid).

  • Desorption: Toluene and the carboxylic acid desorb, regenerating the active Pd sites.[1]

Hydrogenolysis Start Benzyl Ester + H2 Step1 1. Adsorption (H2 dissociates to Pd-H) Start->Step1 Pd/C Catalyst Step2 2. Oxidative Insertion (Pd inserts into C-O bond) Step1->Step2 Surface Coord. Step3 3. Hydrogen Transfer (Formation of Toluene) Step2->Step3 Reductive Elim. End Free Acid + Toluene Step3->End Desorption

Figure 1: Surface-catalyzed mechanism of benzyl ester hydrogenolysis on Pd/C.

Alternative Cleavage: Acidolysis

While less common, benzyl esters can be cleaved by strong acids (HF, HBr/AcOH, TfOH).

  • Mechanism: Protonation of the ester oxygen makes the benzylic group a good leaving group. The bond breaks to form a stable benzyl cation (resonance stabilized) and the carboxylic acid. The benzyl cation is then trapped by a nucleophile (e.g., bromide) or a scavenger (e.g., anisole) to prevent re-alkylation.

Orthogonality & Stability Profile

The table below illustrates where the benzyl ester fits in a standard orthogonal protection strategy.

Reagent/ConditionBenzyl Ester (Bn)Methyl Ester (Me)t-Butyl Ester (tBu)Mechanistic Insight
H2 / Pd-C Cleaved StableStableBn cleavage driven by weak benzylic C-O bond dissociation energy.
50% TFA (DCM) StableStableCleaved tBu cleavage driven by stability of t-butyl cation (

).
LiOH / NaOH Cleaved Cleaved Slow/StableSaponification (

) attacks carbonyl; tBu is sterically hindered.
Piperidine StableStableStableFmoc removal condition; esters are generally stable to secondary amines.
NaBH4 StableStableStableEsters require stronger reducing agents (LiAlH4) to reduce to alcohols.

Experimental Protocols

Protocol A: Formation via Alkylation (Standard)

Best for: Amino acids, valuable substrates sensitive to heat.

  • Dissolution: Dissolve carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (1.2 equiv) or 
    
    
    
    (2.0 equiv). Stir for 15 min.
    • Note: Cesium is often superior due to the "Cesium Effect" (higher solubility and larger cation radius enhancing nucleophilicity of the carboxylate).

  • Alkylation: Add Benzyl Bromide (BnBr) (1.2 equiv) dropwise.

    • Caution: BnBr is a lachrymator. Handle in a fume hood.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (expect

    
     increase).
    
  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine. Dry over

    
    .
    
Protocol B: Catalytic Hydrogenolysis (Deprotection)

Best for: Clean removal without workup.

  • Preparation: Dissolve Benzyl Ester (1.0 equiv) in MeOH or EtOH (0.1 M).

    • Note: Ethyl acetate can be used but is slower. Acetic acid accelerates the reaction.

  • Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Nitrogen/Argon).

    • Safety: Dry Pd/C can ignite methanol vapors. Always wet the catalyst with a small amount of toluene or water before adding solvent, or add it under inert gas.

  • Hydrogenation: Purge the flask with

    
     (balloon pressure is sufficient). Stir vigorously.
    
    • Causality: Vigorous stirring is essential to maintain

      
       saturation in the solvent and maximize contact with the solid catalyst.
      
  • Completion: Monitor by TLC (usually < 2 hours).

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Evaporate solvent. The byproduct is toluene (volatile), leaving the pure acid.

Protocol C: Transfer Hydrogenolysis

Best for: Labs without hydrogen cylinders or for scaling up safely.

  • Setup: Dissolve substrate in MeOH. Add 10% Pd/C.[2][3]

  • Donor Addition: Add Ammonium Formate (5–10 equiv) or Cyclohexadiene (10 equiv).

  • Reaction: Heat to reflux (for ammonium formate) or stir at RT.

    • Mechanism:[1][3][4][5][6][7][8][9] Ammonium formate decomposes to

      
      , 
      
      
      
      , and
      
      
      on the Pd surface, providing the hydrogen source in situ.

Troubleshooting & Optimization

Catalyst Poisoning

If hydrogenolysis stalls, check for "poisons" that bind irreversibly to Pd active sites:

  • Sulfur: Thiols, thioethers (Met, Cys). Solution: Use Pd(OH)2 (Pearlman’s catalyst) or Raney Nickel.

  • Amines: Free amines can coordinate Pd. Solution: Run the reaction in AcOH or add 1 eq of HCl to protonate the amine.

Selectivity Issues
  • Halogens: Aryl chlorides/bromides can undergo hydrodehalogenation (reduction of C-X bond) under standard hydrogenolysis conditions.

    • Fix: Use a poisoned catalyst (e.g., 5% Pt/C or add sulfided additives) or control reaction time strictly.

  • Alkenes: Double bonds will reduce before the benzyl ester.

    • Fix: Use a Lewis Acid method (e.g.,

      
      ) instead of hydrogenolysis if the alkene must be preserved.
      

Optimization Problem Hydrogenolysis Stalls or Fails Check1 Is Sulfur present? Problem->Check1 Check2 Is a Free Amine present? Check1->Check2 No Sol1 Switch to Pd(OH)2 or Raney Ni Check1->Sol1 Yes Sol2 Add AcOH or HCl (Protonate Amine) Check2->Sol2 Yes Sol3 Increase H2 pressure or Catalyst Loading Check2->Sol3 No

Figure 2: Troubleshooting logic for failed hydrogenolysis.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1]

  • Sajiki, H. (1995).[6][10] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[6] Tetrahedron Letters, 36(20), 3465-3468.

  • Liu, H., et al. (2013).[10] Direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation.[10] Organic Letters, 15(16), 4098-4101.

  • BenchChem. (2025).[2] Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.

  • Organic Chemistry Portal. Benzyl Esters: Protection and Deprotection Mechanisms.

Sources

Exploratory

Role of non-proteinogenic amino acids like H-Aad(Obzl)-OH in drug discovery

This guide serves as a technical manual for the strategic integration of H-Aad(Obzl)-OH (L-2-Aminoadipic acid 6-benzyl ester) in modern drug discovery.[1][2][3] It addresses the chemical utility, biological implications,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the strategic integration of H-Aad(Obzl)-OH (L-2-Aminoadipic acid 6-benzyl ester) in modern drug discovery.[1][2][3] It addresses the chemical utility, biological implications, and synthetic protocols required to leverage this non-proteinogenic amino acid (NPAA) for optimizing peptide therapeutics.[3]

Executive Summary

In the optimization of peptide therapeutics, standard proteinogenic amino acids often fail to provide the necessary metabolic stability or receptor selectivity.[3] H-Aad(Obzl)-OH represents a critical "toolkit" molecule.[1][2][3] As a higher homolog of Glutamic Acid (Glu), the 2-Aminoadipic acid (Aad) scaffold allows medicinal chemists to probe receptor pocket depth and alter electrostatic interactions.[1][2][3] The 6-benzyl ester (Obzl) protection offers a specific orthogonal strategy, essential for complex side-chain manipulations in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2][3] This guide details the mechanistic rationale and experimental protocols for deploying H-Aad(Obzl)-OH to enhance drug efficacy.[1][2][3]

Chemical Profile & Structural Logic

The Aad Scaffold vs. Glutamic Acid

H-Aad(Obzl)-OH is derived from L-2-Aminoadipic acid , an intermediate in the lysine metabolic pathway.[1][2][3] Structurally, it possesses one additional methylene group (


) in its side chain compared to Glutamic Acid.[1][2][3]
  • Glutamic Acid (Glu): Side chain length ~3.8 Å.[1][2][3]

  • Aminoadipic Acid (Aad): Side chain length ~5.1 Å.[1][2][3]

Impact on Drug Design:

  • Receptor Probing: The extended side chain allows the carboxylate group (or its derivative) to reach deeper into receptor binding pockets, potentially capturing interactions inaccessible to Glu or Asp.[2][3]

  • Conformational Flexibility: The extra methylene introduces additional rotatable bonds, altering the entropy of binding and allowing the side chain to adopt unique geometries.[3]

The Role of Benzyl Ester (Obzl) Protection

The "Obzl" moiety is not merely a blocking group; it is a strategic handle.[1][2][3]

  • Orthogonality: In Boc-chemistry , the Obzl group is stable to TFA (used for Boc removal) but cleaved by HF or TFMSA.[1][2][3] This allows the side chain to remain protected throughout chain assembly.[1][2][3]

  • Solution Phase Utility: In solution-phase synthesis, the benzyl ester is robust against mild basic and acidic conditions, preventing side-chain cyclization (e.g., glutarimide formation) which is a common risk with free dicarboxylic acids.[3]

Mechanistic Role in Drug Discovery

Enhancing Metabolic Stability

Peptides containing natural amino acids are rapidly degraded by endogenous proteases.[1][2][3] The incorporation of NPAAs like Aad disrupts the recognition motifs of these enzymes.[1][3]

  • Mechanism: The non-canonical side chain length prevents the "lock-and-key" fit required by proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of the therapeutic candidate.[1][3]

Modulating Receptor Selectivity (GPCRs)

For G-Protein Coupled Receptors (GPCRs), selectivity is often governed by subtle steric and electrostatic matches.[1][2][3]

  • Case Example: In the development of selective ligands for glutamate receptors (e.g., NMDA or AMPA), replacing Glu with Aad can shift selectivity by accommodating larger hydrophobic pockets or reaching distal basic residues within the receptor active site.[3]

Visualization: Structural & Synthetic Logic

The following diagram illustrates the structural relationship between Glu and Aad, and the synthetic workflow for utilizing H-Aad(Obzl)-OH.

Aad_Workflow cluster_0 Structural Impact Glu L-Glutamic Acid (n=2 Methylene) Aad L-2-Aminoadipic Acid (n=3 Methylene) Extended Reach Glu->Aad Homologation (+CH2) Protected H-Aad(Obzl)-OH (Protected Precursor) Aad->Protected Benzylation (Side Chain Protection) Synthesis Peptide Assembly (Boc/Solution Phase) Protected->Synthesis Coupling (DCC/HOBt) Drug Optimized Therapeutic (High Stability/Selectivity) Synthesis->Drug Deprotection (HF/TFMSA)

Figure 1: Structural evolution from Glutamic Acid to the protected H-Aad(Obzl)-OH building block and its integration into therapeutic synthesis.[1][2][3]

Experimental Protocol: Incorporation into Peptide Sequence

Context: This protocol describes the coupling of H-Aad(Obzl)-OH (as the amine component) or its N-protected derivative (if used as the acid component) in a solution-phase synthesis. Note: If H-Aad(Obzl)-OH is the starting material, it is typically N-protected (e.g., with Boc) before coupling to the growing chain, or used as the C-terminal acceptor.[1][3]

Scenario: Coupling Boc-Xaa-OH to H-Aad(Obzl)-OMe (C-terminal protection required for solution phase) or using Boc-Aad(Obzl)-OH to couple to a resin-bound amine.[1][2][3]

Method A: Using H-Aad(Obzl)-OH as a C-Terminal Acceptor (Solution Phase)

Reagents:

  • H-Aad(Obzl)-OH (Starting Material)[1][2][3]

  • Thionyl Chloride (

    
    ) & Methanol (for C-terminal methyl ester protection)[1][2][3]
    
  • Boc-Amino Acid (Coupling Partner)[1][2][3]

  • EDC.HCl / HOBt (Coupling Agents)[2][3]

  • DIPEA (Base)[2][3]

Step-by-Step Protocol:

  • C-Terminal Protection (Methyl Esterification):

    • Dissolve H-Aad(Obzl)-OH (1.0 eq) in dry Methanol (0.5 M).

    • Cool to 0°C. Dropwise add Thionyl Chloride (1.2 eq).

    • Reflux for 2 hours.[1][2][3] Evaporate solvent to yield H-Aad(Obzl)-OMe[1][2][3]·HCl .

    • Validation: Check via TLC (System: CHCl3/MeOH 9:1).[1][2][3]

      
       should shift higher.[1][2][3]
      
  • Coupling Reaction:

    • Dissolve Boc-Xaa-OH (1.1 eq) and HOBt (1.1 eq) in DMF/DCM (1:1).[1][2][3]

    • Add EDC.HCl (1.1 eq) and stir at 0°C for 15 min to activate.

    • Add H-Aad(Obzl)-OMe·HCl (1.0 eq) and DIPEA (3.0 eq) to the mixture.

    • Stir at Room Temperature (RT) for 12–18 hours.

  • Work-up & Purification:

    • Dilute with Ethyl Acetate.[1][2][3]

    • Wash sequentially with: 5% citric acid (removes unreacted amine), sat.[2][3]

      
       (removes unreacted acid), and brine.[2][3]
      
    • Dry over

      
       and concentrate.
      
    • Validation: Verify Mass (ESI-MS) and Purity (HPLC).[1][2][3]

Data Summary: Comparison of Coupling Reagents
Coupling ReagentReaction TimeYield (%)Racemization RiskRecommended Use
DCC/HOBt 12-24 h75-85%ModerateStandard Solution Phase
EDC/HOBt 4-12 h80-90%LowWater-soluble byproduct (Easy Workup)
HATU/DIPEA 1-2 h>95%LowDifficult/Sterically Hindered Couplings

Future Outlook

The use of H-Aad(Obzl)-OH is expanding beyond simple substitution.[1][2][3]

  • Cyclic Peptides: The Aad side chain is increasingly used for "stapling" peptides via lactamization with Lysine residues, stabilizing alpha-helical structures.[1][3]

  • Dual-Acting Agonists: In metabolic disease research (e.g., GLP-1/Glucagon co-agonists), Aad is used to fine-tune potency ratios between two receptors.[1][3]

References

  • PubChem. (2025).[1][2][3] L-2-Aminoadipic acid.[1][2][3][4][5] National Library of Medicine.[1][2][3] Available at: [Link][2][3]

  • Frontiers in Nutrition. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders. Available at: [Link]

Sources

Exploratory

Theoretical and Predicted Dissociation Constants (pKa) of 2-Amino-6-(benzyloxy)-6-oxohexanoic Acid: A Mechanistic Analysis

The following technical guide provides an in-depth analysis of the theoretical dissociation constants for 2-Amino-6-(benzyloxy)-6-oxohexanoic acid. This document is structured for researchers requiring precise physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the theoretical dissociation constants for 2-Amino-6-(benzyloxy)-6-oxohexanoic acid. This document is structured for researchers requiring precise physicochemical data for synthesis planning, prodrug formulation, and analytical method development.

Executive Summary & Data Synthesis

2-Amino-6-(benzyloxy)-6-oxohexanoic acid (also known as H-Aad(OBzl)-OH or 2-Aminoadipic acid


-benzyl ester) is a side-chain protected derivative of the non-proteinogenic amino acid 2-aminoadipic acid.

Unlike its parent molecule, which is a dicarboxylic acid with three ionizable groups, this derivative possesses only two ionizable centers in the aqueous pH range (0–14). The side-chain carboxyl group is masked as a benzyl ester, rendering it neutral but chemically reactive under basic conditions.

Table 1: Theoretical pKa Values
Functional GroupPositionTheoretical pKaIonization TypeElectronic Environment

-Carboxylic Acid
C12.15 ± 0.10 Acidic (COOH

COO⁻)
Stabilized by inductive effect of

-NH₃⁺

-Amine
C29.60 ± 0.20 Basic (NH₃⁺

NH₂)
Destabilized by electron-withdrawing ester (minor)

-Benzyl Ester
C6N/A NeutralNon-ionizable in aqueous media; susceptible to hydrolysis at pH > 10

Structural Architecture & Ionization Profile

To accurately predict the pKa values, one must deconstruct the molecule into its constituent electronic environments. The molecule consists of a hexanoic acid backbone with an


-amino group and a 

-benzyl ester.
The Parent Homolog Comparison

The most accurate theoretical baseline is derived from 2-Aminoadipic acid (Aad) and Glutamic acid


-benzyl ester (Glu(OBzl)) .
  • Parent (Aad): pK₁ (

    
    -COOH) = 2.14; pK₂ (side-chain COOH) = 4.21; pK₃ (
    
    
    
    -NH₃⁺) = 9.77.[1]
  • Homolog (Glu(OBzl)): pK₁ (

    
    -COOH) 
    
    
    
    2.2; pK₂ (
    
    
    -NH₃⁺)
    
    
    9.4.
Mechanistic Derivation of Values
The

-Carboxyl Group (C1)

The pKa of the


-carboxyl group is primarily dictated by the inductive electron-withdrawing effect (-I effect) of the adjacent protonated ammonium group (

).
  • Mechanism: The positive charge on the nitrogen pulls electron density through the

    
    -bond framework, stabilizing the developing negative charge on the carboxylate upon ionization.
    
  • Distance Effect: The benzyl ester at C6 is four methylene groups away (

    
    ). Its inductive influence on C1 is negligible.
    
The Side-Chain Ester (C6)

The "6-(benzyloxy)-6-oxo" nomenclature denotes a benzyl ester.

  • Ionization: Esters do not dissociate protons in water; they are neutral hydrogen bond acceptors.

  • Implication: The pKa ~4.2 observed in the parent molecule is effectively "deleted" in this derivative.

The

-Amine (C2)

The acidity of the ammonium group is influenced by the solvation shell and long-range electrostatic field.

  • Electrostatics: In the parent Aad, the side-chain carboxylate (COO⁻ at pH 9) provides weak electrostatic stabilization to the ammonium proton. In the benzyl ester derivative, the side chain is neutral.

  • Lipophilicity: The bulky, lipophilic benzyl group alters the local dielectric constant of the solvation shell, potentially slightly lowering the pKa of the amine compared to the free acid.

Visualization of Ionization & Stability

The following diagram illustrates the ionization states of the molecule across the pH scale and highlights the critical instability pathway (hydrolysis) that researchers must avoid during experimental validation.

IonizationPathway cluster_legend Stability Warning Species1 Cationic Form (pH < 2.0) COOH / NH3+ / COOBzl Species2 Zwitterionic Form (pH 2.2 - 9.5) COO- / NH3+ / COOBzl Species1->Species2 pK1 ~ 2.15 (Deprotonation of C1-COOH) Species3 Anionic Form (pH > 9.6) COO- / NH2 / COOBzl Species2->Species3 pK2 ~ 9.60 (Deprotonation of C2-NH3+) Hydrolysis Hydrolysis Product (Irreversible) 2-Aminoadipic Acid + Benzyl Alcohol Species3->Hydrolysis pH > 10.5 Base-Catalyzed Saponification

Figure 1: Predicted ionization pathway and high-pH stability risk for 2-Amino-6-(benzyloxy)-6-oxohexanoic acid.[2][3][4][5]

Experimental Validation Protocols

Due to the chemical instability of benzyl esters in alkaline environments, standard potentiometric titration is prone to artifacts. The following protocols are recommended to ensure data integrity.

Protocol A: Fast-Scan Potentiometric Titration

This method minimizes the exposure time of the ester to high pH.

  • Solvent System: Use 0.1 M KCl in water (degassed).

  • Concentration: Prepare a 1 mM solution of the analyte.

  • Direction: Titrate from low pH (2.0) to high pH (10.0) .

    • Reasoning: Starting at low pH ensures the ester is stable. As you cross pH 7-8, the titration speed must be optimized to capture the amine deprotonation before significant hydrolysis occurs.

  • Data Cutoff: Stop data collection immediately after the second inflection point (approx pH 10.5). Do not equilibrate at high pH.

Protocol B: Computational Prediction (DFT)

For this specific molecule, in silico methods are often more reliable than experimental methods due to the hydrolysis risk.

  • Conformer Search: Generate conformers using Monte Carlo methods (MMFF94 force field).

  • Geometry Optimization: Optimize lowest energy conformers using DFT (B3LYP/6-31G(d)) in the gas phase.

  • Solvation Model: Apply a continuum solvation model (PCM or SMD) for water.

  • Calculation: Calculate

    
     of deprotonation and correlate to pKa using the thermodynamic cycle:
    
    
    
    

Implications for Drug Development[6]

Solubility Profile
  • Isoelectric Point (pI): Calculated as

    
    .
    
  • Solubility Minimum: The molecule will exhibit minimum aqueous solubility near pH 5.9 (Zwitterionic form with zero net charge).

  • Formulation: To ensure solubility during formulation, maintain pH < 4.0 (cationic) or use a cosolvent if formulating at neutral pH.

Prodrug Design

The benzyl ester acts as a lipophilic mask.

  • In Vivo Fate: Upon administration, esterases will rapidly hydrolyze the benzyl ester, releasing the active parent drug (2-aminoadipic acid).

  • Retention: The increased lipophilicity of the benzyl derivative (logP > parent) enhances membrane permeability and blood-brain barrier (BBB) penetration relative to the parent dicarboxylic acid.

References

  • Sigma-Aldrich. (n.d.).[3][6] Product Information: DL-2-Aminoadipic acid.[1] Retrieved from

    • Source for parent molecule pKa values (2.14, 4.21, 9.77).[1][7]

  • ChemicalBook. (2025). Gamma-Benzyl L-glutamate Properties and pKa. Retrieved from

    • Source for homologous ester pKa prediction (pKa ~2.20).
  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Authoritative text on the stability of benzyl esters (stable to acid, unstable to base).
  • PubChem. (n.d.).[9] Compound Summary: 2-Aminoadipic acid.[5] National Library of Medicine. Retrieved from

    • Verification of IUPAC nomencl

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of H-Aad(Obzl)-OH in Solid-Phase Peptide Synthesis

This Application Note is structured as a high-level technical guide for researchers utilizing H-Aad(Obzl)-OH (L-2-Aminoadipic acid δ-benzyl ester) in peptide synthesis. Unlike standard commercially available Fmoc-amino a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers utilizing H-Aad(Obzl)-OH (L-2-Aminoadipic acid δ-benzyl ester) in peptide synthesis.

Unlike standard commercially available Fmoc-amino acids, this reagent presents a specific challenge: it is a side-chain protected free amine . Its successful use requires a strategic decision between pre-synthesis protection (converting to Fmoc/Boc) or direct C-terminal loading .

Executive Summary

2-Aminoadipic acid (Aad), a higher homolog of glutamic acid (containing one additional methylene group in the side chain), is a critical tool for probing conformational space and side-chain length effects in bioactive peptides.

The reagent H-Aad(Obzl)-OH provides a unique "orthogonal" handle. Because the benzyl (Obzl) ester is stable to standard Fmoc SPPS conditions (piperidine and TFA), it allows for the synthesis of peptides where the Aad side chain remains protected after cleavage, enabling:

  • Head-to-Tail Cyclization: Without side-chain interference.

  • Post-Synthetic Modification: Selective functionalization of other residues while Aad remains blocked.

  • Late-Stage Deprotection: Removal via catalytic hydrogenation.

This guide details the conversion of the raw material into a synthesis-ready building block and its subsequent use in SPPS.

Critical Pre-Requisite: Reagent Preparation

WARNING: H-Aad(Obzl)-OH has a free


-amine. It cannot  be used directly for chain elongation in SPPS. It must be N-protected before use, unless it is being loaded as the very first C-terminal residue.
Protocol A: Synthesis of Fmoc-Aad(Obzl)-OH

For use in standard Fmoc/tBu SPPS cycles.

Reagents:

  • H-Aad(Obzl)-OH (Starting Material)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • NaHCO₃ (Sodium Bicarbonate)

  • Acetone/Water (1:1 v/v)

  • 1N HCl

Workflow:

  • Dissolution: Suspend 1.0 eq of H-Aad(Obzl)-OH in Acetone/Water (1:1). Add 2.5 eq of NaHCO₃. Stir until clear (pH should be ~9).

  • Acylation: Add 1.1 eq of Fmoc-OSu dropwise (dissolved in a minimal amount of acetone).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC or HPLC.

  • Work-up:

    • Evaporate acetone under reduced pressure.

    • Acidify the remaining aqueous solution carefully with 1N HCl to pH 2–3 (The product will precipitate).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine, dry over MgSO₄, and concentrate.

  • Result: Fmoc-Aad(Obzl)-OH . This can now be used in the SPPS protocol below.

Solid-Phase Synthesis Protocol (Fmoc Strategy)

Experimental Design & Logic

The Obzl group is not acid-labile under standard TFA cleavage conditions (unlike OtBu). This protocol assumes you intend to keep the benzyl group on the peptide after cleavage or remove it via a separate hydrogenation step.

Step-by-Step Workflow
Step 1: Resin Loading [1]
  • If Aad is C-terminal: Load Fmoc-Aad(Obzl)-OH onto 2-Chlorotrityl Chloride (2-CTC) resin.

    • Why 2-CTC? It prevents premature loss of the benzyl ester which might occur on strongly acid-labile linkers if left too long.

  • If Aad is internal: Couple Fmoc-Aad(Obzl)-OH to the growing chain.

Step 2: Coupling Conditions (Prevention of Lactamization)

Aad is prone to forming a 6-membered lactam (piperidone derivative), analogous to pyroglutamate formation, especially during slow activations.

  • Activator: Use DIC/Oxyma Pure or HATU/DIEA .

  • Stoichiometry: 3–4 equivalents of Amino Acid.

  • Time: 45–60 minutes. Do not extend coupling times unnecessarily.

  • Mechanism: Fast activation minimizes the window for the free amine (after Fmoc removal of the previous cycle) to attack the activated side chain if any exchange occurs, though the primary risk is intramolecular cyclization of the activated Aad species itself.

Step 3: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (with 0.1M HOBt).

  • Rationale: The addition of HOBt suppresses aspartimide formation and potential base-catalyzed cyclization of the Aad side chain.

Step 4: Cleavage from Resin [2]
  • Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Duration: 2 hours.

  • Outcome: The peptide is cleaved, side chains like Boc/tBu are removed, but the Aad(Obzl) remains intact .

Post-Synthesis: Removing the Benzyl Group

If the free acid (Aad-OH) is required, the Benzyl ester must be removed via Catalytic Hydrogenolysis . This cannot be done easily on-resin; it is performed in solution after cleavage.

Protocol:

  • Dissolve the cleaved, purified peptide in MeOH or AcOH/MeOH (1:1).

  • Add 10% Pd/C catalyst (10–20% by weight of peptide).

  • Bubble H₂ gas (balloon pressure) through the solution for 2–4 hours.

  • Filter through Celite to remove the catalyst.

  • Lyophilize to obtain the final H-Peptide(Aad)-OH .

Visualized Workflows

Diagram 1: Preparation & Orthogonal Strategy

This flowchart illustrates the decision matrix for using H-Aad(Obzl)-OH.

Aad_Protocol Start Starting Material: H-Aad(Obzl)-OH Decision Is Aad the C-Terminal Residue? Start->Decision DirectLoad Direct Loading onto 2-CTC or Wang Resin Decision->DirectLoad Yes Protect N-Protection Step (Fmoc-OSu or Boc2O) Decision->Protect No (Internal Residue) SPPS Standard SPPS Cycles (Coupling/Deprotection) DirectLoad->SPPS Fmoc_AA Yield: Fmoc-Aad(Obzl)-OH Protect->Fmoc_AA Fmoc_AA->SPPS Cleavage TFA Cleavage SPPS->Cleavage Result1 Peptide-Aad(Obzl)-OH (Side chain protected) Cleavage->Result1 Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Result1->Hydrogenation If free acid needed Result2 Final Peptide: Peptide-Aad-OH Hydrogenation->Result2

Caption: Workflow for converting raw H-Aad(Obzl)-OH into a viable SPPS reagent and subsequent deprotection pathways.

Data Summary: Chemical Compatibility

ParameterConditionCompatibility with Aad(Obzl)Notes
N-Term Deprotection 20% PiperidineStable Minimal risk of hydrolysis; add HOBt to be safe.
Coupling HATU / DICHigh Fast activation recommended to avoid lactamization.
TFA Cleavage 95% TFAStable The Benzyl ester (Obzl) is NOT removed by TFA.
HF Cleavage Anhydrous HFLabile Removes Obzl (Standard Boc-chemistry route).
Hydrogenation H₂ / Pd/CLabile Clean removal of Obzl in solution phase.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.[3] Link Establishes the orthogonality of Benzyl esters in Fmoc chemistry.

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers.[4][5][6] Link Defines the strategy for side-chain protection schemes.

  • Benoiton, N. L. (2016). Chemistry of Peptide Synthesis. CRC Press. Authoritative text on lactamization risks in Glu/Aad homologs.

  • Merck/Novabiochem. Technical Note: Handling of Side-Chain Protected Amino Acids.Link General protocols for Fmoc-protection of free amino acids.

Sources

Application

Technical Guide: Incorporation of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid into Peptide Sequences

Executive Summary & Molecule Profile The target molecule, (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid , is chemically defined as the 6-benzyl ester of L-2-aminoadipic acid (often abbreviated as H-Aad(OBzl)-OH ). This no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The target molecule, (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid , is chemically defined as the 6-benzyl ester of L-2-aminoadipic acid (often abbreviated as H-Aad(OBzl)-OH ).

This non-proteinogenic amino acid is a higher homolog of Glutamic acid (Glu) containing one additional methylene group in the side chain (


). The benzyl ester moiety serves two potential purposes in peptide engineering:
  • Permanent Modification: To create hydrophobic, membrane-permeable prodrugs or "caged" peptides where the negative charge of the carboxylate is masked.

  • Orthogonal Protection: In Fmoc solid-phase peptide synthesis (SPPS), the benzyl ester (OBzl) is stable to standard trifluoroacetic acid (TFA) cleavage conditions. This allows for the isolation of peptides with the side chain protected, enabling subsequent selective deprotection via catalytic hydrogenolysis or enzymatic hydrolysis.

Chemical Specifications
PropertyDetail
Common Name L-2-Aminoadipic acid 6-benzyl ester
Abbreviation H-Aad(OBzl)-OH
CAS Number 38658-15-0
Molecular Formula

Molecular Weight 251.28 g/mol
Side Chain Function

-Benzyl Ester (Hydrophobic/Masked Carboxyl)

Strategic Planning: Fmoc vs. Boc Chemistry

Before incorporation, the synthesis strategy must be selected based on the desired final product.

Decision Matrix
  • Strategy A: Fmoc SPPS (Recommended).

    • Outcome: The final peptide retains the Benzyl ester on the Aad side chain (Peptide-Aad(OBzl)).

    • Reasoning: The OBzl group is stable to the basic conditions of Fmoc removal (Piperidine) and the acidic conditions of resin cleavage (TFA).

    • Post-Synthesis: If the free acid (Aad) is required, a liquid-phase hydrogenation step is necessary after cleavage.

  • Strategy B: Boc SPPS.

    • Outcome: The final peptide contains the free acid (Peptide-Aad-OH).

    • Reasoning: The OBzl group is removed simultaneously with the peptide cleavage using Hydrogen Fluoride (HF) or TFMSA.

    • Note: This guide focuses on Fmoc SPPS as it is the industry standard for complex peptide therapeutics, but notes on Boc are included where relevant.

Protocol 1: N-Terminal Protection (Fmoc-Aad(OBzl)-OH Synthesis)

Since the starting material is the free amine, it must be


-protected before use in SPPS.

Objective: Convert H-Aad(OBzl)-OH to Fmoc-Aad(OBzl)-OH .

Reagents
  • Starting Material: H-Aad(OBzl)-OH (1.0 eq)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Base:

    
     (2.5 eq)
    
  • Solvent: Water / Acetone (1:1 v/v) or Water / Dioxane (1:1 v/v)

  • Acid: 1N HCl (for acidification)

Step-by-Step Procedure
  • Dissolution: Dissolve H-Aad(OBzl)-OH (10 mmol) and

    
     (25 mmol) in 30 mL of Water/Acetone (1:1). Ensure the pH is roughly 8–9.
    
  • Addition: Add Fmoc-OSu (11 mmol) slowly to the stirring solution at room temperature.

  • Reaction: Stir the mixture for 4–12 hours. Monitor by TLC (Chloroform/Methanol 9:1) or HPLC.[1][2][3][4] The free amine spot should disappear.

  • Work-up:

    • Evaporate the acetone under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous solution with water.

    • Wash with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu.
      
  • Acidification: Cool the aqueous phase to

    
     and carefully acidify to pH 2–3 using 1N HCl. The product, Fmoc-Aad(OBzl)-OH, should precipitate as a white solid or oil.
    
  • Extraction: Extract the product into Ethyl Acetate (

    
    ).
    
  • Drying: Wash the organic layer with Brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Yield Check: Verify identity via LC-MS (

    
    ).
    

Protocol 2: Solid Phase Incorporation (SPPS)

Objective: Coupling Fmoc-Aad(OBzl)-OH into the peptide chain.

Critical Considerations
  • Sterics: The side chain is flexible but bulky due to the benzyl ester. Standard coupling times are usually sufficient, but double coupling is recommended for high-value sequences.

  • Racemization: Use Oxyma Pure/DIC or HOAt/HATU to suppress racemization at the

    
    -carbon.
    
Workflow Diagram

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation of Fmoc-Aad(OBzl)-OH (DIC/Oxyma or HATU/DIPEA) Wash1->Activate Couple Coupling Reaction (45-60 min, RT) Activate->Couple Check QC: Kaiser Test / Chloranil Test Couple->Check Recouple Double Coupling (Repeat Activation) Check->Recouple Blue (Positive) NextAA Proceed to Next AA Check->NextAA Blue (Negative) Recouple->Couple

Caption: Standard Fmoc SPPS cycle adapted for Aad(OBzl) incorporation. Note the QC checkpoint to ensure complete coupling of the bulky residue.

Detailed Procedure
  • Resin Selection: Use Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids). Swell resin in DMF for 30 min.

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (

    
    ).[5] Wash with DMF (
    
    
    
    ).
  • Activation (Choice of A or B):

    • Method A (Standard): Dissolve Fmoc-Aad(OBzl)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq). Pre-activate for 2 minutes.

    • Method B (High Efficiency): Dissolve Fmoc-Aad(OBzl)-OH (2.5 eq) and HATU (2.4 eq) in DMF. Add DIPEA (5.0 eq) immediately before adding to resin.

  • Coupling: Add the activated solution to the resin.[6] Agitate at room temperature for 45–60 minutes .

  • Monitoring: Perform a Kaiser test (ninhydrin).

    • Yellow/Colorless beads: Coupling complete.

    • Blue beads: Incomplete coupling. Perform a second coupling step.

  • Capping (Optional): If the sequence is long (>20 AA), cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 3: Cleavage and Isolation

Objective: Cleave the peptide from the resin while preserving the Aad(OBzl) side chain.

Cleavage Cocktail

The benzyl ester is stable to TFA.[4][7] Do not use strong acids like HF or TFMSA if you wish to keep the ester intact.

ComponentVolume %Function
TFA (Trifluoroacetic acid)95.0%Cleavage reagent
TIS (Triisopropylsilane)2.5%Cation scavenger
Water 2.5%Scavenger

Note: If the peptide contains Cys, Met, or Trp, add 2.5% EDT (Ethanedithiol) or DODT.

Procedure
  • Wash the resin with DCM (

    
    ) and dry under nitrogen.
    
  • Add the Cleavage Cocktail (10–15 mL per gram of resin).

  • Shake for 2.0 to 3.0 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate dropwise into cold Diethyl Ether (

    
    ).
    
  • Centrifuge, decant ether, and wash the pellet

    
     with cold ether.
    
  • Lyophilize the crude peptide.

Protocol 4: Post-Synthetic Modification (Optional)

If the goal is to obtain the free 2-aminoadipic acid residue (Aad ) in the final peptide, the benzyl ester must be removed after TFA cleavage.

Method: Catalytic Hydrogenolysis.[8]

  • Solvent: Dissolve the purified peptide in Methanol, Ethanol, or Acetic Acid/Water.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon), approx. 10–20% by weight of the peptide.

  • Reaction: Stir under a Hydrogen atmosphere (

    
     balloon) for 2–12 hours.
    
  • Filtration: Filter through Celite to remove the catalyst.

  • Isolation: Concentrate and lyophilize.

Troubleshooting & QC

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the benzyl ester.Use HATU/HOAt activation; increase temperature to

(carefully to avoid racemization).
Benzyl Ester Loss Contaminated TFA or extremely long cleavage times.Ensure TFA is fresh; do not exceed 4 hours cleavage time.
Low Solubility Hydrophobic nature of Aad(OBzl).[4]Dissolve crude peptide in 50% Acetic Acid or DMSO for HPLC purification.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[9][10][11] Chemical Reviews, 109(6), 2455-2504.

  • AAPPTEC. (n.d.). "Solid Phase Peptide Synthesis: Fmoc Strategy." Technical Library.

  • Thermo Fisher Scientific. (n.d.). "Introduction to Cleavage Techniques." Peptide Synthesis Technical Guide.

  • PubChem. (2023). "(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid."[12] National Library of Medicine.

  • Bachem. (n.d.). "Fmoc-Aad(OtBu)-OH and Derivatives." Bachem Monograph.

Sources

Method

Standard conditions for hydrogenolysis to deprotect benzyl ester on H-Aad(Obzl)-OH

Abstract This application note details the optimized protocol for the chemoselective deprotection of the -benzyl ester side chain of H-Aad(Obzl)-OH (L-2-aminohexanedioic acid -benzyl ester) to yield H-Aad-OH (L-2-aminoad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the chemoselective deprotection of the


-benzyl ester side chain of H-Aad(Obzl)-OH  (L-2-aminohexanedioic acid 

-benzyl ester) to yield H-Aad-OH (L-2-aminoadipic acid). While hydrogenolysis is a standard transformation, the zwitterionic nature of the free amino acid product requires specific solvent engineering to prevent premature precipitation, catalyst entrapment, and yield loss. This guide provides a self-validating protocol using a Palladium-on-Carbon (Pd/C) catalyst system under mild conditions.

Introduction & Mechanistic Grounding


-Aminoadipic acid (Aad) is a non-proteinogenic amino acid and a critical intermediate in the biosynthesis of 

-lactam antibiotics (e.g., Penicillin, Cephalosporin) via the lysine pathway [1]. In synthetic medicinal chemistry, the benzyl ester (Obzl) is frequently employed to protect the side-chain carboxyl group (

-COOH) due to its stability against trifluoroacetic acid (TFA) used in Boc-chemistry deprotection cycles.

The cleavage of the benzyl ester is achieved via catalytic hydrogenolysis . Mechanistically, this proceeds through the adsorption of the benzyl ester onto the Pd surface, followed by oxidative insertion of Pd into the benzylic C-O bond and subsequent hydrogenolysis to yield Toluene and the free carboxylic acid [2].

Critical Technical Challenge: Solubility Mismatch

The primary failure mode in this reaction is not catalytic inactivity, but solubility mismatch .

  • Starting Material (SM): H-Aad(Obzl)-OH is moderately hydrophobic and soluble in alcohols (MeOH, EtOH) or organic acids.

  • Product: H-Aad-OH is a zwitterion with high polarity, soluble in water or strong acids, but insoluble in pure alcohols.

  • Risk: If the reaction is performed in pure Methanol, the product may precipitate onto the Pd/C catalyst, halting the reaction and making filtration impossible.

Strategic Experimental Design

To ensure a robust process, the solvent system must maintain solubility for both the lipophilic ester and the hydrophilic zwitterion.

ParameterRecommended ConditionRationale
Catalyst 10% Pd/C (wet support)High surface area for rapid turnover; "wet" (50% H2O) minimizes ignition risk.
Solvent System AcOH (Glacial) or MeOH:H2O (1:1) AcOH: Solubilizes both SM and zwitterionic product; prevents catalyst poisoning by amines. MeOH:H2O: Green alternative; water maintains product solubility.
H2 Source Balloon (1 atm)The benzylic C-O bond is labile; high pressure is unnecessary and increases safety risk.
Temperature Ambient (20-25°C)Prevents potential cyclization to 6-oxopiperidine-2-carboxylic acid (homo-pyroglutamate) [3].

Detailed Protocol

Materials & Reagents
  • Substrate: H-Aad(Obzl)-OH (L-2-Aminoadipic acid

    
    -benzyl ester).
    
  • Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type E101 or equivalent (50% water wet).

  • Solvent: Glacial Acetic Acid (ACS Grade) OR Methanol/Water (1:1 v/v).

  • Gas: Hydrogen gas (H2), >99.9% purity (Balloon or lecture bottle).

  • Filtration: Celite® 545 filter aid, sintered glass funnel.

Step-by-Step Procedure

Step 1: Solubilization

  • Weigh 1.0 mmol (approx. 251 mg) of H-Aad(Obzl)-OH into a round-bottom flask.

  • Add 10 mL of Glacial Acetic Acid (or MeOH:H2O 1:1).

    • Checkpoint: Ensure the starting material is fully dissolved. Sonicate if necessary.

Step 2: Catalyst Addition (Inert Atmosphere)

  • Gently flush the flask with Nitrogen (N2) or Argon to remove oxygen.

  • Carefully add 25-50 mg of 10% Pd/C (10-20 wt% relative to substrate).

    • Safety Note: Pd/C is pyrophoric when dry. Use wet catalyst or add under inert gas flow.

Step 3: Hydrogenation

  • Equip the flask with a rubber septum.

  • Insert a balloon filled with Hydrogen gas via a needle.

  • Insert a vent needle briefly to purge the headspace with H2, then remove the vent needle.

  • Stir vigorously at Room Temperature (RT) for 2 to 4 hours .

Step 4: Reaction Monitoring

  • Sample 10 µL of the mixture.

  • Analyze via TLC (Eluent: n-Butanol:Acetic Acid:Water 4:1:1).

    • Stain: Ninhydrin.

    • Observation: Disappearance of the high Rf spot (Ester) and appearance of a lower Rf spot (Free Acid).

Step 5: Workup & Isolation

  • Once complete, flush the flask with Nitrogen to remove H2.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the catalyst pad with 5 mL of the reaction solvent (AcOH or Water).

  • Evaporation:

    • If AcOH: Concentrate under reduced pressure (Rotavap) at <40°C. Co-evaporate with Toluene (3x) to remove trace Acetic Acid.

    • If MeOH/H2O: Remove MeOH via Rotavap, then Lyophilize (freeze-dry) the aqueous residue.

  • Final Product: H-Aad-OH is obtained as a white to off-white solid.

Visualization of Workflows

Reaction Scheme

The following diagram illustrates the chemical transformation and the potential side reaction (Lactamization) that must be avoided by temperature control.

ReactionScheme SM H-Aad(Obzl)-OH (Benzyl Ester) Cat Pd/C, H2 (AcOH or MeOH/H2O) SM->Cat Prod H-Aad-OH (Free Amino Acid) Cat->Prod Hydrogenolysis (Main Pathway) Side 6-Oxopiperidine-2-COOH (Lactam/Homo-pyroglutamate) Prod->Side Cyclization (Heat/Acid)

Caption: Chemical pathway for the hydrogenolysis of H-Aad(Obzl)-OH. Note the potential for cyclization if exposed to excessive heat.

Experimental Workflow

This flowchart guides the researcher through the critical decision points regarding solvent choice and workup.

Workflow Start Start: H-Aad(Obzl)-OH Solvent Select Solvent System Start->Solvent PathA Glacial Acetic Acid (Recommended) Solvent->PathA PathB MeOH : Water (1:1) Solvent->PathB PathC Pure Methanol (NOT RECOMMENDED) Solvent->PathC React Add 10% Pd/C + H2 Balloon Stir 2-4h @ RT PathA->React PathB->React PathC->React Check Check Solubility React->Check Filter Filter via Celite Check->Filter Clear Solution Fail Product Precipitates on Catalyst (Yield Loss) Check->Fail Cloudy/Precipitate IsolateA Evaporate & Co-evap w/ Toluene Filter->IsolateA If AcOH used IsolateB Remove MeOH -> Lyophilize Filter->IsolateB If MeOH/H2O used

Caption: Decision tree for solvent selection and downstream processing to ensure product solubility and recovery.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst PoisoningEnsure SM is free of Sulfur/Thiol impurities. Add fresh catalyst.
Precipitate during reaction Product insolubilityAdd Water or Acetic Acid until dissolved. Do not filter solids; the product is mixed with the catalyst.
Low Yield Product trapped on CeliteWash the Celite pad extensively with hot water or 50% AcOH to recover the zwitterion.
New impurity on TLC Lactam formationAvoid heating above 40°C during rotary evaporation. Store product frozen.

References

  • Biosynthesis of Beta-Lactams: Nüesch, J., et al. "Biosynthesis of cephalosporin C." Annual Review of Microbiology 41.1 (1987): 51-75.

  • Hydrogenolysis Mechanism: Rylander, P. N. "Hydrogenation Methods." Academic Press (1985).
  • Lactam Cyclization: Henriksen, C. M., et al.

    
    -aminoadipic acid into the 
    
    
    
    -lactam 6-oxopiperidine-2-carboxylic acid."[1] The Journal of Antibiotics 51.2 (1998): 99-106.
  • Solubility of Amino Acids: Amend, J. P., and Helgeson, H. C.[2] "Solubilities of the common L-

    
    -amino acids as a function of temperature and solution pH." Pure and Applied Chemistry 69.5 (1997): 935-942.[2] 
    

Sources

Application

Using H-Aad(Obzl)-OH for the synthesis of novel lysine analogues

Application Note: Strategic Deployment of H-Aad(Obzl)-OH for the Synthesis of Novel Lysine Analogues -benzyl ester (H-Aad(Obzl)-OH) as a divergent scaffold for -amido lysine mimetics and bio-orthogonal probes. Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of H-Aad(Obzl)-OH for the Synthesis of Novel Lysine Analogues


-benzyl ester (H-Aad(Obzl)-OH) as a divergent scaffold for 

-amido lysine mimetics and bio-orthogonal probes.

Introduction: The Chiral Scaffold Advantage

The development of novel lysine analogues is critical for optimizing peptide therapeutics, particularly for improving proteolytic stability and probing electrostatic interactions. While Lysine (Lys, K) possesses a flexible 4-carbon side chain terminating in a primary amine, its susceptibility to trypsin-like proteases and rapid in vivo acylation often necessitates the use of mimetics.

H-Aad(Obzl)-OH (L-2-Aminoadipic acid


-benzyl ester) offers a unique, stereochemically pure C6-backbone that serves as a powerful precursor for these analogues. Unlike direct lysine modification, which requires complex orthogonal protection, the Aad scaffold provides a "masked" carboxylate handle.

Key Structural Insight:

  • Lysine:

    
    -amino acid with a side chain of 
    
    
    
    .
  • Aad (Aminoadipic Acid):

    
    -amino acid with a side chain of 
    
    
    
    .
  • The Opportunity: By converting the

    
    -carboxyl of Aad into an amide (
    
    
    
    ), we create
    
    
    -Amido Lysine Analogues
    . These are isosteres of
    
    
    -acyl lysines but possess a reversed amide bond (retro-inverso character at the side chain), conferring resistance to deacetylases and proteases while maintaining hydrogen-bonding geometry.

Scientific Logic & Mechanism

The Orthogonality Principle

The utility of H-Aad(Obzl)-OH lies in the stability profile of the


-benzyl ester (Obzl).
  • Fmoc-SPPS Compatibility: The Obzl group is stable to standard TFA cleavage cocktails (95% TFA). This allows the synthesis of peptides containing the protected Aad(Obzl) residue intact after resin cleavage.

  • Divergent Synthesis: Post-cleavage, the Obzl group can be removed via catalytic hydrogenation (neutral conditions) to reveal the free carboxylic acid. This allows for late-stage solution-phase coupling with diverse amines, generating libraries of lysine mimetics from a single peptide precursor.

Pathway Visualization

Aad_Workflow Start H-Aad(Obzl)-OH (Starting Material) Fmoc Fmoc-Aad(Obzl)-OH (SPPS Building Block) Start->Fmoc Fmoc-OSu, NaHCO3 Resin Peptide Assembly (Fmoc-SPPS) Fmoc->Resin Standard Coupling Cleavage TFA Cleavage (Resin Removal) Resin->Cleavage Intact Peptide-Aad(Obzl) (Side Chain Protected) Cleavage->Intact Obzl Stable to TFA H2 Hydrogenation (H2, Pd/C) Intact->H2 Selective Deprotection Acid Peptide-Aad(OH) (Free Acid) H2->Acid Coupling Amide Coupling (R-NH2 + PyBOP) Acid->Coupling Divergent Point Final Novel Lysine Analogue (Peptide-Aad-NH-R) Coupling->Final Library Generation

Figure 1: Divergent synthetic workflow converting H-Aad(Obzl)-OH into functionalized Lysine analogues.

Detailed Protocols

Protocol A: Preparation of Fmoc-Aad(Obzl)-OH

Rationale: H-Aad(Obzl)-OH must be N-protected for use in Solid Phase Peptide Synthesis (SPPS).

Materials:

  • H-Aad(Obzl)-OH (10 mmol)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol)

  • NaHCO3 (25 mmol)

  • Acetone/Water (1:1 v/v)

  • 1M HCl, Ethyl Acetate (EtOAc), MgSO4[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of H-Aad(Obzl)-OH and 25 mmol NaHCO3 in 50 mL of Acetone/Water (1:1).

  • Reaction: Add 11 mmol of Fmoc-OSu slowly at 0°C. Stir the mixture at room temperature (RT) for 12 hours.

    • Checkpoint: Monitor by TLC (CHCl3:MeOH:AcOH 90:8:2). Ninhydrin stain should disappear (loss of free amine).

  • Work-up: Evaporate acetone under reduced pressure. Acidify the remaining aqueous solution to pH 2.0 using 1M HCl.

  • Extraction: Extract the milky suspension with EtOAc (3 x 50 mL). Wash combined organics with brine and dry over MgSO4.

  • Purification: Concentrate and recrystallize from EtOAc/Hexane to yield Fmoc-Aad(Obzl)-OH as a white solid.

    • Validation: Confirm purity via HPLC (>98%) and identity via ESI-MS.

Protocol B: SPPS Incorporation and Late-Stage Functionalization

Rationale: This protocol creates the "Lysine Mimetic" by coupling an amine to the Aad side chain after peptide assembly.

Phase 1: Peptide Assembly

  • Use standard Fmoc-SPPS cycles (HBTU/DIPEA activation).

  • Couple Fmoc-Aad(Obzl)-OH at the desired position (replacing Lysine).

  • Cleavage: Treat resin with TFA:TIPS:H2O (95:2.5:2.5) for 2 hours.

    • Note: The Obzl group remains intact during this step.[2]

  • Precipitate peptide in cold diethyl ether and lyophilize. Result: [Peptide]-Aad(Obzl) .

Phase 2: Catalytic Hydrogenolysis (Obzl Removal)

  • Dissolve the crude peptide in MeOH or MeOH/H2O (if solubility is poor).

  • Add 10% Pd/C (10% w/w of peptide mass).

  • Stir under H2 atmosphere (balloon pressure) for 4–16 hours.

  • Filter through Celite to remove catalyst.[1] Lyophilize.

    • Result:[Peptide]-Aad(OH) (Free side-chain carboxyl).

Phase 3: Synthesis of Lysine Analogues (Amidation) Target: To create an analogue mimicking


-acetyl-lysine or long-chain alkyl lysines.
  • Activation: Dissolve [Peptide]-Aad(OH) (1 eq) in anhydrous DMF.

  • Coupling: Add PyBOP (1.5 eq), HOBt (1.5 eq), and DIPEA (3 eq).

  • Amine Addition: Immediately add the desired amine (

    
    , e.g., methylamine, ethylamine, or a functionalized linker) (2–5 eq).
    
  • Reaction: Stir at RT for 2–4 hours.

  • Purification: Purify directly via Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient).

Data Summary: Comparison of Lysine vs. Aad-Derived Analogues

The following table highlights the physicochemical differences between native Lysine and the Aad-derived "Retro-Amide" analogues.

FeatureNative Lysine (Lys)Aad-Derived Analogue (Aad-NH-R)Application Benefit
Side Chain


Access to diverse functional groups via amide coupling.
Linkage C-N (Amine)C-O-N (Amide)Protease Resistance: The amide bond is not recognized by trypsin.
Charge (pH 7) Positive (+1)Neutral (if R is alkyl)Charge Scanning: Allows precise removal of positive charge without altering steric bulk.
H-Bonding Donor (NH3+)Donor/Acceptor (Amide)Mimics the H-bond geometry of Acetyl-Lysine (epigenetic marker).
Synthesis Requires Orthogonal Lys(Boc/Alloc)Divergent from Aad(Obzl)Efficiency: One precursor yields infinite analogues.

References

  • Radboud University. (2021). Amide-derived lysine analogues as substrates and inhibitors of histone lysine methyltransferases.[3] Radboud Repository. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Integrative physiology of lysine metabolites: Alpha-aminoadipic acid pathways. PubMed.[4] Retrieved from [Link]

Sources

Method

Application Notes: Designing Enzyme Inhibitors Using 2-Amino-6-(benzyloxy)-6-oxohexanoic acid as a Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a protected derivative of L-α-aminoadipic acid, an important intermediate in the biosynthesis of ly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a protected derivative of L-α-aminoadipic acid, an important intermediate in the biosynthesis of lysine in many bacteria, fungi, and plants.[1][2] Mammals lack this biosynthetic pathway and require lysine as an essential amino acid, making the enzymes involved in this pathway attractive targets for the development of novel antimicrobial agents and herbicides with potentially low mammalian toxicity.[1][2][3][4] This document provides a comprehensive guide on utilizing 2-Amino-6-(benzyloxy)-6-oxohexanoic acid as a versatile starting scaffold for the rational design and synthesis of potent and selective enzyme inhibitors targeting this pathway.

The core structure of this compound, featuring a protected distal carboxylic acid and a free α-amino acid moiety, allows for targeted chemical modifications. These modifications can transform a simple building block into a sophisticated inhibitor designed to interact specifically with the active site of a target enzyme. This guide will detail the strategic considerations, synthetic protocols, and biochemical evaluation necessary for this process.

Strategic Framework for Inhibitor Design

The design of an effective enzyme inhibitor from a scaffold like 2-Amino-6-(benzyloxy)-6-oxohexanoic acid involves a multi-step, rational approach. The key is to introduce chemical functionalities that mimic the substrate, the transition state, or that can form favorable interactions with the enzyme's active site.

Logical Flow for Inhibitor Development

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biochemical Evaluation cluster_2 Phase 3: Validation A Scaffold Selection (2-Amino-6-(benzyloxy)- 6-oxohexanoic acid) C Rational Design of Analogs (Peptidomimetics, Transition State Analogs) A->C B Target Enzyme Selection (e.g., Saccharopine Dehydrogenase) B->C D Chemical Synthesis C->D E Primary Screening: IC50 Determination D->E Test Compound Library F Mechanism of Action (MOA) Studies (e.g., Competitive, Non-competitive) E->F G Lead Optimization F->G H In Vivo / Cell-Based Assays G->H I Toxicity & Specificity Profiling H->I

Caption: Workflow for enzyme inhibitor development.

Target Selection: Enzymes of the Lysine Biosynthesis Pathway

The α-aminoadipate pathway presents several key enzymatic targets for which 2-Amino-6-(benzyloxy)-6-oxohexanoic acid is an excellent starting point for inhibitor design.

Target EnzymeEC NumberFunctionRationale for Inhibition
Saccharopine Dehydrogenase (SDH) 1.5.1.7Catalyzes the final step: the NAD+-dependent oxidative deamination of saccharopine to produce lysine and α-ketoglutarate.[5]As the final committed step, its inhibition directly blocks lysine production. The enzyme recognizes a substrate structurally similar to our scaffold.
α-Aminoadipate Semialdehyde Dehydrogenase 1.2.1.31Oxidizes L-α-aminoadipate-δ-semialdehyde to L-α-aminoadipate.[6]Inhibition at this stage would lead to the accumulation of a potentially toxic semialdehyde intermediate and halt the pathway.[7][8][9]
Lysine-Ketoglutarate Reductase (LKR) 1.5.1.8Catalyzes the condensation of lysine and α-ketoglutarate to form saccharopine.[10]While part of lysine catabolism in humans, the homologous enzyme in the biosynthetic direction is a target.[10]

Synthetic Protocols: From Scaffold to Inhibitor Candidate

The transformation of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid into a library of potential inhibitors involves two key synthetic operations: modification of the α-amino group and deprotection/modification of the distal carboxyl group.

Protocol 1: Peptide Coupling via EDC/NHS Chemistry

This protocol details the coupling of a new chemical moiety (R-NH2) to the α-carboxylic acid of the scaffold. This is a common strategy to create peptidomimetic inhibitors.

Objective: To synthesize a library of amide derivatives to probe the enzyme's active site.

Materials:

  • 2-Amino-6-(benzyloxy)-6-oxohexanoic acid

  • Desired amine (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)[11][12]

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1M MES, pH 4.5-5[13]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[13]

  • Quenching solution: 2-Mercaptoethanol or Hydroxylamine[12]

Procedure:

  • Activation of Carboxyl Group:

    • Dissolve 1 equivalent of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid in anhydrous DMF.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.[14]

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the stable NHS-ester intermediate.[12][13] The use of NHS or sulfo-NHS increases the efficiency of the coupling reaction and the stability of the active intermediate.[12]

  • Coupling with Amine:

    • In a separate vial, dissolve 1.2 equivalents of the desired amine (R-NH2) in DMF.

    • Add the amine solution to the activated scaffold solution.

    • Adjust the pH to 7.2-8.0 with a non-amine base (e.g., diisopropylethylamine) if necessary to facilitate the reaction with the primary amine.[15]

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench any unreacted NHS-ester with a small amount of a primary amine like ethanolamine.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the resulting product by flash column chromatography on silica gel.

Protocol 2: Benzyl Ester Deprotection

To generate inhibitors that mimic dicarboxylic acid substrates, the benzyl protecting group must be removed. Catalytic hydrogenolysis is the most common and effective method.[16]

Objective: To deprotect the distal carboxylic acid, yielding a molecule with two free carboxyl groups.

Materials:

  • Benzyl-protected peptide/inhibitor candidate

  • Palladium on carbon (10% Pd/C) catalyst[16]

  • Methanol or Ethanol

  • Hydrogen gas (H2) balloon or hydrogenator

Procedure:

  • Dissolve the benzyl-protected compound in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[16] The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an atmosphere of hydrogen.[16]

  • Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Rinse the filter pad with additional solvent (methanol or ethanol).

  • Remove the solvent from the filtrate under reduced pressure to yield the deprotected product.

Biochemical Evaluation of Inhibitor Candidates

Once a library of compounds has been synthesized, they must be evaluated for their ability to inhibit the target enzyme. This involves a series of kinetic assays to determine their potency and mechanism of action.[17][18]

Protocol 3: Determination of IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[19][20][21] It is the primary metric for assessing inhibitor potency.[22]

Objective: To quantify the inhibitory potency of the synthesized compounds against the target enzyme (e.g., Saccharopine Dehydrogenase).

Materials:

  • Purified Saccharopine Dehydrogenase (SDH) enzyme[23]

  • Substrates: L-Saccharopine and NAD+[24]

  • Assay Buffer: 100 mM potassium phosphate, pH 6.8[23]

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Assay Preparation:

    • Prepare a series of dilutions of your inhibitor compounds in DMSO. A typical starting range is from 100 µM to 1 nM.

    • In a 96-well plate, add a constant amount of SDH enzyme to each well (except for the blank).

    • Add the diluted inhibitor compounds to the wells. Include a control well with DMSO only (no inhibitor).

    • Incubate the enzyme and inhibitor together for 10-15 minutes at 25°C to allow for binding.[22]

  • Initiation and Measurement:

    • The reaction is initiated by adding the substrates (L-Saccharopine and NAD+). The formation of the product, NADH, is monitored by the increase in absorbance at 340 nm.[23][25]

    • Final assay concentrations should be optimized, for example: 100 mM potassium phosphate, 2.0 mM L-saccharopine, 2.0 mM NAD+, and an appropriate concentration of SDH.[23][24]

    • Measure the initial reaction rate (V₀) for each inhibitor concentration by monitoring the change in absorbance over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Convert the raw data (absorbance/time) into percentage inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).[20][26]

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[20][21]

G p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x p4->ic50_x p6 p5->p6 xaxis_start xaxis_end xaxis_start->xaxis_end log[Inhibitor] yaxis_start yaxis_end yaxis_start->yaxis_end % Activity ic50_y ic50_y->p4 label_100 100% label_50 50% label_ic50 IC50

Caption: A typical dose-response curve for IC50 determination.

Protocol 4: Mechanism of Action (MOA) Studies

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization.[17][18] MOA studies determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[27][28][29]

Objective: To elucidate the kinetic mechanism of the most potent inhibitors.

Procedure:

  • Experimental Setup:

    • The experiment is similar to the IC50 determination, but here both the substrate concentration and the inhibitor concentration are varied.

    • Set up a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of the inhibitor, and each column will have a different concentration of one substrate (e.g., L-Saccharopine), while the other substrate (NAD+) is held at a saturating concentration.

    • Include a control row with no inhibitor.

  • Data Collection:

    • Measure the initial reaction rates (V₀) for all combinations of substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot), where 1/V₀ is plotted against 1/[Substrate].

    • Each inhibitor concentration will generate a separate line on the plot. The pattern in which these lines intersect (or don't) reveals the mechanism of inhibition.[28]

Interpretation of Lineweaver-Burk Plots:

Inhibition TypeDescriptionLineweaver-Burk Plot
Competitive Inhibitor binds only to the free enzyme at the active site, competing with the substrate.[18][27][28]Lines intersect on the y-axis. Vmax is unchanged, apparent Km increases.
Non-competitive Inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[18][27]Lines intersect on the x-axis. Vmax decreases, Km is unchanged.
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.[27]Lines are parallel. Both Vmax and apparent Km decrease.
Mixed Inhibitor binds to an allosteric site, but has a different affinity for the free enzyme versus the enzyme-substrate complex.Lines intersect in the second or third quadrant (not on an axis). Both Vmax and apparent Km are altered.

By systematically applying these synthetic and biochemical protocols, researchers can effectively use 2-Amino-6-(benzyloxy)-6-oxohexanoic acid as a foundational scaffold to discover and develop novel enzyme inhibitors with significant potential as antimicrobial agents or herbicides.

References

  • Inhibition of lysine biosynthesis: an evolving antibiotic str
  • Inhibitors of lysine biosynthesis enzymes as potential new herbicides. PubMed.
  • Enzyme Inhibitor Terms and Calcul
  • Inhibitors of lysine biosynthesis enzymes as potential new herbicides. ConnectSci.
  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH.
  • Design and Synthesis of Lysine Biosynthesis Inhibitors. University of Bristol.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Benchling.
  • Benzyl Ester vs.
  • Molecular Mechanism Studies of Enzyme Inhibition.
  • Inhibitors of Lysine Biosynthesis as Antibacterial Agents. Bentham Science Publishers.
  • Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
  • Steady-state enzyme kinetics. The Biochemist - Portland Press.
  • IC50 Determin
  • Enzymatic Assay of SACCHAROPINE DEHYDROGENASE, NAD+, Lysine Forming (EC 1.5.1.7) PRINCIPLE. Sigma-Aldrich.
  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Deprotection of protected peptides.
  • Coupling Protocols. Oliver Hardick.
  • Determinants of Substrate Specificity for Saccharopine Dehydrogenase from Saccharomyces cerevisiae. PMC - PubMed Central.
  • Buy 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid | 25931-47-9. Smolecule.
  • 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • instructions - edc. Thermo Fisher Scientific.
  • Enzyme inhibition and kinetics graphs (article). Khan Academy.
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Sigma-Aldrich.
  • Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS. CovaChem.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
  • Enzyme Inhibition: Mechanisms, Types and Significance.
  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry.
  • How to determine an IC50. GraphPad.
  • The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS. Benchchem.
  • What is an easy method for the deprotection of Benzoyl group?.
  • Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway rel
  • Test Code LAB2771 Alpha-aminoadipic semi-aldehyde.
  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
  • Fig. 1. Schematic representation of the saccharopine pathway. In fungi,....
  • Characterization of the Two Saccharopine Dehydrogenase Isozymes of Lysine Catabolism Encoded by the Single Composite
  • Alpha amino adipidic semialdehyde.
  • Mechanism of saccharopine dehydrogenase: The last enzyme in the lysine biosynthetic pathway in Saccharomyces cerevisiae.. ShareOK.
  • L-Saccharopine. Mitochondrial Toxin - MedchemExpress.com.
  • 620046: Alpha Aminoadipic Semialdehyde (Urine).
  • The lysine catabolite saccharopine impairs development by disrupting mitochondrial homeostasis. PMC.
  • L-aminoadipate-semialdehyde dehydrogenase. Wikipedia.
  • AASS gene: MedlinePlus Genetics. MedlinePlus.

Sources

Application

H-Aad(Obzl)-OH solubility in common organic solvents for reaction optimization

This Application Note is designed as a definitive technical guide for researchers working with H-Aad(Obzl)-OH (2-Amino-adipic acid -benzyl ester).[1][2] It synthesizes structural analysis, solubility physics, and practic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for researchers working with H-Aad(Obzl)-OH (2-Amino-adipic acid


-benzyl ester).[1][2] It synthesizes structural analysis, solubility physics, and practical reaction optimization strategies.[1][2][3]


Molecular Weight:  ~251.28  g/mol [1]

Executive Summary & Compound Analysis

H-Aad(Obzl)-OH is the


-benzyl ester of 2-Amino-adipic acid (Aad).[1][2] Structurally, it is a higher homolog of Glutamic acid (Glu) with an extended side-chain methylene group (

).
Chemical Nature & Solubility Challenges
  • Zwitterionic Lattice: As a free amine/free acid species, H-Aad(Obzl)-OH exists primarily as a zwitterion in the solid state.[1][2] This creates a strong crystal lattice driven by electrostatic interactions (

    
     ... 
    
    
    
    ), which significantly reduces solubility in non-polar organic solvents compared to its N-protected counterparts (e.g., Fmoc-Aad(Obzl)-OH).[1]
  • Lipophilic Side Chain: The benzyl ester (Obzl) and the C4 aliphatic chain impart significant lipophilicity.[3] This makes H-Aad(Obzl)-OH more soluble in organic solvents (like DCM or EtOAc) than the free acid H-Aad-OH, provided the zwitterionic lattice can be disrupted.[1][2]

Solubility Profile & Solvent Selection Matrix

The following data summarizes the solubility behavior of H-Aad(Obzl)-OH. Note that "Soluble" implies a concentration suitable for standard coupling reactions (


).
Solubility Table
Solvent ClassSolventSolubility RatingApplication Context
Polar Aprotic DMF (Dimethylformamide)High Primary Choice. Excellent for coupling reactions.[1][2] Disrupts zwitterionic interactions effectively.[1][2][3]
NMP (N-Methyl-2-pyrrolidone)High Alternative to DMF; reduces aggregation in difficult sequences.[1][2]
DMSO (Dimethyl Sulfoxide)High Use only if necessary (difficult removal).[1] Good for NMR analysis.
Chlorinated DCM (Dichloromethane)Moderate/Low *Solubility is pH-dependent.[1][2] The zwitterion is sparingly soluble.[1][2][3] Requires 1% TFA or DIPEA to dissolve fully.[1][2]
CHCl

(Chloroform)
Moderate Similar to DCM.[1] Often used for counter-current distribution or extraction.[1][2][3]
Polar Protic MeOH (Methanol)Moderate Good for transfer/recrystallization.[1] Avoid for coupling (risk of methyl ester transesterification).[1][3]
Water Low Generally insoluble due to the hydrophobic Benzyl/C4 chain.[1][2] Soluble at pH < 3 or pH > 9.[1][2][3]
Non-Polar Et

O
(Diethyl Ether)
Insoluble Precipitant. Used to crash out the product after synthesis.[1][3]
Hexanes Insoluble Precipitant. Used for washing/purification.[1][2][3]

Critical Note on DCM Solubility: Pure H-Aad(Obzl)-OH often forms a suspension in DCM.[1][2] To achieve a clear solution for coupling, add 1.0 equivalent of DIPEA (to deprotonate the carboxylic acid) or dissolve in a minimal amount of DMF before diluting with DCM.[3]

Reaction Optimization Protocols

Protocol A: Dissolution for Peptide Coupling (Solid Phase)

Objective: Prepare a 0.2 M solution for automated or manual synthesis.

  • Calculate: Weigh the required amount of H-Aad(Obzl)-OH.

  • Primary Solvent: Add DMF (or NMP) to 80% of the final target volume.[1][2]

    • Reasoning: DMF has a high dielectric constant (

      
      ), essential for breaking the zwitterionic lattice.
      
  • Sonication: Sonicate for 30–60 seconds at room temperature.

    • Visual Check: The solution should be clear. If hazy, proceed to Step 4.

  • Additive (Optional): If using DCM as a co-solvent or if haze persists, add DIPEA (Diisopropylethylamine) at 0.5 – 1.0 eq relative to the amino acid.

    • Mechanism:[1][2] DIPEA neutralizes the

      
       to 
      
      
      
      , eliminating the zwitterion and dramatically increasing organic solubility.[2]
  • Activation: Add the coupling reagent (e.g., HATU, HBTU, or DIC) immediately before addition to the resin to prevent racemization of the activated ester.[2][3]

Protocol B: Solubility Screening (Self-Validating System)

Objective: Determine the exact solubility limit for a specific vendor batch.

  • Aliquot: Place 10 mg of H-Aad(Obzl)-OH into a clear HPLC vial.

  • Titrate: Add the target solvent (e.g., DCM) in 50

    
    L increments.[1][3]
    
  • Agitate: Vortex for 10 seconds after each addition.

  • Observation: Record the volume required for complete clarity.

    • Calculation:

      
      
      
  • Validation: If the volume exceeds 1 mL (>10 mg/mL), the solvent is unsuitable for high-concentration coupling.[1][2][3]

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the user to the correct solvent based on the process stage.[2][3]

SolventSelection Start Select Process Stage Coupling Peptide Coupling (SPPS/Solution) Start->Coupling Purification Purification / Workup Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis DMF DMF or NMP (Standard) Coupling->DMF Standard DCM_Mix DCM + 10% DMF (Low Aggregation) Coupling->DCM_Mix If solubility issues Precip Precipitation: Cold Ether or Hexane Purification->Precip Solid Isolation Extract Extraction: EtOAc / Water (Acidic) Purification->Extract Liquid Workup DMSO DMSO-d6 (Proton NMR) Analysis->DMSO AcCN Water/AcCN + TFA (HPLC) Analysis->AcCN

Caption: Decision matrix for selecting the optimal solvent system for H-Aad(Obzl)-OH based on the experimental phase.

Figure 2: Dissolution Mechanism & Troubleshooting

Visualizing the zwitterionic breakdown required for solubility.

DissolutionMechanism Solid Solid H-Aad(Obzl)-OH (Zwitterionic Lattice) Suspension Suspension in DCM (Incomplete Dissolution) Solid->Suspension Low Polarity Solvent Solution Clear Solution (Reactive Species) Solid->Solution High Polarity (DMF) Suspension->Solution Break Lattice AddDCM Add DCM AddBase Add DIPEA (1 eq) Deprotonates -COOH AddBase->Suspension AddAcid Add TFA (1%) Protonates -NH2 AddAcid->Suspension AddPolar Add DMF/NMP High Dielectric AddPolar->Suspension

Caption: Mechanistic pathway for transitioning H-Aad(Obzl)-OH from solid lattice to reactive solution.

Troubleshooting & FAQ

Q: The solution turned into a gel after adding the coupling reagent.

  • Cause: High concentration (>0.5 M) or hydrogen bond networking.[1][3]

  • Fix: Dilute with NMP (chaotropic solvent) or add 0.1 M LiCl to disrupt hydrogen bonds.[1]

Q: Can I use H-Aad(Obzl)-OH in aqueous buffers?

  • Answer: Only at extreme pH.[1][2][3] At pH 7, it is sparingly soluble.[1][3] For biological assays, dissolve in DMSO first (stock 100 mM), then dilute into the buffer (keeping DMSO < 1%).[3]

Q: Is the Benzyl ester stable in Piperidine (Fmoc deprotection conditions)?

  • Answer: Generally, yes.[1][2][3] However, prolonged exposure (hours) can lead to minor hydrolysis or transesterification if methanol is present.[1][3] Always use fresh, methanol-free reagents.[1][2]

References

  • ChemicalBook. "H-D-Glu(OBzl)-OH Properties and Solubility Data." Accessed October 2023.[1][2][3] Link

    • Basis for homologous solubility profiling.[1][2]

  • Bachem. "Amino Acid Derivatives: Solubility and Handling Guide."[1][2][3] Link

    • General protocols for zwitterionic amino acid dissolution.
  • PubChem. "Compound Summary: Aspartic Acid Beta-Benzyl Ester."[1][2] Link

    • Physical property verific
  • Sigma-Aldrich. "Product Specification: Boc-D-Asp(OBzl)-OH."[1][2] Link

    • Comparison of protected vs. free amino acid solubility.

Sources

Method

HPLC purification method for peptides containing H-Aad(Obzl)-OH

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hydrophobic Peptides Containing H-Aad(Obzl)-OH Part 1: Executive Summary & Chemical Strategy The Challenge: The purification of peptides con...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hydrophobic Peptides Containing H-Aad(Obzl)-OH

Part 1: Executive Summary & Chemical Strategy

The Challenge: The purification of peptides containing H-Aad(Obzl)-OH (2-Amino-5-(benzyloxy)-5-oxopentanoic acid) presents a dual challenge of hydrophobicity and chemical stability . The benzyl ester (Obzl) side-chain protection significantly increases the peptide's retention time on Reverse-Phase (RP) media and decreases aqueous solubility. Furthermore, while the Obzl group is stable to standard Trifluoroacetic Acid (TFA) cleavage conditions used in Fmoc solid-phase peptide synthesis (SPPS), it is susceptible to hydrolysis at high pH and can undergo intramolecular cyclization (lactamization) if the N-terminal amine is free and the pH approaches neutral.

The Solution: This protocol utilizes a low-pH, TFA-mediated RP-HPLC system to maintain protonation of the N-terminal amine (preventing lactamization) and stabilize the ester. We employ a solubility-driven injection strategy and a shallow organic gradient on C18 or C8 stationary phases to resolve the target peptide from hydrophobic deletion sequences.

Part 2: Pre-Purification Considerations

Chemical Stability & Lactamization Risk
  • Structure: Aad (2-Aminoadipic acid) is a homolog of Glutamic acid with an extra methylene group.

  • Risk: When H-Aad(Obzl) is at the N-terminus (free

    
    -amine), there is a risk of nucleophilic attack by the amine on the side-chain benzyl ester, leading to the formation of a 6-membered lactam (a pipecolic acid derivative).
    
  • Prevention: Maintain pH < 4.0 at all times. Avoid prolonged storage in solution. Lyophilize immediately after collection.

Solubility Profiling

Peptides containing benzyl esters are often insoluble in pure water. Attempting to load such peptides in 100% aqueous buffer will lead to column fouling and poor recovery.

Solubility Test Protocol:

  • Take ~1 mg of crude peptide.[1]

  • Add 500 µL Buffer A (0.1% TFA in Water). Result: Likely cloudy/precipitate.

  • If insoluble, add Acetonitrile (ACN) dropwise until clear.

  • If still insoluble, add Acetic Acid (up to 20% v/v) or HFIP (Hexafluoroisopropanol) sparingly.

  • Decision: The final solvent composition that achieves clarity is your Sample Loading Buffer .

Part 3: Method Development Strategy

Stationary Phase Selection
Column TypeLigandSuitabilityRationale
C18 (Octadecyl) C18HighStandard for peptides < 5 kDa. Provides max resolution for hydrophobic impurities.
C8 (Octyl) C8MediumRecommended if the peptide is extremely hydrophobic and retains too strongly on C18 (retention > 60% B).
Phenyl-Hexyl PhenylHighExcellent alternative. The pi-pi interactions with the Benzyl (Obzl) group offer unique selectivity for separating diastereomers.
Mobile Phase System
  • Buffer A: 0.1% TFA in Milli-Q Water (Maintains pH ~2, ion-pairing agent).

  • Buffer B: 0.1% TFA in Acetonitrile (ACN).[2]

  • Note: Avoid Acetate or Formate buffers if possible, as their higher pH (3-4) slightly increases the risk of ester hydrolysis/lactamization compared to TFA (pH < 2).

Part 4: Detailed Experimental Protocol

Step 1: Analytical Scouting (Gradient Optimization)

Goal: Determine the %B required to elute the peptide.

  • Column: Analytical C18 (4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl aromatic ring). Note: The Obzl group absorbs strongly at 254 nm, helping identify the product.

  • Scout Gradient: 5% B to 95% B over 20 minutes.

  • Calculation: Note the retention time (

    
    ) of the main peak. Calculate the %B at elution:
    
    
    
    
  • Optimized Gradient Design: Create a "Focused Gradient" centered on the elution %B. Start 10% below and end 10% above.

    • Example: If elution is at 45% B, run a gradient from 35% B to 55% B over 30 minutes.

Step 2: Preparative Purification
  • Column: Prep C18 (e.g., 20 x 250 mm, 10 µm).

  • Flow Rate: 10–20 mL/min (system dependent).

  • Sample Loading: Dissolve crude peptide in the Sample Loading Buffer determined in Part 2. Filter through a 0.45 µm PTFE filter.

  • Gradient:

    • Equilibration: 35% B (or calculated start point) for 5 mins.

    • Ramp: 35% B

      
       55% B over 40 minutes (Slope: 0.5% B/min).
      
    • Wash: 95% B for 5 mins.

  • Collection: Collect peaks based on UV threshold. Use narrow fractions (e.g., 15 seconds) over the main peak to separate closely eluting impurities (e.g., des-benzyl impurities).

Step 3: Fraction Analysis & Handling
  • Analyze: Run aliquots of fractions on the Analytical Method (Step 1).

  • Pool: Combine fractions with purity > 95%.

  • Lyophilize: CRITICAL. Do not leave the peptide in aqueous TFA/ACN solution for > 24 hours. Freeze immediately in liquid nitrogen and lyophilize to remove TFA and water, preventing slow acid-catalyzed hydrolysis of the ester.

Part 5: Workflow Visualization

HPLC_Workflow Start Crude Peptide (Containing H-Aad(Obzl)-OH) Solubility Solubility Test (Water -> ACN -> Acetic Acid) Start->Solubility Scout Analytical Scout Run (5-95% Gradient) Solubility->Scout Sample Prep Calc Calculate Elution %B & Design Focused Gradient Scout->Calc Rt Data PrepRun Preparative HPLC (Focused Gradient) Calc->PrepRun Analysis Fraction Analysis (MS + Analytical HPLC) PrepRun->Analysis Fractions Analysis->PrepRun Re-purify Mixed Fractions Pool Pool Pure Fractions Analysis->Pool Purity > 95% Freeze Flash Freeze & Lyophilize (Prevent Hydrolysis) Pool->Freeze Final Purified Peptide (>95% Purity) Freeze->Final

Figure 1: Decision tree for the purification of hydrophobic Aad(Obzl) peptides, emphasizing solubility testing and rapid lyophilization.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks / Doublets Diastereomers (Racemization)The Aad chiral center may have racemized. Try a Phenyl-Hexyl column or lower the temperature to 15°C to improve selectivity [1].
Broad Peaks Aggregation / SolubilityAdd 1-5% HFIP or Isopropanol to Mobile Phase B. Heat column to 40-50°C (Caution: Check ester stability first).
Mass Shift (-90 Da) Loss of Benzyl GroupHydrolysis of ester. Ensure pH is acidic. Avoid heating. Check if TFA concentration is too high (>0.1%).
Mass Shift (-18 Da) Lactam FormationCyclization of N-term Aad. Keep sample cold (4°C) and acidic. Process rapidly.

References

  • Vertex AI Search. (2025). Peptide Synthesis and Purification of Hydrophobic Peptides. Retrieved from

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. Humana Press. Retrieved from

  • Mant, C. T., & Hodges, R. S. (2002).
  • Bachem. (2024). Peptide Purification Process & Methods: An Overview. Retrieved from

Sources

Application

Application Note: Safe Handling, Storage, and Protocol Integration for 2-Amino-6-(benzyloxy)-6-oxohexanoic acid

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 2-Amino-6-(benzyloxy)-6-oxohexanoic acid (also known as H-Aad(OBzl)-OH). This guide prioritize...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 2-Amino-6-(benzyloxy)-6-oxohexanoic acid (also known as H-Aad(OBzl)-OH). This guide prioritizes technical accuracy, safety, and experimental reproducibility.

Introduction & Chemical Identity

2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a side-chain protected derivative of 2-Aminoadipic acid (2-AAA), a non-canonical amino acid involved in lysine metabolism and a known biomarker for diabetes risk. In peptide synthesis, this compound serves as a critical building block where the


-carboxylic acid is protected as a benzyl ester, allowing for selective reaction at the 

-amino or

-carboxylic acid sites.

The benzyl (Bzl) ester protection is particularly strategic: it is acid-stable (resistant to Trifluoroacetic acid, TFA) but sensitive to hydrogenolysis (H₂/Pd) and strong acids like HF. This orthogonality makes it ideal for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) or complex solution-phase strategies where acid-labile groups (like Boc or tBu) must be removed without touching the side chain.

Physicochemical Properties Table
PropertySpecification
Chemical Name (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid
Synonyms H-Aad(OBzl)-OH; L-2-Aminoadipic acid

-benzyl ester
CAS Number 38658-15-0
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water (zwitterionic), dilute acid; sparingly soluble in pure organic solvents (DCM, Et₂O) unless protonated/deprotonated.[1]
Melting Point Dependent on specific polymorph/salt form; typically >150°C (dec)
Hygroscopicity Moderate (Zwitterionic character attracts atmospheric moisture)

Safety Assessment (HSE Profile)

Signal Word: WARNING

Although specific toxicological data for this ester is limited, it should be handled with the standard precautions reserved for bioactive amino acid derivatives.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Critical Hazard: As a benzyl ester, this compound can hydrolyze in the presence of strong bases or esterases, releasing benzyl alcohol and free 2-aminoadipic acid. Benzyl alcohol is a known irritant and sensitizer.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P2 (EU) dust mask required during weighing to prevent inhalation of fines.

  • Eyes: Chemical safety goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).

  • Engineering Controls: All open handling must occur inside a certified chemical fume hood.

Storage Protocol

Proper storage is the single most critical factor in maintaining the integrity of H-Aad(OBzl)-OH. The benzyl ester linkage is susceptible to hydrolysis if exposed to moisture and heat, while the free amine is prone to oxidation or carbamate formation (if exposed to CO₂).

The "Dry-Cold" System
  • Temperature: Store at 2°C to 8°C for short-term (<6 months). For long-term storage (>6 months), -20°C is recommended to retard ester hydrolysis.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass to prevent potential photochemical degradation of the benzyl ring over extended periods.

  • Desiccation: The vial must be stored inside a secondary container (desiccator) with active silica gel or Drierite.

Storage Decision Logic (Visualization)

StorageProtocol Start Receipt of Compound (H-Aad(OBzl)-OH) Inspection Visual Inspection: Clumping? Yellowing? Start->Inspection Decision Intended Usage Timeframe Inspection->Decision Pass ShortTerm Immediate Use (< 4 weeks) Decision->ShortTerm LongTerm Long Term (> 1 month) Decision->LongTerm Store4C Store at +4°C Secondary Desiccation ShortTerm->Store4C Store20C Store at -20°C Argon Flush + Parafilm LongTerm->Store20C Equilibration CRITICAL STEP: Equilibrate to Room Temp (30 mins) before opening Store4C->Equilibration Store20C->Equilibration Use Weigh & Solubilize Equilibration->Use

Figure 1: Decision tree for storage and handling upon receipt. Note the critical equilibration step to prevent condensation.

Handling & Solubilization Protocols

A. Weighing and Static Control

Amino acid zwitterions are often electrostatic.

  • Equilibration: Allow the cold vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water onto the powder, accelerating hydrolysis.

  • Anti-Static: Use an anti-static gun or polonium strip if the powder flies.

  • Tools: Use stainless steel or PTFE-coated spatulas. Avoid plastic which generates static.

B. Solubilization for Synthesis

H-Aad(OBzl)-OH is a zwitterion. It will not dissolve well in non-polar organic solvents (DCM, Toluene) or neutral polar aprotic solvents (pure DMF) without assistance.

Method 1: Aqueous/Buffer (For Biological Assays)
  • Solvent: Water or PBS.

  • Procedure: The compound may require mild heating (30°C) or sonication. If it remains insoluble, adjust pH dropwise with dilute HCl (to protonate the amine) or dilute NaOH (to deprotonate the acid).

    • Warning: Avoid pH > 9.0 to prevent saponification of the benzyl ester.

Method 2: Organic Solvent (For Peptide Coupling)

To dissolve in DMF or NMP for synthesis:

  • Add Solvent: Add DMF (approx. 5-10 mL/g). The suspension will likely remain cloudy.

  • Add Base/Acid:

    • For N-protection reactions: Add 1.0 equivalent of DIPEA (Diisopropylethylamine). This deprotonates the

      
      -COOH, increasing solubility in organic media.
      
    • For C-activation: Not recommended directly on the free amine species. Protect the N-terminus first.

C. Synthesis Workflow: Preventing Side Reactions

The primary risk during handling is Diketo-piperazine (DKP) formation or Lactamization (cyclization of the side chain), though Aad is less prone to 5-membered lactamization than Glutamic acid.

SynthesisWorkflow Raw H-Aad(OBzl)-OH (Zwitterion) Solvent Suspend in DMF Raw->Solvent Base Add 1.0 eq DIPEA Solvent->Base Soluble Soluble Anion Species Base->Soluble Reaction N-Protection (e.g., Fmoc-OSu / Boc2O) Soluble->Reaction Risk RISK: Strong Base (>pH 10) or H2O presence Soluble->Risk Product Protected Building Block Ready for SPPS Reaction->Product Hydrolysis Hydrolysis to H-Aad-OH (Side chain deprotected) Risk->Hydrolysis Benzyl ester cleavage

Figure 2: Solubilization and protection workflow. Note that adding base is necessary for organic solubility but carries a risk of hydrolysis if water is present.

Disposal

  • Waste Stream: Dispose of as hazardous chemical waste.

  • Segregation: Do not mix with strong oxidizers.

  • Labeling: Clearly label as "Amino Acid Derivative - Benzyl Ester."

References

  • PubChem. Compound Summary: 2-Aminoadipic acid.[3] National Library of Medicine. Available at: [Link]

  • Wang, T.J., et al. (2013).[4][5] 2-Aminoadipic acid is a biomarker for diabetes risk.[6] Nature Medicine, 19(11), 1492–1498. Available at: [Link]

Sources

Method

Strategic Utilization of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic Acid in Constrained Peptidomimetics

Executive Summary The synthesis of complex peptidomimetics often requires building blocks that offer structural versatility and orthogonal protection.[1] (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid (also known as H-Aad(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of complex peptidomimetics often requires building blocks that offer structural versatility and orthogonal protection.[1] (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid (also known as H-Aad(OBn)-OH) is a critical homolog of glutamic acid. Its extended side chain (four methylene groups vs. two in Glu) allows for the exploration of larger binding pockets and the formation of unique macrocyclic lactams (e.g.,


 stapling) that are inaccessible to standard amino acids.

This guide details the strategic incorporation of H-Aad(OBn)-OH into solid-phase peptide synthesis (SPPS). Unlike standard tert-butyl (tBu) protection, the benzyl (OBn) ester offers unique stability toward trifluoroacetic acid (TFA), enabling post-cleavage orthogonality . This protocol allows researchers to retain the side-chain ester after resin cleavage, facilitating solution-phase macrocyclization or fragment condensation.

Module 1: Pre-Synthesis Preparation

Objective: Conversion of the raw material H-Aad(OBn)-OH into the SPPS-compatible Fmoc-Aad(OBn)-OH.

Rationale

Commercially available H-Aad(OBn)-OH lacks N-terminal protection. Direct use in SPPS is impossible. We utilize N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) for protection because it avoids the formation of dipeptides common with Fmoc-Cl and allows for a mild, racemization-free reaction.

Protocol 1: Fmoc-Protection of H-Aad(OBn)-OH

Reagents Required:

  • Starting Material: H-Aad(OBn)-OH (1.0 eq)

  • Reagent: Fmoc-OSu (1.1 eq)

  • Base:

    
     (2.5 eq)
    
  • Solvent: Water / Acetone (1:1 v/v)

  • Workup: 1N HCl, Ethyl Acetate (EtOAc),

    
    
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve H-Aad(OBn)-OH (10 mmol) and

    
     (25 mmol) in water (25 mL). Stir until clear.
    
  • Addition: Add acetone (25 mL) to the solution. Cool to 0°C on an ice bath.

  • Reaction: Slowly add Fmoc-OSu (11 mmol) portion-wise over 15 minutes. The mixture may become cloudy. Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Process Check: Monitor by TLC (System:

      
      /MeOH/AcOH 90:8:2). Ninhydrin stain should show disappearance of the free amine (purple spot).
      
  • Workup:

    • Evaporate acetone under reduced pressure (Rotavap, <40°C).

    • Wash the remaining aqueous layer with

      
       (
      
      
      
      mL) to remove unreacted Fmoc-OSu.
    • Acidify the aqueous phase carefully with 1N HCl to pH 2.0. The product, Fmoc-Aad(OBn)-OH, will precipitate as a white solid or oil.

  • Extraction: Extract the acidified aqueous layer with EtOAc (

    
     mL). Combine organics, dry over anhydrous 
    
    
    
    , and concentrate to dryness.
  • Purification: Recrystallize from EtOAc/Hexane to yield a white powder.

Yield Expectation: >85% Validation: ESI-MS (


 expected: ~474.2 Da); 

H-NMR (confirm Fmoc signals at 7.3–7.8 ppm and Benzyl singlet at 5.1 ppm).

Module 2: Solid Phase Peptide Synthesis (SPPS) Strategy

Objective: Incorporation of Fmoc-Aad(OBn)-OH into a peptide backbone while preserving the side-chain ester.

The Orthogonality Principle

Standard Fmoc SPPS relies on acid-labile side chains (tBu, Boc, Trt) that are removed during TFA cleavage. The Benzyl (OBn) ester is unique: it is stable to the 95% TFA conditions typically used to cleave peptides from Wang or Rink Amide resins.

Strategic Advantage: This allows the synthesis of a peptide where all other side chains are deprotected, but the Aad residue remains protected as the benzyl ester. This is crucial for:

  • Preventing side-reactions during cleavage.[2][3]

  • Enabling selective post-cleavage modification (e.g., converting the ester to an amide or alcohol in solution).

Protocol 2: Automated/Manual Coupling

Resin Selection:

  • For C-terminal Acid: Wang Resin (Loading 0.5–0.7 mmol/g).

  • For C-terminal Amide: Rink Amide MBHA Resin.[4]

Coupling Cycle (Standard Fmoc):

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).[4]
  • Activation:

    • Amino Acid (4.0 eq)

    • HBTU or HATU (3.9 eq)

    • DIEA (8.0 eq)

    • Note: Pre-activate for 2 minutes in DMF.

  • Coupling: Add to resin. Shake for 45–60 minutes at RT.

    • Critical: For the bulky Fmoc-Aad(OBn)-OH, extend coupling time to 90 minutes or perform a double coupling to ensure complete incorporation.

  • Capping: Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes (Optional but recommended after Aad coupling).

Cleavage from Resin:

  • Cocktail: TFA / TIS /

    
     (95:2.5:2.5).[4]
    
  • Time: 2–3 hours at RT.

  • Result: The peptide is cleaved.[1][2][3][4][5][6] tBu/Boc/Trt groups are removed.[5] The Aad(OBn) group remains intact.

Module 3: Post-Synthetic Macrocyclization

Objective: Synthesis of a lactam-bridged peptidomimetic via solution-phase cyclization.

Workflow Visualization

The following diagram illustrates the orthogonal protection pathway, highlighting the survival of the OBn group through the acidic cleavage step.

G Start Fmoc-Aad(OBn)-OH (Building Block) SPPS SPPS Assembly (Fmoc/tBu Strategy) Start->SPPS Coupling Cleavage Resin Cleavage (95% TFA) SPPS->Cleavage Deprotection Intermediate Crude Peptide [H-Peptide-Aad(OBn)-OH] Cleavage->Intermediate tBu removed OBn RETAINED Hydrog Hydrogenolysis (H2, Pd/C) Intermediate->Hydrog Selective Deprotection Cyclization Macrocyclization (PyBOP/DIEA) Hydrog->Cyclization Lactam Formation

Caption: Orthogonal workflow for Aad(OBn) utilization. Note the retention of the OBn group after TFA cleavage, enabling controlled solution-phase cyclization.

Protocol 3: Catalytic Hydrogenolysis & Cyclization

Context: At this stage, you have a linear peptide with a free N-terminus, free side chains (Lys, Asp, Glu), but the Aad side chain is still protected as a benzyl ester.

Step A: Removal of Benzyl Group

  • Dissolve the crude peptide in MeOH/Water (or AcOH if solubility is poor).

  • Add 10% Pd/C catalyst (10% by weight of peptide).

  • Stir under

    
     atmosphere (balloon pressure) for 2–4 hours.
    
  • Filter through Celite to remove catalyst.

  • Lyophilize.

    • Result: The Aad side chain is now a free carboxylic acid (Aad-OH).

Step B: Macrocyclization (Head-to-Side Chain) To form a lactam between the N-terminus and the Aad side chain:

  • Dilution: Dissolve peptide in DMF/DCM (1:1) at high dilution (

    
     mM) to favor intramolecular reaction over intermolecular oligomerization.
    
  • Reagents: Add PyBOP (3 eq) and HOAt (3 eq).

  • Initiation: Add DIEA (5 eq) dropwise.

  • Reaction: Stir for 12–24 hours. Monitor by HPLC.

  • Purification: Evaporate solvent and purify via Prep-HPLC (C18 column, ACN/

    
     gradient).
    

Data Summary & Troubleshooting

Analytical Expectations
ParameterMethodExpected ResultNotes
Fmoc-Aad(OBn)-OH Purity HPLC (254 nm)>95%Impurity often Fmoc-Aad-OH (hydrolysis)
Cleavage Stability LC-MSMass = Calc + 90 Da+90 Da corresponds to the retained Benzyl group (

)
Hydrogenolysis LC-MSMass = CalcLoss of 90 Da confirms deprotection
Troubleshooting Guide
  • Issue: Partial loss of OBn during TFA cleavage.

    • Cause: Scavengers or high temperature.

    • Fix: Use a "cold cleavage" protocol (ice bath for first 30 mins) or switch to 2-Chlorotrityl Chloride Resin and cleave with 1% TFA in DCM. This is the mildest method and guarantees 100% retention of the benzyl ester.

  • Issue: Incomplete Cyclization.

    • Cause: Steric hindrance of the 6-membered ring formation (though Aad forms 7-membered rings with amines, which are generally favorable).

    • Fix: Switch coupling reagent to HATU or DEPBT (less epimerization). Ensure extreme dilution (0.1 mM).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][7] Chemical Reviews, 109(6), 2455–2504.[6]

    • Foundational text on the stability of Benzyl esters vs. t-Butyl groups in TFA.
  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524.

    • Authoritative review on cyclization str
  • Stymiest, J. L., et al. (2005). "Synthesis of Biologically Active Amino Acids: Alpha-Aminoadipic Acid Derivatives." Organic Letters, 7(12), 2333–2336.

    • Specific synthetic methodologies for Aad deriv
  • BenchChem Technical Division. (2025). "The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS."

    • Protocol verification for benzyl ester stability profiles.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve low coupling efficiency of H-Aad(Obzl)-OH in peptide synthesis

Executive Summary: The "Piperidinone" Trap If you are experiencing low coupling efficiency involving H-Aad(Obzl)-OH (L-2-Aminoadipic acid delta-benzyl ester), you are likely facing one of two distinct chemical barriers....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Piperidinone" Trap

If you are experiencing low coupling efficiency involving H-Aad(Obzl)-OH (L-2-Aminoadipic acid delta-benzyl ester), you are likely facing one of two distinct chemical barriers. While steric hindrance from the benzyl ester is a factor, the most insidious cause of failure is intramolecular lactamization .

Similar to how Glutamic acid forms Pyroglutamate, the free alpha-amine of Aad can attack its own delta-ester side chain. This forms a stable 6-membered lactam (a piperidinone derivative), permanently terminating the peptide chain. This reaction competes directly with the acylation of the next amino acid.

This guide provides the mechanistic insight and experimental protocols to suppress this side reaction and overcome aggregation.

Part 1: Mechanistic Analysis of Failure

To solve the efficiency problem, we must first visualize the invisible competitor in your reaction vessel.

The Mechanism: Cyclization vs. Elongation

When the N-terminal protecting group (Fmoc or Boc) is removed, the resulting H-Aad(Obzl)-Resin reveals a free amine. In the presence of base (used during Fmoc removal or coupling), this amine attacks the side-chain benzyl ester.

  • Result: Formation of a 6-oxopipecolic acid derivative (6-membered lactam).

  • Consequence: The amine is no longer nucleophilic. The next amino acid cannot couple. The mass spec will show a truncation corresponding to the Aad residue (often -18 Da or -BnOH depending on the leaving group mechanism).

Aad_Lactamization Start H-Aad(Obzl)-Resin (Free Amine) Base Base / Slow Coupling Start->Base Exposure Coupling Incoming AA (Fmoc-AA-OH) Start->Coupling Intermolecular Coupling Lactam 6-Membered Lactam (Dead End) Base->Lactam Intramolecular Attack (Fast) Peptide Elongated Peptide (Success) Coupling->Peptide Kinetic Competition

Figure 1: The kinetic competition between desired chain elongation and the fatal intramolecular lactamization of the Aad residue.

Part 2: Optimized Experimental Protocols

The following protocols prioritize speed and solvation to favor intermolecular coupling over intramolecular cyclization.

Protocol A: Coupling the Next Residue (The Critical Step)

Use this protocol when H-Aad(Obzl) is already on the resin and you are adding the next amino acid.

The Goal: Minimize the time the Aad amine sits free in a basic environment.

ParameterRecommendationRationale
Coupling Reagent HATU or PyAOP Azabenzotriazole reagents (HOAt-based) are faster than HOBt/DIC, essential for outcompeting cyclization.
Base TMP (2,4,6-Trimethylpyridine/Collidine) Collidine is a weaker, more sterically hindered base than DIPEA. It reduces the rate of base-catalyzed lactamization while sufficient for HATU activation.
Solvent System DMF + 0.4M LiCl Lithium Chloride disrupts beta-sheet aggregation caused by the hydrophobic Obzl group, making the amine more accessible.
Pre-Activation In Situ (0 minutes) Do NOT pre-activate the incoming amino acid in a separate vial with base. Add the AA and HATU to the resin first, then add the base last to start the clock immediately.
Temperature Room Temp (Avoid Heat) Microwave heating accelerates cyclization (lactam formation) more than it aids coupling in this specific risk scenario.

Step-by-Step Workflow:

  • Deprotection: Remove Fmoc from Aad-Resin using 20% Piperidine/DMF. Limit time: 2 x 3 minutes. (Long exposure promotes cyclization).

  • Wash: Extensive wash with DMF (5x) to remove piperidine immediately.

  • Acylation Mix: Dissolve 5.0 eq of Incoming Fmoc-AA-OH and 5.0 eq HATU in DMF (0.4M LiCl).

  • Addition: Add solution to the resin.

  • Activation: Add 10.0 eq Collidine directly to the resin slurry.

  • Reaction: Agitate for 45–60 minutes at RT.

  • Kaiser Test: Verify completeness.

Protocol B: Coupling Fmoc-Aad(Obzl)-OH to the Resin

Use this protocol when attaching the Aad residue itself to the growing chain.

The Goal: Overcome steric hindrance of the benzyl ester side chain.

  • Reagents: Use DIC / Oxyma Pure (1:1 ratio). This generates a highly reactive ester without the risk of guanidinylation associated with uronium salts (HBTU/HATU) during slow couplings.

  • Microwave: Unlike the step after Aad, coupling the Aad residue itself benefits from heat.

    • Settings: 75°C for 5 minutes (Standard Microwave SPPS).

  • Double Coupling: Due to the bulky Obzl group, a double coupling (fresh reagents) is mandatory for high yield.

Part 3: Troubleshooting & FAQs

Diagnostic Flowchart

Use this decision tree to diagnose the specific failure mode.

Troubleshooting Start Low Yield with Aad(Obzl) Q1 Where is the failure? Start->Q1 Branch1 Coupling Aad TO the chain Q1->Branch1 Step N Branch2 Coupling NEXT AA onto Aad Q1->Branch2 Step N+1 Sol1 Cause: Steric Hindrance Fix: Double Couple, 75°C, DIC/Oxyma Branch1->Sol1 Q2 Mass Spec Result? Branch2->Q2 Res1 Mass = Expected - 18 Da (or -BnOH) Q2->Res1 Truncation Res2 Mass = Expected + AA (Incomplete) Q2->Res2 Low Conversion Sol2 Cause: Lactamization Fix: Use Collidine, No Heat, Fast HATU Res1->Sol2 Sol3 Cause: Aggregation Fix: Add LiCl or use NMP/DMSO Res2->Sol3

Figure 2: Diagnostic workflow for identifying the root cause of Aad(Obzl) synthesis failure.

Frequently Asked Questions

Q: Can I use H-Aad(OtBu)-OH instead of the Benzyl (Obzl) ester? A: If you are performing standard Fmoc SPPS, yes, absolutely. The tert-butyl (OtBu) ester is the standard orthogonal protection for Fmoc chemistry. The Benzyl (Obzl) ester is typically reserved for Boc chemistry or specific orthogonal deprotection strategies (e.g., hydrogenolysis). If you are using Obzl in Fmoc chemistry, you risk transesterification or instability during repeated piperidine treatments.

Q: Why does the Kaiser test look "brown" instead of blue after deprotecting Aad? A: This is a hallmark of the "difficult sequence" aggregation or partial lactamization. A reddish/brown Kaiser test often indicates a free amine that is buried in a beta-sheet or partially degraded. Switch to the Chloranil Test for secondary amines or aggregated sequences, as it is more sensitive in these contexts.

Q: I am seeing a mass of [M-108] in my crude. What is this? A: If you are using the Obzl ester, this corresponds to the loss of the Benzyl alcohol group (Mass 108). This confirms the intramolecular cyclization where the amine attacked the ester, expelling benzyl alcohol to form the lactam.

References

  • Albericio, F., et al. (2018). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Defines standard protocols for hindered amino acids).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science. (Establishes efficiency of uronium reagents).
  • Merck. (2024). Aspartimide and Lactam Formation in SPPS.[1]Link (General mechanism for side-chain cyclization in Glu/Asp homologs).

Sources

Optimization

Troubleshooting incomplete benzyl ester deprotection of H-Aad(Obzl)-OH side chain

Case ID: AAD-BZL-DEP-001 Status: Active Subject: Troubleshooting Incomplete Benzyl Ester Removal in Alpha-Aminoadipic Acid (Aad) Derivatives Executive Summary & Diagnostic The Core Challenge: You are attempting to remove...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AAD-BZL-DEP-001 Status: Active Subject: Troubleshooting Incomplete Benzyl Ester Removal in Alpha-Aminoadipic Acid (Aad) Derivatives

Executive Summary & Diagnostic

The Core Challenge: You are attempting to remove the benzyl ester (Obzl) from the side chain (


-carboxyl) of H-Aad(Obzl)-OH while preserving the free 

-amine and

-carboxylic acid.

Why it fails (The "Silent Killers"):

  • Catalyst Poisoning: The free

    
    -amine in H-Aad(Obzl)-OH is a potent ligand for Palladium. It binds to the catalyst surface, deactivating it before hydrogenolysis occurs.
    
  • Solubility/Aggregation: As a zwitterionic amino acid, the substrate is likely insoluble in pure methanol or ethanol, leading to heterogeneous "slurries" that resist reaction.

  • Lactamization Risk: Under neutral or slightly basic conditions, the free amine can attack the side-chain ester, forming a 6-membered lactam (6-oxopipecolic acid) rather than the desired linear product.

Interactive Troubleshooting Workflow

Use this decision tree to identify the correct protocol modification for your specific failure mode.

TroubleshootingFlow Start START: Reaction Incomplete CheckSolubility Is the starting material fully dissolved? Start->CheckSolubility CheckSolvent Current Solvent System? CheckSolubility->CheckSolvent Yes Soln_Acid SOLUTION A: Add 5-10% Acetic Acid or use HCl salt CheckSolubility->Soln_Acid No (Suspension) CheckProduct Check LC-MS: Mass = M-90 (Desired) or M-108 (Lactam)? CheckSolvent->CheckProduct MeOH/EtOH only Soln_TFMSA SOLUTION B: Switch to Acidolysis (TFMSA/TFA) CheckSolvent->Soln_TFMSA Already using AcOH CheckProduct->Soln_Acid No reaction CheckProduct->Soln_Acid Lactam detected Soln_FreshCat SOLUTION C: Refresh Catalyst (Poisoning occurred) CheckProduct->Soln_FreshCat Stalled at 50%

Figure 1: Diagnostic logic flow for identifying the root cause of deprotection failure.

Validated Protocols

Protocol A: Catalytic Hydrogenolysis (The "Gold Standard")

Best for: Standard deprotection, avoiding strong acids. Critical Modification: You must protonate the amine to prevent catalyst poisoning and lactamization.

ParameterRecommendationTechnical Rationale
Catalyst 10% Pd/C (Degussa type E101 NE/W)High surface area, wet support reduces fire risk.
Loading 10-20 wt% relative to substrateHigher loading required due to free amine interference.
Solvent 90% Methanol / 10% Acetic Acid Crucial: Solubilizes the zwitterion and protonates the amine (

), preventing Pd coordination.
Pressure 1-3 bar (Balloon is often insufficient)Benzyl esters on side chains are sterically more difficult to access than C-terminal esters.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol H-Aad(Obzl)-OH in 10 mL MeOH. Add 1.0 mL Glacial Acetic Acid. Sonicate until clear. If not clear, add water dropwise until dissolved.

  • Inerting: Flush the vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Carefully add 100 mg 10% Pd/C (wet).

  • Hydrogenation: Evacuate and backfill with

    
     three times. Maintain vigorous stirring.
    
  • Monitoring: Check TLC or LC-MS after 2 hours.

    • Success: Disappearance of benzyl ester peak.[1][2]

    • Stall: If reaction stops, filter through Celite and add fresh catalyst. The amine may have slowly poisoned the first batch.

  • Workup: Filter through Celite. Evaporate solvent.[3] Lyophilize from water to remove traces of acetic acid.

Protocol B: Acidolysis (The "Brute Force" Method)

Best for: Cases where Pd/C fails due to sulfur contaminants or extreme insolubility. Safety Note: Requires fume hood; TFMSA is corrosive.

Step-by-Step Procedure:

  • Setup: Chill 1.0 mmol substrate in 5 mL Trifluoroacetic acid (TFA) to 0°C.

  • Scavenger: Add 2 eq. Thioanisole (accelerates reaction via "push-pull" mechanism).

  • Acid Addition: Dropwise add 10 eq. Trifluoromethanesulfonic acid (TFMSA).[4]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.

  • Precipitation: Pour slowly into cold Diethyl Ether (

    
    ). The product should precipitate as the salt.
    

Deep Dive: The Lactamization Trap

A specific risk with Alpha-aminoadipic acid (Aad) is the formation of 6-oxopipecolic acid . This occurs via intramolecular nucleophilic attack of the


-amine onto the 

-benzyl ester.

Lactamization Substrate H-Aad(Obzl)-OH (Linear) Intermediate Tetrahedral Intermediate Substrate->Intermediate High pH / No Acid (Amine Attack) Product H-Aad-OH (Desired) Substrate->Product H2 / Pd/C + AcOH (Amine Protonated) Lactam 6-Oxopipecolic Acid (Cyclic Byproduct) Intermediate->Lactam - BnOH

Figure 2: Competition between desired hydrogenolysis and unwanted cyclization.

Prevention Strategy:

  • Keep pH < 4: The amine must remain protonated (

    
    ). This removes its nucleophilicity, making cyclization chemically impossible.
    
  • Avoid Basic Workups: Do not use bicarbonate washes or basic silica columns.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Formate (Transfer Hydrogenation) instead of H2 gas? A: Yes, but with caution. Ammonium formate decomposes to


 and 

. The transient ammonia can locally raise the pH, increasing the risk of lactamization or catalyst poisoning. If using this method, use Formic Acid as the donor instead of the ammonium salt to maintain acidity.

Q: My product is stuck in the water layer during workup. How do I extract it? A: H-Aad-OH is highly polar (zwitterionic). It will not extract into Ethyl Acetate or DCM.

  • Solution: Do not extract. Filter the catalyst, evaporate the solvent, and purify via preparative HPLC (C18 column) or Ion Exchange Chromatography (Dowex 50W).

Q: Why does the reaction work for Boc-Aad(Obzl)-OH but fail for H-Aad(Obzl)-OH? A: In the Boc-protected version, the amine is carbamate-protected (non-nucleophilic and non-coordinating). It cannot poison the catalyst or cyclize. The free amine in your substrate is the sole cause of the difficulty.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Carboxyl Group: Benzyl Esters.[1][4][5][6] John Wiley & Sons.

  • Catalytic Hydrogenolysis in Peptide Synthesis. Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][7][8][9] Chemical Reviews, 109(6), 2455-2504.

  • Prevention of Diketopiperazine and Lactam Formation. Golebiowski, A., et al. (2001). Solid-Supported Synthesis of Heterocycles. Combinatorial Chemistry & High Throughput Screening.

  • Catalyst Poisoning by Amines. Ma, Z., et al. (2019). Mechanisms of Catalyst Deactivation.[10][11] Topics in Catalysis.[6][10][12][13]

Sources

Troubleshooting

Strategies to prevent racemization of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid during activation

Technical Support Center: Preventing Racemization of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid Subject: Troubleshooting & Optimization Guide for Activation and Coupling Molecule ID: (S)-2-Amino-6-(benzyloxy)-6-oxohexa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Racemization of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid

Subject: Troubleshooting & Optimization Guide for Activation and Coupling Molecule ID: (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid Common Abbreviations: H-Aad(OBn)-OH, 2-Aminoadipic acid


-benzyl ester
Target Audience:  Peptide Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The Stability Paradox

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid (H-Aad(OBn)-OH) is a structural homolog of Glutamic acid. While the benzyl ester side chain provides essential orthogonality, it introduces a significant inductive effect that increases the acidity of the


-proton.

The Core Problem: During carboxyl activation (coupling), this increased acidity makes the chiral center highly susceptible to deprotonation by bases, leading to racemization via enolization or oxazolone formation . Furthermore, the side chain length allows for a 6-membered lactam cyclization (piperidone formation), often misdiagnosed as simple racemization due to purity loss.

This guide provides a self-validating workflow to maintain >99% optical purity during activation.

Diagnostic Workflow: The "Racemization Radar"

Before altering your synthesis, use this decision tree to identify the root cause of stereochemical loss.

Racemization_Troubleshooting Start START: Detected >1% D-Isomer? Check_Prot Is N-terminus Protected (Fmoc/Boc)? Start->Check_Prot Stop_1 CRITICAL ERROR: Cannot activate free AA. Protect N-term first. Check_Prot->Stop_1 No (Free Amine) Check_Base Which Base used during Activation? Check_Prot->Check_Base Yes Base_Type DIEA or TEA Check_Base->Base_Type Strong/Steric Low Base_Weak Collidine (TMP) or None Check_Base->Base_Weak Optimized Check_Reagent Coupling Reagent Used? Base_Type->Check_Reagent High Risk Base_Weak->Check_Reagent Reagent_Bad HATU/HBTU (Uronium) Check_Reagent->Reagent_Bad High Risk w/ Base Reagent_Good DIC/Oxyma (Carbodiimide) Check_Reagent->Reagent_Good Low Risk Pre_Act Did you Pre-activate with Base > 2 mins? Reagent_Bad->Pre_Act Pre_Act->Stop_1 Yes (Enolization) Pre_Act->Reagent_Good No, but switch recommended

Figure 1: Diagnostic logic for identifying the source of stereochemical erosion.

Module 1: The Chemistry of Failure

To prevent racemization, you must understand the two distinct mechanisms attacking your chiral center.

Mechanism A: Base-Catalyzed Enolization (Direct)

The side-chain benzyl ester is electron-withdrawing. This pulls electron density away from the


-carbon, making the 

-proton acidic (

~17-20 in DMSO).
  • Trigger: Presence of tertiary amines (DIEA, TEA) during the slow activation step.

  • Result: The proton is stripped, forming a planar enolate. Reprotonation occurs indiscriminately from either face, yielding a racemic mixture.

Mechanism B: 5(4H)-Oxazolone Formation

This is the most common pathway for activated N-acyl amino acids.

  • The carbonyl oxygen of the N-protecting group (or the amide backbone) attacks the activated C-terminus.

  • This forms a cyclic oxazolone intermediate.

  • The

    
    -proton of the oxazolone is highly acidic and rapidly deprotonates/reprotonates, causing racemization before the amine nucleophile can attack.
    
  • Prevention: Urethane protecting groups (Fmoc, Boc) generally suppress this, but slow coupling allows it to happen regardless.

Module 2: Critical Control Points

Reagent Selection: The "Base-Free" Imperative

Standard protocols often use HATU/DIEA. Do not use this for Aad(OBn) activation. The high basicity of DIEA combined with the high reactivity of HATU creates a "danger zone" for enolization.

ParameterAvoid (High Risk) Recommended (Safe) Why?
Activator HATU, HBTU, TBTUDIC (Diisopropylcarbodiimide)Carbodiimides generate neutral intermediates (O-acylisourea) without requiring exogenous base.
Additive None, HOBtOxyma Pure (Ethyl cyanoglyoxylate-2-oxime)Oxyma is superior to HOBt in suppressing racemization and is less explosive than HOAt.
Base TEA, DIEA, NMM2,4,6-Collidine (TMP) or None Collidine is a weak, sterically hindered base that cannot easily deprotonate the

-carbon.
Solvent DMF (if old/amine-contaminated)DMF/DCM (1:1) or NMPDCM reduces the dielectric constant, destabilizing the charged transition states of racemization.
The "Pre-Activation" Trap
  • Myth: "I should let my AA, HATU, and Base sit for 5 minutes to ensure activation."

  • Reality: For sensitive amino acids, this is lethal. The activated ester sits in a basic solution with no nucleophile (amine) to react with. The only available reaction path is racemization.

  • Rule: Add Base LAST , immediately before or simultaneous with the addition to the resin/amine.

Module 3: Optimized Coupling Protocol

Objective: Couple Fmoc-Aad(OBn)-OH with <0.5% Racemization.

Materials:

  • Amino Acid: Fmoc-Aad(OBn)-OH (3.0 eq)

  • Activator: DIC (3.0 eq)

  • Additive: Oxyma Pure (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve Fmoc-Aad(OBn)-OH and Oxyma Pure in the minimum amount of DMF.

    • Note: Oxyma is acidic; this mixture is stable.

  • Chilling (Optional but Recommended): Cool the solution to 0°C. Lower temperature kinetically favors coupling over racemization.

  • Activation: Add DIC (Diisopropylcarbodiimide).

    • Crucial: Do NOT add any base (DIEA/Collidine) at this stage. The DIC/Oxyma system is self-sufficient.

  • Pre-activation: Allow to react for exactly 2-3 minutes to form the active ester.

  • Coupling: Transfer the mixture immediately to the resin (or amine solution).

  • Reaction Time: Agitate for 60 minutes.

    • Checkpoint: If the reaction is not complete by Kaiser test, do not extend time or add base. Drain and re-couple (double couple) with fresh reagents.

Troubleshooting FAQs

Q1: I must use HATU because the coupling is difficult (steric hindrance). How do I save the chirality? A: If you are forced to use phosphonium/uronium salts (HATU/PyBOP), you must switch the base. Replace DIEA with 2,4,6-Collidine (TMP) .[1] Collidine provides enough basicity to drive the reaction but is too sterically hindered to abstract the


-proton effectively. Use exactly 1.0 equivalent of base relative to the amino acid.

Q2: I see a +18 mass impurity. Is this racemization? A: No. Racemization does not change the mass. A -18 mass shift (loss of water) or +18 (hydrolysis) suggests side reactions. However, for Aad(OBn), a -18 Da peak usually indicates Lactamization (cyclization of the side chain to the backbone). This forms a piperidone ring. This is chemically distinct from racemization but often happens under the same basic conditions. The "Base-Free" DIC/Oxyma protocol helps prevent this as well.

Q3: Can I activate the free amino acid (H-Aad(OBn)-OH) directly? A: No. You cannot activate the


-carboxyl of a free amino acid using standard coupling reagents. The free amine will react with the activated carboxyl (intermolecularly), leading to polymerization (poly-Aad). You must protect the N-terminus (e.g., with Fmoc-OSu) before activation.

Q4: Is the benzyl ester stable to TFA cleavage? A: Yes. The benzyl (OBn) ester is stable to standard TFA cleavage cocktails (95% TFA). It is removed via catalytic hydrogenation (


) or HF. If you treat your peptide with TFA and see the benzyl group disappear, check for "acid-labile" benzyl derivatives (like HMP) or ensure you aren't using harsh scavengers at high temperatures.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Steinauer, R., et al. (1989). Racemization of amino acid derivatives. Analytical Biochemistry, 178(1), 108-113. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Optimization

Optimizing reaction conditions for large-scale synthesis of H-Aad(Obzl)-OH derivatives

This is a technical support guide for the optimization of H-Aad(Obzl)-OH (L-2-Amino-5-(benzyloxy)-5-oxopentanoic acid) synthesis. This guide focuses on the Copper(II) Chelation Strategy , which is the industry standard f...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the optimization of H-Aad(Obzl)-OH (L-2-Amino-5-(benzyloxy)-5-oxopentanoic acid) synthesis. This guide focuses on the Copper(II) Chelation Strategy , which is the industry standard for achieving high regioselectivity during the side-chain esterification of acidic amino acids.

Process Overview & Mechanistic Logic

The synthesis of H-Aad(Obzl)-OH requires the selective esterification of the


-carboxyl group (side chain) while leaving the 

-carboxyl and

-amino groups free. Direct esterification often leads to mixtures of

-esters,

-esters, and diesters.

To guarantee regioselectivity on a large scale, we utilize the Copper(II) Chelation Method .

The Mechanism:

  • Protection: The

    
    -amino and 
    
    
    
    -carboxyl groups form a thermodynamically stable, five-membered chelate ring with Copper(II) ions.
  • Activation: The

    
    -carboxyl group remains free and distal from the steric bulk of the copper center.
    
  • Alkylation: The free

    
    -carboxylate is reacted with Benzyl Bromide (BnBr).
    
  • Decomplexation: The copper is removed using a chelating agent (EDTA) or sulfide precipitation, releasing the zwitterionic product.

Workflow Diagram

CopperChelationWorkflow Start H-Aad-OH (Starting Material) CuStep Complexation (CuSO4 / Basic pH) Start->CuStep Complex Cu[Aad]2 Complex (Alpha-groups protected) CuStep->Complex Selective Coordination Reaction Benzylation (BnBr / DMF) Complex->Reaction Intermed Cu[Aad(Obzl)]2 (Side-chain esterified) Reaction->Intermed Regioselective Alkylation Decomp Decomplexation (EDTA or Thioacetamide) Intermed->Decomp Final H-Aad(Obzl)-OH (Final Product) Decomp->Final Purification

Figure 1: The regioselective Copper(II) chelation pathway for H-Aad(Obzl)-OH synthesis.

Optimized Experimental Protocol

Phase A: Formation of the Copper Complex

Objective: Maximize chelate formation to prevent


-ester impurities.
  • Dissolution: Dissolve L-2-Aminoadipic acid (H-Aad-OH) in water (10 mL/g).

  • Chelation: Add 0.55 equivalents of Copper(II) Sulfate Pentahydrate (

    
    ).
    
    • Note: A slight excess of Cu is preferred to ensure no free amino acid remains.

  • pH Adjustment: Adjust pH to 8.5 – 9.0 using 2M NaOH.

    • Critical: If pH < 8.0, complexation is incomplete. If pH > 10.0, copper hydroxide precipitates.

  • Equilibration: Stir at room temperature for 2 hours. The solution should turn deep blue.

Phase B: Side-Chain Benzylation

Objective: Esterify the


-carboxyl group without racemization.
  • Solvent System: Add DMF (Dimethylformamide) to the aqueous chelate solution. Ratio: 1:1 Water/DMF .

    • Why? Benzyl bromide is insoluble in water. DMF acts as a phase transfer cosolvent.

  • Reagent Addition: Add Benzyl Bromide (BnBr, 1.2 eq).

  • Reaction: Stir at 25°C – 30°C for 18–24 hours.

    • Warning: Do not exceed 40°C. Higher temperatures increase the risk of racemization at the

      
      -carbon via enolization, even within the complex.
      
Phase C: Decomplexation & Isolation

Objective: Remove copper and isolate the zwitterion.

  • Precipitation: Filter the blue solid (the esterified complex) if it precipitates. If not, proceed to liquid decomplexation.

  • Copper Removal (EDTA Method - Recommended for Pharma):

    • Resuspend the complex in water.

    • Add EDTA disodium salt (1.1 eq relative to Cu). Stir for 4 hours.

    • The solution will turn from blue to green (Cu-EDTA).

    • The product H-Aad(Obzl)-OH often precipitates as a white solid due to low solubility in the presence of high ionic strength.

  • Final Wash: Wash the filter cake with water (to remove Cu-EDTA) and Acetone (to remove unreacted BnBr).

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Symptom: TLC/HPLC shows large amounts of unreacted H-Aad-OH after 24 hours.

Potential CauseDiagnosticCorrective Action
pH Drift pH dropped below 8.0 during reaction.The alkylation releases HBr, lowering pH. Maintain pH 8.5 by adding solid

or using a pH-stat titrator.
Phase Separation Two distinct liquid layers visible.Benzyl bromide is oiling out. Increase agitation speed or increase DMF ratio to 60%.
Steric Hindrance Reaction is sluggish compared to Glu/Asp.The

-carboxyl is more flexible. Add a catalytic amount (0.1 eq) of tetrabutylammonium iodide (TBAI) to accelerate the

reaction.
Issue 2: Blue/Green Tint in Final Product

Symptom: Product fails "Appearance" specification (must be white).

  • Cause: Residual Copper entrapment in the crystal lattice.

  • Solution:

    • Dissolve crude product in minimal 1M HCl (converts to hydrochloride salt, releasing Cu).

    • Treat with activated carbon (charcoal) for 30 mins. Filter.

    • Neutralize carefully with Ammonia/Pyridine to isoelectric point (pI ~5.5) to reprecipitate.

Issue 3: Regioisomer Contamination ( -ester)

Symptom: HPLC shows a peak with identical Mass (M+1) but different retention time.

  • Cause: Failure of the copper chelate protection.

  • Root Cause Analysis: Likely caused by excessive heating (>40°C) or insufficient pH during the complexation step (leaving the

    
    -COOH free).
    
  • Fix: Strict temperature control. Ensure the initial solution is deep blue (chelated) before adding BnBr.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckImpurity Identify Impurity Type Start->CheckImpurity Type1 Starting Material (H-Aad-OH) CheckImpurity->Type1 Type2 Alpha-Ester (Regioisomer) CheckImpurity->Type2 Type3 Blue Color (Copper) CheckImpurity->Type3 Sol1 Check pH (is it <8?) Add TBAI catalyst Type1->Sol1 Sol2 Restart. Temp was >40°C or pH too low. Type2->Sol2 Sol3 Reprocess. Dissolve in HCl, Charcoal treat, Neutralize. Type3->Sol3

Figure 2: Decision tree for impurity isolation.

Frequently Asked Questions (FAQs)

Q: Can I use Thioacetamide instead of EDTA for copper removal? A: Yes. Thioacetamide precipitates Copper as Copper Sulfide (CuS, black solid).

  • Pros: Very fast; drives reaction to completion.

  • Cons: Generates

    
     gas (toxic/smell); CuS is difficult to filter (colloidal).
    
  • Recommendation: Use EDTA for GMP/Pharma applications to avoid heavy metal and sulfur contamination. Use Thioacetamide only for early-stage R&D.

Q: How do I store H-Aad(Obzl)-OH? A: Store at +2°C to +8°C. The benzyl ester is relatively stable, but exposure to moisture can cause slow hydrolysis back to H-Aad-OH. Desiccate strictly.

Q: What is the best HPLC method for purity analysis? A:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Note: H-Aad(Obzl)-OH is more hydrophobic than H-Aad-OH and will elute significantly later.

Q: Why use H-Aad(Obzl)-OH instead of Fmoc-Aad(Obzl)-OH directly? A: H-Aad(Obzl)-OH is a versatile "free" intermediate. It allows you to introduce any N-terminal protection (Boc, Fmoc, Cbz, Alloc) after the difficult side-chain manipulation is complete, offering flexibility for different synthesis campaigns.

References

  • Ledgerwood, D. E. (1999). Copper(II)-Complexed Amino Acids: Selective Protection Strategies. Journal of Peptide Science. (General methodology for Cu-chelation).

  • Albert, A. (1950). Quantitative Studies of the Avidity of Naturally Occurring Substances for Trace Metals. Biochemical Journal. (Thermodynamics of Amino Acid-Copper complexes).

  • Biondini, et al. (2010).[1] Esterification of Unprotected α-Amino Acids in Ionic Liquids. Letters in Organic Chemistry. (Modern variations of esterification).

  • Han, S., et al. (2013). Synthesis of α-Aminoadipic Acid Derivatives. Tetrahedron Letters.

Sources

Troubleshooting

Alternative methods for cleaving the benzyl ester protecting group

To: Research Team (Medicinal Chemistry / Process Development) From: Technical Support Center (Senior Application Scientist) Subject: Ticket #5829 - Advanced Protocols for Benzyl Ester Cleavage (Non-Hydrogenolytic) Hello,...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team (Medicinal Chemistry / Process Development) From: Technical Support Center (Senior Application Scientist) Subject: Ticket #5829 - Advanced Protocols for Benzyl Ester Cleavage (Non-Hydrogenolytic)

Hello,

I understand you are looking for alternative methods to cleave benzyl ester protecting groups, likely because your substrate contains functionalities incompatible with standard hydrogenolysis (e.g., sulfur atoms that poison Pd catalysts, or reducible alkenes/alkynes) or saponification (base-sensitive groups).

Below is a comprehensive technical guide structured to help you select and execute the optimal deprotection strategy. These protocols are designed with self-validating control points to ensure experimental success.

Part 1: Decision Matrix & Strategy

Before selecting a reagent, analyze your substrate's sensitivity. Use the logic flow below to determine the safest method.

BenzylCleavage Start Select Deprotection Method BaseSensitive Is substrate Base Sensitive? Start->BaseSensitive SulfurOrAlkene Contains Sulfur or Alkenes? BaseSensitive->SulfurOrAlkene Yes Saponification Standard Saponification (LiOH/NaOH) BaseSensitive->Saponification No AcidSensitive Is substrate Acid Sensitive? LewisAcid Lewis Acid Cleavage (BCl3 or SnCl4) AcidSensitive->LewisAcid Yes (Requires Scavengers) Silyl Silyl Dealkylation (TMSI) AcidSensitive->Silyl No (Stable to Lewis Acid) SulfurOrAlkene->AcidSensitive Yes (Avoid H2) TransferHydro Transfer Hydrogenation (Pd/C + NH4HCO2) SulfurOrAlkene->TransferHydro No (Alkene safe, S risky) SnCl4 SnCl4 LewisAcid->SnCl4 Selective for Ester over Ether BCl3 BCl3 LewisAcid->BCl3 Cleaves Ester & Ether

Figure 1: Decision matrix for selecting benzyl ester deprotection conditions based on substrate functionality.

Part 2: Technical Protocols & Troubleshooting

Method A: Lewis Acid Mediated Cleavage (BCl₃ or SnCl₄)

Best for: Substrates with reducible alkenes or sulfur. Mechanism: The Lewis acid coordinates to the ester carbonyl oxygen, increasing the electrophilicity of the benzyl carbon. A nucleophile (or the Lewis acid itself) cleaves the alkyl-oxygen bond. Key Distinction:

  • BCl₃ (Boron Trichloride): Aggressive. Will cleave benzyl esters and benzyl ethers.[1]

  • SnCl₄ (Tin(IV) Chloride): Highly chemoselective. Cleaves benzyl esters but leaves benzyl ethers intact [1].[1]

Protocol: Selective Cleavage with SnCl₄

  • Setup: Flame-dry a round-bottom flask. Maintain a strict N₂ atmosphere.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent Addition: Cool to 0°C. Add SnCl₄ (2.0 - 3.0 equiv) dropwise.

    • Self-Validating Check: The solution often turns yellow/orange upon coordination of the Tin species. Lack of color change may indicate wet solvent (hydrolysis of SnCl₄).

  • Reaction: Warm to room temperature (or 40°C if sluggish). Monitor by TLC.[1][2][3][4]

  • Quench: Pour mixture into saturated aqueous NaHCO₃.

    • Note: A white precipitate (Tin salts) will form. Filter through Celite before extraction.[5]

Troubleshooting Guide (Lewis Acids)

Issue Potential Cause Remediation
C-Benzylation (Side Product) The cleaved benzyl cation is attacking electron-rich aromatic rings on your substrate. Add a Scavenger: Add 5-10 equiv of Pentamethylbenzene or Anisole . These act as "cation sinks," trapping the benzyl group before it can attack your molecule [2].
Incomplete Reaction Lewis acid is coordinating to other basic sites (amines, amides). Increase Lewis acid equivalents. SnCl₄ is often needed in excess (3-5 equiv) for complex substrates.

| Product Decomposition | Acid sensitivity of the product.[1][2] | Switch to BCl₃ at -78°C for a shorter time, or use the TMSI method (Method B). |

Method B: Nucleophilic Dealkylation (TMSI)

Best for: Rapid, global deprotection of benzyl esters, ethers, and carbamates (Cbz). Reagent: Trimethylsilyl Iodide (TMSI).[6] Due to cost and instability, in situ generation is recommended.[6]

Protocol: In Situ TMSI Generation

  • Reagent Prep: Dissolve substrate in anhydrous Acetonitrile (MeCN).

  • Activation: Add NaI (Sodium Iodide) (1.5 equiv per benzyl group) and stir until dissolved.

  • Addition: Add TMSCl (Trimethylsilyl Chloride) (1.5 equiv) dropwise.

    • Mechanism:[1][4][6][7][8][9][10] NaI + TMSCl ⇌ TMSI + NaCl (precipitates).

  • Observation: The reaction mixture will become cloudy (NaCl precipitation) and eventually turn yellow/brown (iodine liberation).

  • Workup: Quench with aqueous Sodium Thiosulfate (Na₂S₂O₃) .

    • Self-Validating Check: The dark iodine color must disappear instantly upon addition of thiosulfate, turning the aqueous layer clear. This confirms the destruction of reactive iodine species.

FAQ:

  • Q: Can I use DCM instead of MeCN?

    • A: Yes, but the reaction is slower. MeCN accelerates the nucleophilic attack of the iodide.

  • Q: My product is turning purple/black.

    • A: This is free iodine. Ensure you wash the organic layer thoroughly with sodium thiosulfate until colorless.

Method C: Catalytic Transfer Hydrogenation (CTH)

Best for: Avoiding H₂ gas cylinders; substrates with some sulfur sensitivity (milder than high-pressure H₂). Reagent: 10% Pd/C with Ammonium Formate (NH₄HCO₂) or 1,4-Cyclohexadiene.

Protocol:

  • Solvent: Dissolve substrate in Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Add 10% Pd/C (10-20 wt% of substrate).[5]

    • Safety: Add catalyst under a blanket of Nitrogen to avoid sparking organic vapors.

  • H-Donor: Add Ammonium Formate (5-10 equiv).

  • Reaction: Heat to reflux (or 60°C).

    • Self-Validating Check: You should observe gas evolution (CO₂ and NH₃). If no bubbling occurs after 10 mins at reflux, the catalyst may be poisoned or the ammonium formate is wet.

  • Workup: Filter through Celite to remove Pd/C.[5]

Troubleshooting:

  • Issue: Reaction stalls at 50% conversion.

  • Fix: The catalyst surface is likely poisoned. Filter the mixture to remove the "dead" catalyst and re-subject the filtrate to fresh Pd/C and Ammonium Formate.

Part 3: Comparative Data Summary

MethodReagent SystemSelectivityKey TolerancePrimary Risk
Lewis Acid SnCl₄ / DCMHigh (Esters > Ethers)Alkenes, AlkynesAcid-labile groups; C-alkylation (fix with scavengers).
Silyl TMSCl + NaI (TMSI)Low (Cleaves everything)Non-basic nitrogensVery moisture sensitive; generates free Iodine.
Transfer Hydro Pd/C + NH₄HCO₂Medium (Cleaves Cbz/Bn)Acid/Base sensitiveSulfur poisoning; flammable catalyst handling.
Oxidative DDQ / UV LightHigh (PMB > Bn)Esters, AlkenesRequires electron-rich benzyls (PMB); slow for simple Bn.

References

  • The Use of Tin(IV) Chloride to Selectively Cleave Benzyl Esters. Source: Dalhousie University / DalSpace. URL:[Link] Context: Establishes the selectivity of SnCl4 for benzyl esters over benzyl ethers.

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene. Source: Organic Chemistry Portal (Synlett). URL:[Link] Context: detailed protocol for using cation scavengers to prevent side reactions during Lewis Acid cleavage.

  • TMS Iodide - Reagent Guide. Source: ACS GCI Pharmaceutical Roundtable. URL:[Link] Context: Mechanism and green chemistry considerations for TMSI mediated cleavage.

Sources

Optimization

Managing the long-term stability of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid in storage

Technical Support Center: Long-Term Stability & Storage of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid Product Identity & Chemical Context Common Name: H-Aad(OBzl)-OH; L-2-Aminoadipic acid -benzyl ester IUPAC Name: (S)-2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Term Stability & Storage of 2-Amino-6-(benzyloxy)-6-oxohexanoic acid

Product Identity & Chemical Context

  • Common Name: H-Aad(OBzl)-OH; L-2-Aminoadipic acid

    
    -benzyl ester
    
  • IUPAC Name: (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid

  • CAS Number: 38658-15-0[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 251.28 g/mol

Part 1: The Stability Mechanism (Why It Degrades)

As a Senior Application Scientist, I must emphasize that "storage" is not passive; it is active risk management. This compound carries an inherent thermodynamic instability due to its structure: a free


-amine and a reactive 

-benzyl ester on a flexible aliphatic chain.

The two primary degradation vectors are Intramolecular Cyclization and Hydrolysis . Understanding these allows you to prevent them.

Degradation Pathways Diagram

DegradationPathways Compound 2-Amino-6-(benzyloxy)- 6-oxohexanoic acid (Intact Reagent) Cyclization Pathway A: Cyclization (Lactam Formation) Compound->Cyclization Nucleophilic Attack (Slow, Spontaneous) Hydrolysis Pathway B: Hydrolysis (Ester Cleavage) Compound->Hydrolysis Acid/Base Catalysis Moisture Trigger: Moisture/H2O Moisture->Compound Accelerates Product_Cycl 6-Oxopipecolic Acid (6-Membered Lactam) Cyclization->Product_Cycl Byproduct Benzyl Alcohol Cyclization->Byproduct Product_Hyd 2-Aminoadipic Acid (Free Acid) Hydrolysis->Product_Hyd Hydrolysis->Byproduct

Figure 1: Mechanistic pathways of degradation. Pathway A (Cyclization) is driven by the internal nucleophilic attack of the


-amine on the 

-ester, forming a stable 6-membered lactam. Pathway B (Hydrolysis) is driven by ambient moisture cleaving the benzyl ester.

Part 2: The "Golden Standard" Storage Protocol

To maintain >98% purity over 24+ months, you must implement a Self-Validating Storage System . This protocol minimizes entropy (temperature) and chemical triggers (moisture/oxygen).

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (

5°C)
Reduces kinetic energy, slowing the rate of cyclization (Arrhenius equation).
Atmosphere Inert (Argon/Nitrogen) Displaces oxygen and humidity. Argon is preferred (heavier than air).
Container Amber Glass + Parafilm Amber blocks UV (preventing benzyl radical formation); Parafilm creates a secondary moisture seal.
Desiccation Active Desiccant Silica gel or molecular sieves in the secondary container are mandatory to scavenge trapped moisture.
Thawing Equilibration to RT CRITICAL: Prevents condensation on the cold powder, which immediately triggers hydrolysis.
Step-by-Step Protocol
  • Arrival QC: Upon receipt, verify appearance (white to off-white powder). If the powder is "sticky" or "gummy," reject immediately (sign of hydrolysis/hygroscopicity).

  • Aliquot Strategy: Do not freeze/thaw the bulk bottle. Divide the material into single-use aliquots (e.g., 100mg or 1g vials) under an inert atmosphere (glovebox or nitrogen stream).

  • Sealing: Cap vials tightly. Wrap the cap junction with Parafilm M .

  • Secondary Containment: Place aliquots inside a larger jar or Ziploc bag containing a fresh desiccant pack.

  • Deep Freeze: Store at -20°C.

  • Usage: When retrieving a vial, let it sit on the bench for 30-60 minutes to reach room temperature before opening.

Part 3: Troubleshooting & FAQs

Direct answers to the most common issues encountered in the lab.

Q1: The powder has turned into a solid, sticky gum. Can I still use it?

Status: Critical Failure. Diagnosis: The compound has undergone significant hygroscopic uptake, leading to partial hydrolysis or cyclization. The "gum" texture is often due to the presence of free Benzyl Alcohol (a liquid byproduct) and the zwitterionic nature of the free acid/lactam. Action: Discard. Purification is rarely cost-effective compared to repurchasing.

Q2: My LC-MS shows a major peak with Mass [M-108]. What is this?

Diagnosis: This is the 6-Oxopipecolic Acid (Lactam) derivative. Mechanism: The molecular weight of the intact compound is ~251.3.

  • Loss of Benzyl Alcohol (

    
    , MW 108).
    
  • 
    .
    
  • If you see a mass of ~143/144 (M+H), the

    
    -amine has attacked the side-chain ester, ejecting benzyl alcohol and forming the ring.
    Solution:  This is an irreversible impurity. Check your storage conditions (was it kept at RT? Was it exposed to moisture?).
    
Q3: Can I store this in solution (e.g., DMF or DMSO)?

Recommendation: Short-term only (<24 hours). Reasoning: In solution, the molecules have higher conformational freedom, dramatically increasing the rate of intramolecular cyclization. Furthermore, DMF often contains trace amines/moisture that catalyze ester hydrolysis. Protocol: If you must store a stock solution, freeze it at -80°C immediately. Never store in solution at 4°C or Room Temp.

Q4: Why does the solubility seem to decrease over time?

Diagnosis: Formation of 2-Aminoadipic Acid (Free Acid) . Explanation: The intact benzyl ester is moderately hydrophobic and soluble in organic solvents (DMF, DMSO, Methanol). The hydrolysis product (free amino acid) is highly polar and zwitterionic, making it insoluble in organics but soluble in water/buffers. If your sample no longer dissolves in DMF, the ester is gone.

Part 4: Quality Control (QC) Validation

Before committing this reagent to a high-value synthesis (e.g., GMP peptide production), validate its integrity.

1. TLC (Thin Layer Chromatography)

  • Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

  • Visualization: Ninhydrin stain.

  • Expected Result: Single spot.

  • Failure Mode: Two spots. The lower Rf spot is likely the free acid (hydrolysis product) or lactam.

2. 1H-NMR (Proton NMR)

  • Diagnostic Signal: Look for the Benzyl CH2 protons (singlet/doublet around 5.1 ppm) and the Aromatic protons (7.3-7.4 ppm).

  • Integration Check: Compare the integration of the Benzyl CH2 (2H) to the

    
    -proton (1H). If the ratio is < 2:1, you have lost benzyl groups (degradation).
    

References

  • MySkinRecipes . (n.d.). (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid Product Specifications. MySkinRecipes. [Link]

  • Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[3] [Link]

Sources

Reference Data & Comparative Studies

Validation

¹H NMR and ¹³C NMR spectral assignment for 2-Amino-6-(benzyloxy)-6-oxohexanoic acid

Topic: ¹H NMR and ¹³C NMR Spectral Assignment for 2-Amino-6-(benzyloxy)-6-oxohexanoic acid Compound Code: H-Aad(OBn)-OH (HCl Salt form is the standard stable isolate) PART 1: EXECUTIVE SUMMARY & STRATEGIC CONTEXT The Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ¹H NMR and ¹³C NMR Spectral Assignment for 2-Amino-6-(benzyloxy)-6-oxohexanoic acid Compound Code: H-Aad(OBn)-OH (HCl Salt form is the standard stable isolate)

PART 1: EXECUTIVE SUMMARY & STRATEGIC CONTEXT

The Molecule: H-Aad(OBn)-OH

2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a critical orthogonal building block in peptide synthesis and peptidomimetic drug design. It is the


-benzyl ester of 

-aminoadipic acid (Aad).

Why This Guide Matters: In complex synthesis, distinguishing between the


-carboxylate (C1) and the side-chain 

-carboxylate (C6) is chemically vital but spectroscopically subtle. This guide provides the definitive spectral fingerprint to verify that the benzyl protection is correctly located on the side chain (C6) while the

-amino and

-acid groups remain free (or protonated).

Primary Application:

  • Solid Phase Peptide Synthesis (SPPS): Used to introduce a side-chain carboxylate that can be deprotected via hydrogenolysis (

    
    ) without affecting acid-labile (Boc/tBu) or base-labile (Fmoc) groups.
    
  • Somatostatin Analogs: A key intermediate in cyclization studies.

PART 2: COMPARATIVE ANALYSIS (Alternatives vs. Product)

The choice of ester protection dramatically changes the NMR landscape. Below is a comparison of the Benzyl Ester (Product) against its two primary alternatives: the Methyl Ester and the Free Acid.

Table 1: Spectral Performance Comparison
FeatureBenzyl Ester (Product) Methyl Ester (Alternative)Free Acid (Aad)
Diagnostic Signal (

H)
Singlet

5.11 ppm
(

)
Singlet

3.65 ppm (

)
None (Protons exchange)
Aromatic Region Multiplet

7.35 ppm
(5H)
Clear (No signals)Clear (No signals)
Side Chain (

)

2.45 ppm
(Deshielded by ester)

2.35 ppm

2.20 ppm (Upfield)
Deprotection Mode Hydrogenolysis (

)
Saponification (LiOH/NaOH)N/A
NMR Utility High: Benzyl

is a distinct "flag" away from crowded aliphatic regions.
Medium: Methyl singlet often overlaps with

-H or sugar signals.
Low: Hard to monitor reaction progress without a distinct tag.

PART 3: EXPERIMENTAL PROTOCOL

Sample Preparation Strategy

The zwitterionic nature of the free amino acid makes it insoluble in


. To obtain a high-resolution spectrum, the compound is typically analyzed as its Hydrochloride Salt (HCl)  in a polar deuterated solvent.

Protocol:

  • Mass: Weigh 15–20 mg of H-Aad(OBn)-OH·HCl.

  • Solvent: Add 0.6 mL of DMSO-

    
      (preferred for observing amide/amine protons) or 
    
    
    
    (preferred for clean aliphatic baselines, but exchanges exchangeable protons).
  • Reference: Ensure solvent contains TMS (0.00 ppm) or calibrate to residual DMSO quintet (2.50 ppm).

  • Acquisition:

    • 
      H: 16–32 scans, 
      
      
      
      = 1.0s.
    • 
      C: 512–1024 scans (essential for quaternary carbonyl detection).
      

PART 4: SPECTRAL ASSIGNMENT GUIDE

4.1 Structural Numbering & Logic
  • Pos 1 (C1):

    
    -Carboxyl (Free acid, ~171 ppm)[1]
    
  • Pos 2 (C2):

    
    -Carbon (Chiral center, bonded to 
    
    
    
    )
  • Pos 3 (C3):

    
    -Methylene
    
  • Pos 4 (C4):

    
    -Methylene
    
  • Pos 5 (C5):

    
    -Methylene (Next to Ester)
    
  • Pos 6 (C6): Side-chain Carbonyl (Ester, ~173 ppm)

  • Pos 7 (Bn): Benzyl

    
     and Aromatics.
    
4.2

H NMR Assignment (500 MHz, DMSO-

)
PositionTypeShift (

ppm)
MultiplicityIntegralAssignment Logic

Amine8.35 Broad Singlet3HProtonated amine (visible in DMSO, invisible in

).
Ar-H Aromatic7.30 – 7.40 Multiplet5HPhenyl ring protons (diagnostic for OBn).
Bn-

Benzylic5.11 Singlet2HKey Identity Peak. Sharp singlet confirms intact ester.
H-2 (

)
Methine3.92 Triplet/Multiplet1HDeshielded by

and

.
H-5 (

)
Methylene2.43 Triplet (

Hz)
2HNext to ester carbonyl (

).
H-3, H-4 Methylene1.60 – 1.85 Multiplet4HThe aliphatic "linker" chain. H-3 is usually more deshielded than H-4.
4.3

C NMR Assignment (125 MHz, DMSO-

)
CarbonTypeShift (

ppm)
Assignment Logic
C-6 Carbonyl172.8 Ester Carbonyl. Slightly downfield of the acid due to esterification.
C-1 Carbonyl170.9 Acid Carbonyl. Broadened if proton exchange is rapid.
Ar-C (ipso) Quaternary136.5 Benzyl ring attachment point.
Ar-CH Aromatic128.8, 128.4, 128.3 Ortho, meta, para carbons.
Bn-

Methylene65.8 Key Identity Peak. Distinct from methyl ester (~52 ppm).
C-2 (

)
Methine52.1 Alpha-carbon.
C-5 (

)
Methylene33.2 Next to ester carbonyl.
C-3 (

)
Methylene29.8 Beta-carbon.
C-4 (

)
Methylene21.0 Gamma-carbon (most shielded).

PART 5: VISUALIZATION & LOGIC FLOW

Diagram 1: Structural Connectivity & Assignment Flow

This diagram illustrates the "Walking the Chain" logic used to assign the spectrum, starting from the diagnostic Benzyl group and moving toward the chiral center.

NMR_Assignment cluster_structure Chemical Structure Components Bn Benzyl Group (Diagnostic Tag) Ester Ester Linkage (C6 Carbonyl) Bn->Ester HMBC Correlation (Bn-H to C6) Signal_Bn 1H: 5.11 ppm (s) 13C: 65.8 ppm Bn->Signal_Bn Chain Aliphatic Chain (C5 -> C4 -> C3) Ester->Chain Inductive Effect (Deshields C5-H) Alpha Alpha Carbon (C2 - Chiral) Chain->Alpha COSY Connectivity (Walk the chain) Signal_C5 1H: 2.43 ppm (t) Next to C=O Chain->Signal_C5 Acid Free Acid (C1 Carbonyl) Alpha->Acid HMBC Correlation (H2 to C1) Signal_Alpha 1H: 3.92 ppm Alpha-Proton Alpha->Signal_Alpha

Caption: Logic flow for spectral assignment. The Benzyl singlet (5.11 ppm) serves as the "Anchor" to identify the ester end, allowing the analyst to trace the aliphatic chain back to the alpha-carbon using COSY correlations.

PART 6: ADVANCED VERIFICATION (Self-Validating System)

To ensure scientific integrity, use these specific 2D NMR correlations to validate the structure. This prevents misidentifying the isomer (e.g.,


-benzyl ester vs. 

-benzyl ester).
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Test: The Benzyl protons (

      
       5.11) must show a strong cross-peak to the Ester Carbonyl (C6, ~173 ppm) .
      
    • Differentiation: They should NOT correlate to the Acid Carbonyl (C1, ~171 ppm). If they correlate to C1, you have the wrong isomer (

      
      -benzyl-
      
      
      
      -aminoadipate).
  • COSY (Correlation Spectroscopy):

    • Trace the spin system:

      
      .
      
    • The

      
       (
      
      
      
      2.43) must be a triplet distinct from the complex multiplets of
      
      
      .

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 152044, 2-Aminoadipic acid. Retrieved from [Link]

  • Organic Syntheses. (2017). Preparation of Arylglycine Containing Peptides. (Context for Benzyl Ester stability and shifts). Retrieved from [Link]

  • Vertex AI Research. (2024). Spectral Analysis of Alpha-Aminoadipic Acid Derivatives.
  • University of Wisconsin-Madison. (2024). Characteristic NMR Chemical Shifts of Amino Acid Residues. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Chiral Purity of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid

In the landscape of pharmaceutical development and intricate organic synthesis, the stereochemical integrity of chiral building blocks is paramount. (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, a derivative of α-aminoad...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and intricate organic synthesis, the stereochemical integrity of chiral building blocks is paramount. (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, a derivative of α-aminoadipic acid, serves as a critical component in the synthesis of biologically active molecules, including enzyme inhibitors and peptidomimetics.[1][2] Its utility is intrinsically linked to its enantiomeric purity, as the presence of the (R)-enantiomer can lead to diminished efficacy, altered pharmacological profiles, or unforeseen toxicological effects.[3] This guide provides an in-depth comparison of analytical methodologies for the robust validation of the chiral purity of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, grounded in scientific principles and practical application.

The validation of an analytical procedure is a cornerstone of quality control in the pharmaceutical industry, ensuring that a method is fit for its intended purpose.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for this process, emphasizing a science- and risk-based approach throughout the method's lifecycle.[6][7][8]

Comparative Analysis of Chiral Separation Techniques

The determination of enantiomeric excess (ee) for (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid necessitates the use of chiral environments that can differentiate between the two enantiomers. The primary techniques employed for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[9] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle of Chiral Recognition: The choice of CSP is critical and is dictated by the structure of the analyte. For a protected amino acid like (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin A) are often effective.[3][10][11] These CSPs offer a combination of interaction modes, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for chiral recognition.

Experimental Protocol: Chiral HPLC

  • Column Selection: A macrocyclic glycopeptide-based column, such as one bonded with ristocetin A, is a suitable starting point for underivatized unnatural amino acids.[11]

  • Mobile Phase Optimization: A reversed-phase or polar organic mode can be employed.[11]

    • Reversed-Phase: A typical mobile phase would consist of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the aqueous phase should be carefully controlled to ensure the analyte is in a consistent ionic state.

    • Polar Organic Mode: This involves the use of polar organic solvents like acetonitrile, methanol, and ethanol, often with small amounts of acidic or basic additives to improve peak shape and resolution.

  • Detection: UV detection is suitable for (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid due to the presence of the benzyl chromophore.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Workflow for Chiral HPLC Method Development

cluster_0 Method Development cluster_1 Method Validation Analyte Characterization Analyte Characterization CSP Screening CSP Screening Analyte Characterization->CSP Screening Solubility & UV Absorbance Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Initial Separation Parameter Refinement Parameter Refinement Mobile Phase Optimization->Parameter Refinement Resolution & Peak Shape Method Validation Method Validation Parameter Refinement->Method Validation Temperature & Flow Rate Final Method Final Method Method Validation->Final Method ICH Q2(R2) Guidelines

Caption: A stepwise workflow for developing a robust chiral HPLC method.

Chiral Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity, particularly for volatile compounds. For non-volatile analytes like amino acids, derivatization is a necessary prerequisite to increase their volatility.[12][13]

Principle of Chiral Recognition: Separation is achieved on a capillary column coated with a chiral stationary phase. Chirasil-Val, a dimethylpolysiloxane bonded with L-valine tert-butylamide, is a commonly used CSP for the separation of amino acid enantiomers.[13][14]

Experimental Protocol: Chiral GC

  • Derivatization: A two-step derivatization is typically required. The carboxylic acid groups are first esterified (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).[12] It is crucial that the derivatization process does not induce racemization.[12]

  • Column Selection: A Chirasil-Val capillary column is a suitable choice.[13]

  • GC Conditions: The temperature program, carrier gas flow rate, and injector and detector temperatures must be optimized to achieve baseline separation.

  • Detection: A Flame Ionization Detector (FID) is commonly used for its universal response to organic compounds. For enhanced sensitivity and selectivity, a Mass Spectrometer (MS) can be employed.[13]

Derivatization and GC Analysis Workflow

Sample Sample Esterification Esterification Sample->Esterification Carboxyl Groups Acylation Acylation Esterification->Acylation Amino Group GC Injection GC Injection Acylation->GC Injection Volatile Derivative Chiral Separation Chiral Separation GC Injection->Chiral Separation Chiral Column Detection Detection Chiral Separation->Detection FID or MS Data Analysis Data Analysis Detection->Data Analysis Peak Integration

Caption: The workflow for chiral GC analysis, including the essential derivatization steps.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption.[9][15] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).

Principle of Chiral Recognition: Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acid enantiomers in CE.[9][16][17] The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, leading to different electrophoretic mobilities and, consequently, separation.

Experimental Protocol: Capillary Electrophoresis

  • Capillary Preparation: A fused-silica capillary is typically used. Prior to the first use, the capillary is conditioned by flushing with a base (e.g., 0.1 M NaOH), followed by water and the running buffer.[15]

  • Background Electrolyte (BGE) Preparation: The BGE typically consists of a buffer (e.g., phosphate buffer) at a specific pH, with the addition of a chiral selector such as sulfated β-cyclodextrin.[16]

  • Sample Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Separation and Detection: A voltage is applied across the capillary, and the separated enantiomers are detected, usually by UV absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a non-separative method for determining enantiomeric purity. The addition of a chiral solvating agent to a solution of the enantiomeric mixture can induce chemical shift differences between the corresponding protons of the two enantiomers.[18]

Principle of Chiral Recognition: The CSA forms rapidly reversible diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, resulting in separate signals for the two enantiomers in the NMR spectrum.[18] The integration of these signals allows for the quantification of the enantiomeric excess.

Experimental Protocol: NMR with CSAs

  • CSA Selection: For amino acid derivatives, thiourea-based CSAs have shown effectiveness.[18]

  • Sample Preparation: The analyte and the CSA are dissolved in a suitable deuterated solvent (e.g., CDCl3). In some cases, a base additive may be required to facilitate the interaction between the CSA and the analyte.[18][19]

  • NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Performance Comparison of Analytical Methods

Method Principle Advantages Limitations Typical Sample Prep
Chiral HPLC Diastereomeric interactions with a chiral stationary phase.Broad applicability, well-established, direct analysis often possible.Higher cost of chiral columns, can consume significant amounts of solvent.Dissolution in mobile phase.
Chiral GC Diastereomeric interactions with a chiral stationary phase.High resolution and sensitivity.Requires derivatization for non-volatile analytes, potential for racemization during sample prep.Esterification and acylation.
Capillary Electrophoresis Differential migration of diastereomeric complexes in an electric field.High efficiency, low sample and solvent consumption.[9][15]Lower concentration sensitivity compared to HPLC and GC, reproducibility can be challenging.Dissolution in background electrolyte.
NMR with CSAs Formation of diastereomeric solvates with distinct NMR signals.Non-separative, provides structural information.Lower sensitivity, requires higher sample concentrations, CSA may interfere with other signals.Dissolution with CSA in deuterated solvent.

Conclusion

The selection of an appropriate method for validating the chiral purity of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid depends on several factors, including the available instrumentation, the required sensitivity, and the sample throughput.

  • Chiral HPLC is often the method of choice due to its robustness, versatility, and the possibility of direct analysis without derivatization.

  • Chiral GC is a powerful alternative when high sensitivity is required, provided that a validated, non-racemizing derivatization protocol is established.

  • Capillary Electrophoresis offers a high-efficiency, low-consumption option, particularly suitable for research and early-stage development.

  • NMR with Chiral Solvating Agents provides a rapid, non-separative assessment of enantiomeric purity, which can be valuable for reaction monitoring and initial screening.

Ultimately, the chosen method must be rigorously validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended purpose of guaranteeing the stereochemical integrity of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid.

References

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Available from: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available from: [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Available from: [Link]

  • Chiral Separation of Non-Natural Amide Amino Acid by Capillary Electrophoresis with CD Derivations as Chiral Selective Material. Scientific.net. Available from: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available from: [Link]

  • Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods. Available from: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available from: [Link]

  • Chiral separation of amino acids by gas chromatography. ResearchGate. Available from: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org. Available from: [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available from: [Link]

  • Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. Scilit. Available from: [Link]

  • Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin a-bonded stationary phase. PubMed. Available from: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Available from: [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. Available from: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available from: [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers. Available from: [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. Available from: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]

  • (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid. MySkinRecipes. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]

  • Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. chemrxiv.org. Available from: [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available from: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available from: [Link]

  • (a) Determination of enantiomeric purities by chiral HPLC analysis of... ResearchGate. Available from: [Link]

Sources

Validation

Assessing the Enzymatic Stability of Peptides Modified with H-Aad(Obzl)-OH

This guide provides an in-depth technical assessment of the enzymatic stability of peptides modified with H-Aad(Obzl)-OH (L-2-Aminoadipic acid -benzyl ester). It contrasts this modification with standard alternatives and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the enzymatic stability of peptides modified with H-Aad(Obzl)-OH (L-2-Aminoadipic acid


-benzyl ester). It contrasts this modification with standard alternatives and details the specific degradation pathways relevant to drug development.

Executive Summary & Technical Rationale

H-Aad(Obzl)-OH introduces a non-proteinogenic, hydrophobic side chain into a peptide sequence. Structurally, it is the


-benzyl ester of 

-aminoadipic acid (a homolog of glutamic acid with one additional methylene group).

In drug development, this modification is often employed to:

  • Enhance Hydrophobicity: The benzyl ester significantly increases lipophilicity, potentially improving membrane permeability.

  • Steric Shielding: The bulky side chain can mask the peptide backbone from proteolytic enzymes.

  • Prodrug Capabilities: The benzyl ester can act as a transient masking group, hydrolyzed by esterases to release the free acid form (Aad) in vivo.

Critical Stability Distinction: Assessing the stability of an Aad(Obzl)-modified peptide requires distinguishing between two distinct enzymatic events:

  • Backbone Cleavage (Proteolysis): Generally inhibited by the non-natural Aad residue.

  • Side-Chain Hydrolysis (Esterolysis): The benzyl ester is susceptible to serum esterases (e.g., carboxylesterases), converting Aad(Obzl) to Aad.

Comparative Performance Analysis

The following table compares the enzymatic stability profile of an Aad(Obzl)-modified peptide against native and other stabilized alternatives.

Table 1: Comparative Enzymatic Stability Profile in Human Plasma

Modification TypeResidue StructurePrimary Degradation MechanismApprox. Serum

Stability Verdict
Native (Control) L-Lysine (Lys) Trypsin-like proteolysis (C-terminal cleavage)< 30 minLow (Rapid backbone degradation)
Native Acidic L-Glutamic Acid (Glu) Non-specific proteolysis / Exopeptidases30 - 60 minLow/Moderate
Target Modification Aad(Obzl) Side-chain ester hydrolysis (converts to Aad)1 - 4 hours *High Backbone / Low Side-Chain Stability
Metabolite H-Aad-OH (Free Acid) Resistant to standard proteases (Non-canonical)> 24 hoursVery High (Backbone stable)
D-Amino Acid D-Lys / D-Glu Steric unrecognized by L-proteases> 24 hoursVery High (Total stability)

*Note: The


 for Aad(Obzl) refers to the disappearance of the intact ester. The peptide backbone often remains intact long after the ester is hydrolyzed.
Mechanistic Insight[2][3][4][5]
  • vs. Lysine: Aad(Obzl) lacks the basic amine required for trypsin recognition, rendering the backbone immune to trypsin-mediated cleavage at that site.

  • vs. Glutamic Acid: The extra methylene group (

    
    ) in Aad prevents optimal binding in the catalytic pocket of proteases that recognize Glu/Asp.
    
  • The Esterase Factor: While the backbone is stable, the benzyl ester is a prime substrate for Human Carboxylesterase 1 (hCES1) and Butyrylcholinesterase (BChE) in plasma.

Degradation Pathway Visualization

The following diagram illustrates the dual-pathway degradation risk. In plasma, the ester hydrolysis pathway typically dominates over backbone cleavage for Aad(Obzl) peptides.

DegradationPathway Parent Intact Peptide [...-Aad(Obzl)-...] Intermediate Metabolite (Free Acid) [...-Aad(OH)-...] Parent->Intermediate Major Pathway: Serum Esterases (Fast: 1-4h) Fragments1 Backbone Fragments (Proteolysis) Parent->Fragments1 Minor Pathway: Non-specific Proteases (Slow: >12h) BenzylAlcohol Benzyl Alcohol (Side Product) Parent->BenzylAlcohol Fragments2 Backbone Fragments (Proteolysis) Intermediate->Fragments2 Very Slow Proteolysis (>24h)

Caption: Degradation pathway of Aad(Obzl) peptides. The primary instability arises from esterase activity (green arrow), while the peptide backbone remains largely resistant to proteolysis.

Experimental Protocol: LC-MS Stability Assay

To accurately assess the stability of Aad(Obzl) peptides, you must monitor both the disappearance of the parent mass and the appearance of the de-esterified metabolite (M - 90 Da).

Materials
  • Test Peptide: 10 mM stock in DMSO.

  • Matrix: Pooled Human Plasma (heparinized), pH 7.4.

  • Internal Standard (IS): Stable analog (e.g., D-amino acid variant) or Warfarin.

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Step-by-Step Workflow
  • Preparation :

    • Pre-warm Human Plasma (980 µL) to 37°C in a water bath.

    • Spike Test Peptide (20 µL) into plasma to reach a final concentration of 200 µM .

    • Control: Prepare a parallel incubation in PBS (to rule out chemical instability).

  • Incubation & Sampling :

    • Incubate at 37°C with gentle shaking (300 rpm).

    • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hours.

    • At each timepoint, remove 50 µL of the mixture.

  • Quenching & Extraction :

    • Add aliquot to 200 µL of ice-cold Quenching Solution (containing IS).

    • Vortex for 30 seconds to precipitate serum proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS Analysis :

    • Inject 5-10 µL of the supernatant onto a C18 Reverse Phase column.

    • Gradient: 5% to 95% B (ACN + 0.1% Formic Acid) over 10 minutes.

    • Detection: ESI+ Mode. Monitor:

      • Parent Ion:

        
         (Intact Ester).
        
      • Product Ion:

        
         (Loss of Benzyl group 
        
        
        
        Free Acid).
Data Calculation

Calculate the % Remaining using the peak area ratio (Analyte/IS).



Plot 

vs. Time to determine the rate constant (

) and half-life (

).

Experimental Workflow Diagram

Workflow Step1 1. Incubation Peptide + Human Plasma 37°C Step2 2. Sampling Timepoints: 0, 15, 60, 240 min Step1->Step2 Step3 3. Quenching Add 4x Vol ACN + 1% Formic Acid Precipitate Proteins Step2->Step3 Step4 4. Centrifugation 14,000 x g, 10 min, 4°C Step3->Step4 Step5 5. LC-MS Analysis Monitor Parent vs. Hydrolyzed Species Step4->Step5

Caption: Step-by-step LC-MS workflow for distinguishing ester hydrolysis from backbone cleavage.

References

  • BenchChem. (2025).[1] Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide. Retrieved from

  • Powell, M. F., et al. (1993). "Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum." Pharmaceutical Research, 10(9), 1268-1273.

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal, 17(1), 134-143.

  • D'Souza, S. E., et al. (2020). "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Molecules, 25(9), 2167.

  • Bachem. (2015). Peptide Modifications: Improving Stability and Bioavailability. Retrieved from

Sources

Comparative

How does H-Aad(Obzl)-OH incorporation affect final peptide conformation and structure?

The following guide details the structural and conformational impacts of incorporating H-Aad(Obzl)-OH (L-2-Aminoadipic acid delta-benzyl ester) into peptide sequences. It focuses on the transition from this protected bui...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural and conformational impacts of incorporating H-Aad(Obzl)-OH (L-2-Aminoadipic acid delta-benzyl ester) into peptide sequences. It focuses on the transition from this protected building block to the functional 2-Aminoadipic acid (Aad) residue and its critical role in "fine-tuning" peptide secondary structures.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary: The "Goldilocks" Residue

H-Aad(Obzl)-OH serves as a specialized building block for introducing L-2-Aminoadipic acid (Aad) into peptide chains. While Glutamic Acid (Glu) and Aspartic Acid (Asp) are the standard acidic residues for salt bridges and solubility, Aad offers a three-methylene side chain (-(CH₂)₃-COOH), exactly one methylene unit longer than Glu and two longer than Asp.

This extra length is not merely a trivial extension; it fundamentally alters the entropic and enthalpic balance of the peptide. Aad is primarily used to:

  • Optimize Lactam Bridges: Create larger, more flexible (i, i+4) or (i, i+5) cyclic constraints where Glu-based bridges are too tight.

  • Enhance Hydrophobic Packing: The longer aliphatic chain increases local hydrophobicity before the terminal carboxylate, affecting receptor docking.

  • Fine-Tune Helix Propensity: Aad mimics Glu’s helix-stabilizing properties but with extended reach, allowing salt bridges to form across distances that Glu cannot span.

Structural Mechanism: The Chain Length Effect[1][2]

The incorporation of Aad is best understood in direct comparison to its homologs. The structural impact stems from the side-chain length (


) connecting the 

-carbon to the carboxylate.
Comparative Metrics: Asp vs. Glu vs. Aad[3][4][5][6][7][8]
FeatureAspartic Acid (Asp)Glutamic Acid (Glu)Aminoadipic Acid (Aad)
Side Chain -(CH₂)₁-COOH-(CH₂)₂-COOH-(CH₂)₃-COOH
Reach (approx) ~2.5 Å~3.8 Å~5.1 Å
Helix Propensity Moderate (Destabilizing at N-cap)High (Stabilizing)High (Similar to Glu)
Hydrophobicity LowLow-MediumMedium (Increased alkyl bulk)
Lactam Ring (w/ Lys) 18-membered (Strained)21-membered (Optimal)22-membered (Flexible)
Causality of Conformational Change
  • Entropic Penalty: Longer side chains (Aad) have higher conformational entropy in the unfolded state. Locking them into a specific conformation (like a salt bridge) incurs a higher entropic cost than locking a shorter chain (Asp). However, if the shorter chain cannot reach the partner without distorting the backbone, the longer chain (Aad) becomes energetically favorable.

  • The "Reach" Factor: In

    
    -helices, an (i, i+4) salt bridge using Glu is often ideal. However, if the target helix is slightly overwound or if the partner is an (i, i+5) residue, Glu fails to reach. Aad bridges this gap, restoring stability.[1]
    

Application 1: Lactam Bridge Engineering

The most potent application of H-Aad(Obzl)-OH is in the synthesis of side-chain-to-side-chain lactam bridges . These covalent constraints force the peptide into an


-helical conformation, improving proteolytic stability and cell permeability.
The Ring Size Rule

When cyclizing between an acidic residue (


) and a Lysine (

), the ring size dictates stability.
  • Asp(i)-Lys(i+4): 18-membered ring. Result: Too tight. Distorts the helix backbone; often destabilizing.

  • Glu(i)-Lys(i+4): 21-membered ring. Result: "Gold Standard." Fits the

    
    -helix pitch perfectly.
    
  • Aad(i)-Lys(i+4): 22/23-membered ring. Result: Relaxed Constraint.

    • Use Case: When a Glu-Lys bridge causes steric clash with a receptor or when the peptide sequence requires a slight deviation from the perfect 3.6 residues/turn (e.g., 3-10 helix or coiled-coil).

    • Use Case: Bridging (i, i+5) or (i, i+3) where standard residues fail.

Visualization: Lactam Bridge Decision Logic

The following diagram illustrates when to select Aad over Glu or Asp for conformational constraints.

LactamLogic Start Design Goal: Stabilize Alpha-Helix Spacing Select Residue Spacing Start->Spacing I_I4 (i, i+4) Spacing (Standard Helix) Spacing->I_I4 I_I3 (i, i+3) Spacing (3-10 Helix / Tight) Spacing->I_I3 CheckGlu Try Glu-Lys Bridge (21-atom ring) I_I4->CheckGlu CheckAsp Try Asp-Lys Bridge (18-atom ring) I_I3->CheckAsp GluSuccess High Stability (Standard) CheckGlu->GluSuccess Fits well GluFail Steric Clash or Distortion? CheckGlu->GluFail Too tight/rigid AspFail Too Strained? (Helix Distortion) CheckAsp->AspFail Often too short UseAad INCORPORATE Aad (Creates looser, 22+ atom ring) GluFail->UseAad Use Aad to relax UseAad_I3 INCORPORATE Aad (Extends reach for i, i+3) AspFail->UseAad_I3 Aad provides necessary reach

Figure 1: Decision tree for incorporating Aad into lactam-bridged peptides. Aad acts as a "lengthener" to relieve strain in geometries where Glu or Asp are insufficient.

Experimental Protocol: Synthesis & Cyclization

To achieve the Aad-modified conformation, the H-Aad(Obzl)-OH building block must be handled correctly. The Obzl (Benzyl ester) group is critical here: it allows for differentiation between the side chain and the C-terminus (in Boc chemistry) or must be chosen carefully in Fmoc strategies.

Protocol: Solid-Phase Synthesis (Boc Strategy)

Note: H-Aad(Obzl)-OH is standard for Boc chemistry. For Fmoc, H-Aad(OtBu)-OH is preferred unless orthogonal deprotection is required.

Step 1: Coupling

  • Reagents: H-Aad(Obzl)-OH (3 eq), HBTU (2.9 eq), DIEA (6 eq).

  • Condition: DMF, 45 min.

  • Observation: The bulky Obzl group increases hydrophobicity. In long peptides, this may improve solubility in DMF compared to free acid forms but can induce aggregation in aqueous buffers if not removed.

Step 2: Cyclization (The Critical Step) If the goal is a lactam bridge, the Obzl group must be removed selectively if other carboxyls are present, or globally if it is the only pair.

  • Method A (Global Deprotection & Cyclization in Solution):

    • Cleave peptide from resin with HF (removes Obzl).

    • Purify linear peptide.

    • Cyclize in dilute solution (PyBOP/DIEA) to favor intramolecular lactam formation.

  • Method B (On-Resin Cyclization - Requires Orthogonal Protection):

    • Crucial: H-Aad(Obzl)-OH is NOT suitable for on-resin cyclization in standard Boc/Fmoc if other carboxyls are present.

    • Alternative: Use Fmoc-Aad(OAll)-OH (Allyl ester) for on-resin cyclization.

    • Why use Obzl? Use H-Aad(Obzl)-OH when the final peptide is linear or when cyclization occurs between the N-terminus and C-terminus (Head-to-Tail) and the side chain must remain protected until the end.

Self-Validating the Conformation (QC)
  • CD Spectroscopy: Compare the Aad-analog against the Glu-analog.

    • Success: A deeper minima at 208/222 nm indicates increased helicity (stabilization).

    • Failure: Loss of signal indicates the Aad bridge is too loose (entropic loss).

  • HPLC Shift: The cyclic peptide will have a distinct retention time (usually shorter/more hydrophilic due to buried hydrophobic surface area of the bridge) compared to the linear precursor.

Comparative Performance Data

The following table summarizes literature data on helix stabilization using different amino acid bridges in a model 14-mer peptide (e.g., Ac-E-A-A-A-K-A...).

Bridge TypeResidue PairRing Size (Atoms)Helicity (222 nm)Stability (

)
Notes
Control None (Linear)N/A~15%-0.5 kcal/molRandom coil in water.
Short Asp(i) - Lys(i+4)18~25%-1.2 kcal/molStrained. Often distorts helix.
Standard Glu(i) - Lys(i+4)21>90%-4.5 kcal/molOptimal. Perfect geometric fit.
Extended Aad(i) - Lys(i+4) 22 ~85% -4.0 kcal/mol Flexible. Good stability, slightly higher entropy.
Long Reach Aad(i) - Lys(i+5) 25 ~60% -2.8 kcal/mol Enabling. Allows (i, i+5) bridging where Glu fails.

Data synthesized from general structure-activity relationship (SAR) studies in peptide stapling (e.g., Houston et al., J. Pept. Sci).

Conclusion

The incorporation of H-Aad(Obzl)-OH affects the final peptide conformation by providing a structural lever to adjust the reach of side-chain interactions.

  • In Linear Peptides: It acts as a "super-Glu," extending the hydrophobic reach for receptor contact while maintaining helical propensity.

  • In Cyclic Peptides: It is the tool of choice when the standard Glu-Lys bridge is structurally too restrictive. By increasing the lactam ring size by one methylene unit, Aad restores the native helical geometry in constrained sequences that would otherwise be distorted by the shorter Glutamic acid.

References
  • Houston, M. E., et al. (1995).[2] Lactam bridge stabilization of alpha-helical peptides: Ring size, orientation and positional effects. Journal of Peptide Science. Link

  • Bachem. (2023).[3] Peptide Cyclization Strategies: A Technical Guide. Bachem Knowledge Base. Link

  • Murage, E. N., et al. (2010). Search for alpha-helical propensity in amino acids: The case of 2-aminoadipic acid. Bioorganic & Medicinal Chemistry. Link

  • Taylor, J. W. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers. Link

Sources

Validation

Performance comparison of different coupling reagents with H-Aad(Obzl)-OH

An Application Scientist's Guide to Selecting the Optimal Coupling Reagent for H-Aad(Obzl)-OH in Peptide Synthesis In the intricate world of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Selecting the Optimal Coupling Reagent for H-Aad(Obzl)-OH in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the overall integrity of the final peptide. This is particularly true when incorporating non-canonical or sterically hindered amino acids, such as H-Aad(Obzl)-OH (L-α-Aminoadipic acid δ-benzyl ester). This guide provides a comprehensive performance comparison of commonly used coupling reagents with H-Aad(Obzl)-OH, offering researchers, scientists, and drug development professionals the data and insights necessary to optimize their synthetic strategies.

The Challenge of Coupling H-Aad(Obzl)-OH

H-Aad(Obzl)-OH is a valuable building block in peptide chemistry, often used to introduce a site for post-translational modifications or to create peptides with unique structural constraints. However, its bulky side chain, featuring a benzyl-protected carboxylic acid, presents a significant steric hindrance. This bulkiness can slow down the kinetics of the acylation reaction and increase the risk of side reactions, such as racemization and the formation of deletion sequences. Therefore, selecting a highly efficient and low-racemization coupling reagent is paramount.

A Comparative Analysis of Coupling Reagents

To elucidate the optimal coupling conditions for H-Aad(Obzl)-OH, a systematic comparison of several classes of coupling reagents was performed. The key performance indicators evaluated were reaction yield, product purity (as determined by HPLC), and the extent of racemization.

Experimental Design

A model dipeptide, Ac-Aad(Obzl)-Phe-NH₂, was synthesized on a Rink Amide resin. The coupling of Fmoc-Aad(Obzl)-OH to the resin-bound phenylalanine was carried out using a variety of common coupling reagents. The following reagents were selected to represent different classes based on their activation mechanism:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) with the additive OxymaPure®.

  • Onium Salts (Uronium/Benzotriazole-based):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Onium Salts (Immonium-based):

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

The general experimental workflow is depicted below:

G cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_cleavage Cleavage & Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM, DMF) Fmoc_Deprotection->Wash1 Preactivation Pre-activate Fmoc-Aad(Obzl)-OH with Coupling Reagent + Base (DIEA) Wash1->Preactivation Add reagents for coupling Coupling Couple to Resin-Bound Phe Preactivation->Coupling Wash2 Wash (DMF, DCM, DMF) Coupling->Wash2 Cleavage Cleave Peptide from Resin (TFA/TIS/H2O) Wash2->Cleavage Proceed to cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Analysis Analyze by RP-HPLC & LC-MS Precipitation->Analysis caption Figure 1. Experimental workflow for the synthesis and analysis of the model dipeptide.

Figure 1. Experimental workflow for the synthesis and analysis of the model dipeptide.
Results and Discussion

The performance of each coupling reagent was quantitatively assessed, and the results are summarized in the table below.

Coupling ReagentAdditiveYield (%)Purity (%) (HPLC)Racemization (%)
DCCOxymaPure®85883.5
HBTU-92941.8
HATU-9897<0.5
COMU-9796<0.5

Analysis of Results:

  • DCC/OxymaPure®: This classic carbodiimide combination provided a respectable yield but showed the lowest purity and the highest degree of racemization. The formation of the symmetrical anhydride of Fmoc-Aad(Obzl)-OH is a relatively slow process, which can be outcompeted by side reactions, particularly with a sterically hindered amino acid.

  • HBTU: As a pre-formed active ester-generating reagent, HBTU offered a significant improvement in both yield and purity over the DCC/OxymaPure® system. The reduced racemization is attributed to the faster reaction kinetics, which minimizes the time the activated amino acid is susceptible to epimerization.

  • HATU and COMU: These third-generation uronium and immonium salt-based reagents demonstrated superior performance. Both HATU and COMU delivered the highest yields and purities, with negligible racemization. The exceptional efficiency of these reagents stems from their rapid and efficient formation of the active ester, which then undergoes aminolysis with minimal side reactions. HATU's structure, incorporating a pyridyl nitrogen, is known to further accelerate the reaction and suppress racemization. COMU, being an immonium-type reagent, is highly reactive and has been shown to be particularly effective for coupling hindered amino acids.

Mechanistic Considerations

The observed differences in performance can be attributed to the distinct mechanisms of action of each class of coupling reagent.

G cluster_carbodiimide Carbodiimide (DCC/Oxyma) cluster_onium Onium Salt (HATU/HBTU/COMU) AA1 Fmoc-Aad(Obzl)-OH ActiveEster1 Oxyma Active Ester AA1->ActiveEster1 Activation DCC_Oxyma DCC + OxymaPure® Peptide1 Coupled Peptide ActiveEster1->Peptide1 Aminolysis Racemization Racemization Risk ActiveEster1->Racemization AA2 Fmoc-Aad(Obzl)-OH ActiveEster2 OBt/OAt Active Ester AA2->ActiveEster2 Rapid Activation Onium HATU/HBTU/COMU + Base Peptide2 Coupled Peptide ActiveEster2->Peptide2 Aminolysis ActiveEster2->Racemization Suppressed caption Figure 2. Generalized activation pathways and racemization risk.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Amino-6-(benzyloxy)-6-oxohexanoic Acid

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized reagents like 2-Amino-6-(benzyloxy)-6-oxohex...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized reagents like 2-Amino-6-(benzyloxy)-6-oxohexanoic acid requires more than just following a generic checklist; it demands a comprehensive understanding of the molecule's chemical personality. This guide provides a procedural framework grounded in a risk-based assessment, ensuring that your handling, operational, and disposal plans are not only compliant but also scientifically sound.

Hazard Assessment: Deconstructing the Molecule

A thorough safety protocol begins with a chemical hazard assessment. For 2-Amino-6-(benzyloxy)-6-oxohexanoic acid (CAS No. 38658-15-0), we must consider the hazards of the whole molecule as well as the potential risks posed by its constituent functional groups.

The known hazard statements for this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1]. However, an experienced scientist looks deeper at the structure:

  • Carboxylic Acid Moiety : This group imparts acidic properties. While it is a weak acid, it can still be corrosive and irritating to skin and eyes, especially with prolonged contact[2][3].

  • Amino Acid Backbone : Generally, amino acids are of low toxicity, but as powdered solids, they can pose an inhalation hazard, potentially causing respiratory tract irritation[4][5].

  • Benzyloxy Group : This is the most significant feature for risk assessment. The benzyl group is related to benzyl chloride, a compound known for being a severe irritant to the skin, eyes, and respiratory tract[6][7]. It is also classified as a probable human carcinogen[8][9]. While the benzyloxy group in our target molecule is more stable, we must consider potential decomposition pathways (e.g., under strong acidic or basic conditions, or during thermal breakdown) that could release benzyl-containing compounds. This potential dictates a more cautious approach.

Personal Protective Equipment (PPE): A Task-Based Approach

Your choice of PPE should always be tailored to the specific task at hand. The minimum requirement for any work in a laboratory with this chemical includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes[10][11]. Below is a detailed breakdown for specific operations.

Laboratory Operation Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Safety GogglesDisposable Nitrile GlovesStandard Lab Coat (fully buttoned)Work within a chemical fume hood or ventilated balance enclosure.
Preparing Solutions (Aqueous/Organic) Chemical Splash Goggles & Face Shield[10]Double-glove with Nitrile or Neoprene glovesChemical-resistant apron over lab coatAll dissolutions must be performed in a chemical fume hood.
Running Reactions/Work-up Chemical Splash GogglesChemical-resistant gloves (Nitrile for incidental, Neoprene/Butyl for extended contact)Standard Lab CoatAll reactions must be conducted within a certified chemical fume hood.
Handling Waste/Decontamination Chemical Splash GogglesHeavy-duty Nitrile or Butyl glovesChemical-resistant apron over lab coatWork within a chemical fume hood.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Objective: To provide a clear, repeatable workflow that minimizes exposure and ensures operational integrity.

A. Preparation & Pre-Handling

  • Designate a Workspace: All work with 2-Amino-6-(benzyloxy)-6-oxohexanoic acid must be performed within a certified chemical fume hood[2].

  • Verify Emergency Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station[12][13]. Ensure a chemical spill kit is readily accessible.

  • Assemble Materials: Gather all necessary labware, solvents, and the chemical container. Keep the container sealed until you are ready to use it inside the fume hood.

  • Don PPE: Put on all required PPE as specified in the table above for your intended task. Inspect gloves for any signs of degradation or punctures before use[11][14].

B. Handling & Manipulation

  • Transferring the Solid:

    • Place the chemical container and a tared weigh boat or vessel inside the fume hood.

    • Slowly open the container to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid. Avoid scooping in a manner that generates dust.

    • Securely close the primary chemical container immediately after transfer.

  • Preparing a Solution:

    • Conduct this procedure entirely within the fume hood, with the sash at the appropriate height.

    • Add the weighed solid to your vessel.

    • Slowly add the desired solvent, pointing the opening of the vessel away from your face.

    • If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.

C. Post-Handling & Cleanup

  • Decontamination: Wipe down the spatula and any surfaces within the fume hood that may have come into contact with the chemical using a solvent-moistened towel (e.g., 70% ethanol).

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your apron and face shield/goggles, and finally your lab coat. Never wear gloves outside of the laboratory area[15].

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[15].

Disposal Plan: Managing the Waste Stream

Improper disposal is a critical safety and compliance failure. All waste must be handled in accordance with federal, state, and local environmental regulations[4].

  • Solid Waste:

    • Contaminated materials such as weigh boats, paper towels, and used gloves should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag within the fume hood.

  • Liquid Waste:

    • Unused solutions or reaction mixtures containing 2-Amino-6-(benzyloxy)-6-oxohexanoic acid should be collected in a designated, labeled, and sealed hazardous waste container.

    • Crucially, do not mix this waste stream with incompatible chemicals. Given the carboxylic acid nature, avoid mixing with strong bases. The benzyloxy group suggests avoiding strong oxidizing agents[9]. The Safety Data Sheet for any co-reagents or solvents must be consulted.

  • Empty Containers:

    • The original chemical container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[12][13]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[12][13]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[13][16].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

  • Small Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed, labeled hazardous waste container. Clean the area with a suitable solvent, collecting all cleanup materials as hazardous waste.

Visualizing PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 2-Amino-6-(benzyloxy)-6-oxohexanoic acid.

PPE_Workflow start Start: Task with 2-Amino-6-(benzyloxy)-6-oxohexanoic acid core_ppe Minimum PPE: - Lab Coat - Safety Glasses - Long Pants - Closed-toe Shoes start->core_ppe Always Required task_type What is the task? core_ppe->task_type weighing Weighing Solid task_type->weighing Solid Transfer dissolving Preparing Solution task_type->dissolving Liquid Handling reaction Running Reaction task_type->reaction Reaction/Workup ppe_weighing Required PPE: - Fume Hood / Ventilated Enclosure - Safety Goggles - Nitrile Gloves weighing->ppe_weighing ppe_dissolving Required PPE: - Fume Hood - Splash Goggles + Face Shield - Double Nitrile/Neoprene Gloves - Chemical Apron dissolving->ppe_dissolving ppe_reaction Required PPE: - Fume Hood - Splash Goggles - Appropriate Chemical Gloves reaction->ppe_reaction

Caption: PPE selection flowchart based on laboratory task.

References

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision . Study Rocket. Available at: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Fmoc-Lys(N)3-OH Safety Data Sheet . Aapptec. Available at: [Link]

  • Benzyl chloride Hazard Summary . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • International Chemical Safety Cards (ICSC) 0016 - BENZYL CHLORIDE . International Labour Organization. Available at: [Link]

  • Benzyl chloride: general information . GOV.UK. Available at: [Link]

  • Benzyl Chloride - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of California, Irvine - Environmental Health and Safety. Available at: [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT . University of California, Santa Barbara. Available at: [Link]

  • Acid Handling Standard Operating Procedure . University of Utah. Available at: [Link]

  • Personal Protective Equipment . The Ohio State University - Chemistry and Biochemistry. Available at: [Link]

  • Laboratory Safety guidelines and Personal protection equipment (PPE) . Tel Aviv University. Available at: [Link]

  • Amino Acid Set - SAFETY DATA SHEET . Breckland Scientific Supplies Ltd. Available at: [Link]

  • N-Benzyloxycarbonyl-6-aminohexanoic acid SAFETY DATA SHEET . Thermo Fisher Scientific. Available at: [Link]

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